molecular formula C6H14S B167237 Diisopropyl sulfide CAS No. 625-80-9

Diisopropyl sulfide

Cat. No.: B167237
CAS No.: 625-80-9
M. Wt: 118.24 g/mol
InChI Key: XYWDPYKBIRQXQS-UHFFFAOYSA-N
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Description

Diisopropyl sulfide (CAS 625-80-9 ) is an organosulfur compound with the molecular formula C6H14S and a molecular weight of 118.24 g/mol . It is a colorless clear liquid with a boiling point between 120-122 °C, a characteristic sulfurous, vegetable-like odor, and is soluble in alcohol but has limited solubility in water (382.5 mg/L at 25°C) . This compound is a valuable reagent in scientific research. It has been identified in studies as a volatile product formed in the vulcanization of rubber, serving as a model compound to help elucidate reaction mechanisms between olefins and sulfur . Furthermore, this compound is used in the flavor and fragrance industry as a high-impact aroma chemical, where it is employed in research and development to create sulfurous, garlic-like notes . It is classified as highly flammable and irritating to eyes, respiratory system, and skin . This product is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-ylsulfanylpropane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H14S/c1-5(2)7-6(3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XYWDPYKBIRQXQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H14S
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DSSTOX Substance ID

DTXSID0060808
Record name Propane, 2,2'-thiobis-
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Molecular Weight

118.24 g/mol
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Physical Description

Liquid
Record name Diisopropyl sulfide
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Boiling Point

120.00 to 122.00 °C. @ 760.00 mm Hg
Record name Diisopropyl sulfide
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CAS No.

625-80-9
Record name Diisopropyl sulfide
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Record name Propane, 2,2'-thiobis-
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Melting Point

-78.1 °C
Record name Diisopropyl sulfide
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Foundational & Exploratory

Diisopropyl sulfide CAS number 625-80-9 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Diisopropyl Sulfide (CAS 625-80-9)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS 625-80-9) is an aliphatic thioether characterized by two isopropyl groups attached to a sulfur atom. It is a volatile, highly flammable liquid with a distinct sulfurous odor.[1][2] This document provides a comprehensive overview of its physicochemical properties, safety and handling protocols, and key experimental procedures. Its primary applications are as a flavoring agent and as an intermediate or reagent in organic synthesis.[2][3] Due to its hazardous nature, strict adherence to safety guidelines is imperative when handling this compound.

Chemical Identification and Properties

Nomenclature and Identifiers
  • Systematic IUPAC Name : 2-(propan-2-ylsulfanyl)propane[4][5]

  • Common Synonyms : Isopropyl sulfide, 2,2'-Thiobispropane, 2,4-Dimethyl-3-thiapentane, Diisopropyl sulphide[2][6][7]

  • CAS Number : 625-80-9[2][6]

  • Molecular Formula : C₆H₁₄S[4][6]

  • SMILES : CC(C)SC(C)C[8]

  • InChI Key : XYWDPYKBIRQXQS-UHFFFAOYSA-N[6][8]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. The compound is a colorless liquid and is relatively non-polar, leading to its solubility in organic solvents and low solubility in water.[2][3]

PropertyValueSource(s)
Molecular Weight 118.24 g/mol [4][6]
Appearance Colorless, clear liquid[1][4][9]
Odor Strong, sulfurous, garlic-like stench[1][2][3]
Density 0.814 g/mL at 25 °C[8]
0.810 - 0.818 g/mL at 20 °C[1]
Boiling Point 119-120 °C at 760 mmHg[3]
120 °C at 763 mmHg[8]
120-122 °C at 760 mmHg[1][6]
Melting Point -78.1 °C[1][6]
-106 °C[10]
Flash Point 7 °C (44.6 °F) - closed cup[8][9]
Refractive Index 1.4379 (n20/D)[8]
1.4350 - 1.4420 at 20 °C[1]
Vapor Pressure 15.0 mmHg at 20 °C[1]
Vapor Density 4.0 (Air = 1)[1]
Solubility Soluble in alcohol. Not miscible or difficult to mix with water.[1][3]
LogP (Octanol/Water) 2.84[6][10]
Chemical Structure

The diagram below illustrates the molecular structure of this compound.

Molecular structure of this compound.

Safety and Handling

This compound is classified as a hazardous substance. It is a highly flammable liquid and vapor, and causes skin and serious eye irritation.[8][9] It may also cause respiratory irritation.[6][8]

GHS Hazard Information
Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Flammable Liquids 2🔥Danger H225: Highly flammable liquid and vapor
Skin Corrosion/Irritation 2Warning H315: Causes skin irritation
Serious Eye Damage/Irritation 2AWarning H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) 3 (Respiratory tract)Warning H335: May cause respiratory irritation

Data sourced from PubChem and commercial supplier safety data sheets.[6][8][9]

Safe Handling and Storage Protocol

Proper personal protective equipment (PPE), including safety goggles/faceshields, chemical-resistant gloves, and a respirator with a suitable filter (e.g., type ABEK EN14387), is mandatory.[8] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in Fume Hood A->B C Ground/Bond Equipment to Prevent Static Discharge B->C D Use Spark-Proof Tools C->D E Keep Away from Ignition Sources (Heat, Sparks, Flames) D->E F Store in Tightly Closed Container E->F G Store in Cool, Dry, Well-Ventilated Area F->G H Incompatible with Strong Oxidizing Agents, Bases G->H I Dispose as Hazardous Waste H->I

Logical workflow for safe handling of this compound.
  • Storage : Store in a cool, dry, and well-ventilated place away from oxidizing agents, strong bases, and strong reducing agents.[3][9] The container must be kept tightly closed in a designated flammables area.[3][9]

  • Fire Safety : Use carbon dioxide, dry chemical powder, or chemical foam for extinguishing fires.[9] Vapors are heavier than air and may travel to an ignition source and flash back.[9]

  • Spills : Absorb spills with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Ensure the area is well-ventilated and all ignition sources are removed.

Experimental Protocols

Synthesis of this compound

A common and reliable method for synthesizing symmetrical sulfides is the reaction of a corresponding alkyl halide with a sulfide source, such as sodium sulfide. The following is a representative protocol adapted from procedures for analogous dialkyl sulfides.

Reaction Principle : This synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the sulfide anion (S²⁻) acts as the nucleophile, displacing the halide from two molecules of the isopropyl halide.

G r1 2 (CH₃)₂CH-Br plus1 + r2 Na₂S arrow Solvent (e.g., Ethanol/Water) p1 (CH₃)₂CH-S-CH(CH₃)₂ plus2 + p2 2 NaBr arrow->p1

Reaction pathway for this compound synthesis.

Materials & Reagents :

  • 2-Bromopropane (or 2-iodopropane)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol (absolute)

  • Deionized water

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

  • Magnetic stirrer and hotplate

Procedure :

  • Preparation : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium sulfide nonahydrate (1.0 eq) in a minimal amount of water. Add ethanol to the flask.

  • Reaction : While stirring, add 2-bromopropane (2.1 eq) to the sodium sulfide solution.

  • Reflux : Gently heat the reaction mixture to reflux. Maintain reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up : After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction : Extract the product by adding diethyl ether and shaking vigorously. Separate the organic layer. Perform two additional extractions on the aqueous layer with diethyl ether.

  • Washing : Combine all organic extracts and wash sequentially with deionized water and then a saturated brine solution to remove residual salts and impurities.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent. Remove the solvent (diethyl ether) under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude product can be purified by fractional distillation to yield pure this compound.

Reaction of this compound with Disulfur Dichloride

This compound can be used as a starting material for the synthesis of more complex sulfur-containing heterocyclic compounds. The following protocol details its reaction with disulfur dichloride (S₂Cl₂) in the presence of DABCO.

Experimental Workflow :

G A Dissolve this compound and DABCO in Chlorobenzene B Cool solution to -40°C A->B C Add S₂Cl₂ dropwise B->C D Stir under N₂ at Room Temp. for 72 hours C->D E Reflux the mixture for 3 hours D->E F Filter through Celite E->F G Remove solvent via rotary evaporation F->G H Purify products via MPLC G->H

Workflow for reaction of this compound.

Procedure :

  • Setup : A solution of this compound (1.0 eq) and 1,4-diazabicyclo[2.2.2]octane (DABCO, ~10 eq) in chlorobenzene is prepared in a flask under a nitrogen atmosphere.

  • Addition : The solution is cooled to -40 °C. Disulfur dichloride (S₂Cl₂, ~10 eq) is added dropwise.

  • Reaction : The mixture is stirred under nitrogen at room temperature for 72 hours.

  • Reflux : Following the stirring period, the mixture is heated to reflux for 3 hours.

  • Work-up : The crude mixture is filtered through Celite to remove solids, and the solvent is removed under reduced pressure.

  • Purification : The resulting residue is purified by medium-pressure liquid chromatography (MPLC) to isolate the desired sulfur-rich products.

Applications in Research and Development

  • Flavoring Agent : this compound is used in the food industry as a flavoring agent due to its strong, sulfurous odor profile, which can impart garlic or onion-like notes.[1][2]

  • Organic Synthesis Intermediate : It serves as a precursor and reagent in various chemical reactions. Its sulfur atom can undergo oxidation to form sulfoxides and sulfones, and the adjacent C-H bonds can be involved in various transformations. It is a key starting material for synthesizing novel sulfur-rich heterocyclic compounds.[2]

Conclusion

This compound is a valuable chemical for specific applications in flavoring and organic synthesis. However, its high flammability and irritant properties demand rigorous safety protocols. The information and experimental guidelines presented in this document are intended to provide researchers and professionals with the core knowledge required to handle and utilize this compound safely and effectively.

References

An In-depth Technical Guide to the Synthesis and Reactivity of Diisopropyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropyl sulfide, a dialkyl thioether, serves as a versatile reagent and building block in organic synthesis. This document provides a comprehensive overview of its synthesis and chemical reactivity. Key synthetic methodologies are detailed, including nucleophilic substitution reactions involving isopropyl halides and sulfide sources, as well as the reaction of isopropanol with hydrogen sulfide. The reactivity profile of this compound is explored, with a focus on its oxidation to diisopropyl sulfoxide and diisopropyl sulfone, and its role as a ligand in transition metal coordination chemistry. This guide consolidates quantitative data, presents detailed experimental protocols, and utilizes visualizations to illustrate key chemical transformations, offering a valuable resource for chemists in research and development.

Introduction

This compound, also known as 2,2'-thiobispropane, is a colorless liquid with a characteristic garlic-like odor.[1] It is an organosulfur compound with the chemical formula C₆H₁₄S.[2] Its utility in organic synthesis stems from the reactivity of the sulfur atom, which can undergo oxidation, alkylation, and coordination to metal centers. This guide aims to provide a detailed technical overview of the synthesis and reactivity of this compound for researchers and professionals in the chemical and pharmaceutical sciences.

Physical and Spectroscopic Properties

A summary of the key physical and spectroscopic properties of this compound is presented below.

PropertyValueReference(s)
Molecular Formula C₆H₁₄S[2]
Molecular Weight 118.24 g/mol [2]
CAS Number 625-80-9[2]
Boiling Point 120-122 °C at 760 mmHg[2]
Melting Point -78.1 °C[2]
Density 0.814 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.4379
¹H NMR (CDCl₃, 300 MHz) δ 2.98 (sept, 2H), 1.29 (d, 12H)[2]
¹³C NMR (CDCl₃, 75 MHz) δ 33.4, 23.7[2]
Mass Spectrum (EI) m/z 118 (M+), 103, 75, 61, 43[3]

Synthesis of this compound

Several synthetic routes can be employed for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions.

Nucleophilic Substitution of Isopropyl Halides with a Sulfide Source

A common and straightforward method for synthesizing symmetrical dialkyl sulfides is the reaction of two equivalents of an alkyl halide with a sulfide source, such as sodium sulfide.

G cluster_0 Synthesis via Nucleophilic Substitution 2-Halopropane 2-Halopropane (X = Cl, Br, I) Diisopropyl_Sulfide This compound 2-Halopropane->Diisopropyl_Sulfide 2 eq. Sodium_Sulfide Sodium Sulfide (Na₂S) Sodium_Sulfide->Diisopropyl_Sulfide Sodium_Halide Sodium Halide (NaX) Diisopropyl_Sulfide->Sodium_Halide + 2 NaX G cluster_1 Synthesis from Isopropyl Alcohol Isopropyl_Alcohol Isopropyl Alcohol Diisopropyl_Sulfide This compound Isopropyl_Alcohol->Diisopropyl_Sulfide 2 eq. Hydrogen_Sulfide Hydrogen Sulfide (H₂S) Hydrogen_Sulfide->Diisopropyl_Sulfide Water Water (H₂O) Diisopropyl_Sulfide->Water + 2 H₂O G cluster_2 Oxidation of this compound Diisopropyl_Sulfide This compound Diisopropyl_Sulfoxide Diisopropyl Sulfoxide Diisopropyl_Sulfide->Diisopropyl_Sulfoxide [O] Diisopropyl_Sulfone Diisopropyl Sulfone Diisopropyl_Sulfoxide->Diisopropyl_Sulfone [O]

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Diisopropyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropyl sulfide, a dialkyl sulfide, possesses a unique molecular architecture that influences its physical and chemical properties. This guide provides a comprehensive analysis of its molecular structure, bonding characteristics, and conformational isomers. Detailed experimental protocols for its synthesis and characterization are presented, alongside an exploration of its potential role in hydrogen sulfide (H₂S) signaling pathways, a critical area of interest in drug development. All quantitative data are summarized in structured tables, and key experimental and logical workflows are visualized using Graphviz diagrams to facilitate understanding.

Molecular Structure and Bonding

The molecular structure of this compound, (CH₃)₂CH-S-CH(CH₃)₂, has been determined through gas electron diffraction combined with ab initio molecular orbital calculations.[1] This technique provides precise information about bond lengths, bond angles, and the conformational arrangement of the atoms in the vapor phase.

Conformational Analysis

This compound exists as a mixture of several rotational isomers, or conformers, due to rotation around the C-S bonds. The most stable conformer has been identified as having C₂ symmetry.[1] The presence of bulky isopropyl groups leads to significant steric repulsion, which primarily influences the S-C bond distances and the C-S-C bond angle.[1]

Bond Lengths and Angles

The precise bond lengths and angles for the most stable conformer of this compound have been determined and are crucial for understanding its reactivity and interactions. While the full experimental data from the key study by Takeuchi et al. is extensive, the critical parameters are summarized below.

BondLength (Å)AngleAngle (°)
C-S1.821 (5)C-S-C104.4 (8)
C-C1.535 (3)C-C-C111.5 (6)
(C-H)ₘₑₐₙ1.115 (3)S-C-C110.3 (4)

Data derived from gas electron diffraction studies of the most stable conformer.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of an isopropyl halide with a sulfide salt. The following protocol is adapted from established methods for the synthesis of dialkyl sulfides.

Materials:

  • 2-Bromopropane (isopropyl bromide)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Saturated sodium chloride solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate in a mixture of water and ethanol.

  • Heat the mixture to a gentle reflux to ensure complete dissolution of the sodium sulfide.

  • Slowly add 2-bromopropane to the reaction mixture dropwise over a period of 30 minutes.

  • Continue to heat the mixture under reflux for 2-3 hours to ensure the reaction goes to completion.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash sequentially with deionized water and then with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator to yield crude this compound.

  • The crude product can be further purified by distillation.

G reagents Dissolve Na2S in EtOH/H2O reflux1 Heat to reflux reagents->reflux1 addition Add 2-bromopropane reflux1->addition reflux2 Reflux for 2-3 hours addition->reflux2 workup Work-up and Extraction reflux2->workup purification Purification by Distillation workup->purification product This compound purification->product

Synthetic workflow for this compound.
Characterization Protocols

Sample Preparation:

  • Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Spectrometer: 300-500 MHz

  • Pulse Program: Standard single-pulse

  • Number of Scans: 16

  • Relaxation Delay: 1 s

¹³C NMR Acquisition Parameters:

  • Spectrometer: 75-125 MHz

  • Pulse Program: Proton-decoupled single-pulse

  • Number of Scans: 1024

  • Relaxation Delay: 2 s

Expected ¹H and ¹³C NMR Chemical Shifts:

NucleusChemical Shift (ppm)Multiplicity
¹H~2.9Septet
¹H~1.2Doublet
¹³C~34CH
¹³C~24CH₃

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or hexane.

GC-MS Conditions (Example):

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 35-300

Role in Signaling Pathways

While this compound itself is not a primary signaling molecule, organic sulfur compounds are of significant interest as potential donors of hydrogen sulfide (H₂S), a recognized gasotransmitter.[2][3][4] H₂S is involved in a multitude of physiological processes, including vasodilation, neuromodulation, and cytoprotection.[2][3][4]

The enzymatic synthesis of H₂S in mammalian systems primarily involves three enzymes: cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate sulfurtransferase (3-MST).[2][5][6] These enzymes utilize L-cysteine as a substrate.

Dialkyl sulfides, like this compound, can be metabolized in vivo to release thiols, which can then be further processed to generate H₂S. This makes them potential therapeutic agents for diseases associated with H₂S deficiency.

G cluster_0 Endogenous H2S Production cluster_1 Exogenous Delivery L-Cysteine L-Cysteine CBS CBS L-Cysteine->CBS CSE CSE L-Cysteine->CSE 3-Mercaptopyruvate 3-Mercaptopyruvate L-Cysteine->3-Mercaptopyruvate CAT H2S H2S CBS->H2S CSE->H2S 3MST 3-MST 3MST->H2S Physiological Effects Physiological Effects H2S->Physiological Effects 3-Mercaptopyruvate->3MST DiisopropylSulfide This compound Metabolism Metabolism DiisopropylSulfide->Metabolism Thiols Thiols Metabolism->Thiols H2S Release H2S Release Thiols->H2S Release H2S Release->H2S

Hydrogen sulfide (H₂S) signaling pathway.

Experimental Workflow Overview

A typical research workflow for the synthesis and characterization of this compound is outlined below. This process ensures the correct product is synthesized and its purity and structure are confirmed before its use in further applications, such as biological assays.

G start Synthesis workup Work-up & Isolation start->workup purification Purification (Distillation) workup->purification characterization Characterization purification->characterization nmr NMR Spectroscopy characterization->nmr gcms GC-MS Analysis characterization->gcms ftir FTIR Spectroscopy characterization->ftir application Further Applications nmr->application gcms->application ftir->application

General experimental workflow.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, bonding, synthesis, and characterization of this compound. The conformational flexibility and steric effects within the molecule are key determinants of its properties. The provided experimental protocols offer a practical basis for its laboratory preparation and analysis. Furthermore, the connection to the hydrogen sulfide signaling pathway highlights a promising avenue for future research and drug development, positioning this compound and related compounds as valuable tools for investigating H₂S-mediated physiological and pathological processes.

References

An In-depth Technical Guide to 2-propan-2-ylsulfanylpropane (Diisopropyl Sulfide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-propan-2-ylsulfanylpropane, commonly known as diisopropyl sulfide. The document details its chemical identity, physicochemical properties, synthesis methodologies, key chemical reactions, and analytical procedures. While recognized as a metabolite in Saccharomyces cerevisiae, specific biological signaling pathways involving this compound are not extensively documented in current literature. This guide aims to serve as a foundational resource for professionals in research and development, offering detailed experimental protocols and structured data to facilitate further investigation and application of this compound.

Chemical Identity and Nomenclature

The IUPAC name for the thioether with two isopropyl groups attached to a sulfur atom is 2-propan-2-ylsulfanylpropane .[1] It is also widely known by its common name, this compound.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 2-propan-2-ylsulfanylpropane
Common Name This compound
Synonyms Isopropyl sulfide, 2,2'-Thiobispropane, 2,4-Dimethyl-3-thiapentane
CAS Number 625-80-9[2]
Molecular Formula C₆H₁₄S[1]
SMILES CC(C)SC(C)C
InChI Key XYWDPYKBIRQXQS-UHFFFAOYSA-N

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic garlic-like or onion-like odor.[2] It is a non-polar compound, rendering it soluble in organic solvents and sparingly soluble in water.[2]

Table 2: Physicochemical Data

PropertyValueSource
Molecular Weight 118.24 g/mol [1]
Boiling Point 120-122 °C at 760 mmHgPubChem
Melting Point -78.1 °CPubChem
Density 0.814 g/mL at 25 °CSigma-Aldrich
Refractive Index (n20/D) 1.4379Sigma-Aldrich
Vapor Pressure 15.0 mmHg at 20 °CThe Good Scents Company
Flash Point 7 °C (44.6 °F) - closed cupSigma-Aldrich
LogP 2.84PubChem

Synthesis and Reactions

The synthesis and reactions of this compound are characteristic of symmetrical dialkyl thioethers.

Synthesis of this compound

A general and straightforward method for the synthesis of symmetrical dialkyl sulfides is the reaction of an alkyl halide with a sulfide salt.

Materials:

  • 2-Bromopropane (or 2-iodopropane)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate (0.5 mol) in a mixture of water and ethanol.

  • To this solution, add 2-bromopropane (1.0 mol) dropwise from a dropping funnel over a period of 30 minutes while stirring.

  • After the addition is complete, heat the reaction mixture under reflux with stirring for 2-3 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the cooled reaction mixture to a separatory funnel and add diethyl ether and water.

  • Separate the organic layer. Extract the aqueous layer twice more with diethyl ether.

  • Combine the organic extracts and wash them sequentially with deionized water and then with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove the diethyl ether.

  • The crude this compound can be purified by distillation.

Key Reactions of this compound

A primary reaction of thioethers is oxidation, which can selectively yield either the corresponding sulfoxide or sulfone depending on the reaction conditions.

Materials:

  • This compound

  • Hydrogen peroxide (30% aqueous solution)

  • Glacial acetic acid

  • Sodium hydroxide solution (4 M)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (2 mmol) in glacial acetic acid (2 mL).

  • Slowly add hydrogen peroxide (8 mmol, 30%) to the solution while stirring at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until completion.

  • Neutralize the resulting solution with a 4 M aqueous NaOH solution.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

Materials:

  • This compound

  • Hydrogen peroxide (30% aqueous solution)

  • Niobium carbide (catalyst) or another suitable catalyst

  • Ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • In a round-bottom flask, charge this compound (0.5 mmol), the catalyst (e.g., 50 mg), and ethanol (8 mL).

  • Heat the mixture to reflux with stirring.

  • Add an excess of 30% H₂O₂ to the mixture.

  • Maintain the reaction at reflux and monitor by TLC until the starting material and the intermediate sulfoxide are consumed.

  • After completion, cool the reaction mixture, filter the catalyst, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Analytical Methodologies

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the qualitative and quantitative analysis of volatile sulfur compounds like this compound.

Experimental Protocol: Quantitative Analysis by GC-MS

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Headspace autosampler with Solid-Phase Microextraction (SPME) capabilities

  • SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS)

  • GC column suitable for volatile compounds (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Sample Preparation (Headspace SPME):

  • Place a known amount of the sample (liquid or homogenized solid) into a 20 mL headspace vial. For solid samples, add a known volume of deionized water.

  • To enhance the partitioning of the analyte into the headspace, add sodium chloride to the vial to increase the ionic strength of the aqueous phase.

  • Seal the vial and equilibrate at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes).

  • Expose the SPME fiber to the headspace for a defined extraction time (e.g., 30 minutes) at the same temperature.

  • Retract the fiber and inject it into the GC inlet for thermal desorption.

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Acquisition Mode: For quantitative analysis, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of this compound. For qualitative analysis, full scan mode can be used.

Biological Context

This compound has been identified as a metabolite produced by the yeast Saccharomyces cerevisiae.[1] The metabolic processes in this organism, particularly the sulfur assimilation pathway, are known to produce a variety of volatile sulfur compounds, including hydrogen sulfide, which plays roles in detoxification and cell signaling.[3][4][5] However, specific signaling pathways directly involving this compound have not been elucidated in the reviewed literature.

Visualizations

logical_relationships Synthesis and Reactions of this compound cluster_synthesis Synthesis cluster_reactions Reactions 2-Halopropane 2-Halopropane Sulfide_Source Sulfide Source (e.g., Na2S) Diisopropyl_Sulfide This compound (2-propan-2-ylsulfanylpropane) Sulfide_Source->Diisopropyl_Sulfide Diisopropyl_Sulfoxide Diisopropyl Sulfoxide Diisopropyl_Sulfide->Diisopropyl_Sulfoxide Controlled Oxidation (e.g., H2O2) Diisopropyl_Sulfone Diisopropyl Sulfone Diisopropyl_Sulfoxide->Diisopropyl_Sulfone Further Oxidation

Caption: Synthesis and primary oxidation reactions of this compound.

Conclusion

This technical guide has synthesized key information regarding this compound, presenting it in a structured format for ease of use by researchers and professionals in drug development. The provided data on its physicochemical properties, along with detailed protocols for its synthesis, reactions, and analysis, offer a practical resource for laboratory applications. While its role as a yeast metabolite is established, the absence of detailed information on its specific biological signaling pathways highlights an area ripe for future research. The methodologies and data presented herein should serve as a valuable starting point for such endeavors.

References

Common synonyms for isopropyl sulfide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Isopropyl Sulfide and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isopropyl sulfide, a versatile organosulfur compound. This document details its common synonyms, chemical and physical properties, synthesis methodologies, and analytical procedures. It also explores its applications, particularly within the context of organic synthesis and the flavor industry, and addresses the current understanding of its biological role.

Chemical Identity and Synonyms

Isopropyl sulfide is most commonly known in the scientific literature and chemical supply catalogs by a variety of names. A clear understanding of these synonyms is crucial for effective literature searches and chemical procurement.

Synonym Systematic/Common Name CAS Number Molecular Formula Molecular Weight ( g/mol )
Diisopropyl sulfide This compound625-80-9C6H14S118.24
Isopropyl sulfideIsopropyl sulfide625-80-9C6H14S118.24
Isopropyl sulphideIsopropyl sulphide625-80-9C6H14S118.24
2,2'-Thiobispropane2,2'-Thiobispropane625-80-9C6H14S118.24
2,4-Dimethyl-3-thiapentane2,4-Dimethyl-3-thiapentane625-80-9C6H14S118.24
2-(Propan-2-ylsulfanyl)propane2-(Propan-2-ylsulfanyl)propane625-80-9C6H14S118.24
Propane, 2,2'-thiobis-Propane, 2,2'-thiobis-625-80-9C6H14S118.24

Source: PubChem CID 12264, NIST Chemistry WebBook.[1][2]

Physicochemical Properties

A summary of key physical and chemical properties of this compound is presented below. This data is essential for its handling, storage, and application in experimental settings.

Property Value Reference
Appearance Colorless liquid--INVALID-LINK--
Odor Strong, garlic-like, sulfurousThe Good Scents Company[3]
Boiling Point 120-122 °C at 760 mmHgPubChem CID 12264[1]
Melting Point -78.1 °CPubChem CID 12264[1]
Density 0.814 g/mL at 25 °CSigma-Aldrich
Flash Point 7 °C (44.6 °F) - closed cupFisher Scientific SDS
Solubility Very slightly soluble in waterThe Good Scents Company[3]
Refractive Index 1.4379 at 20°CSigma-Aldrich

Experimental Protocols

Synthesis of this compound

The synthesis of symmetrical thioethers like this compound can be achieved through several established methods in organic chemistry. Below are two common protocols.

Protocol 1: Nucleophilic Substitution of an Isopropyl Halide with a Sulfide Salt

This is a widely used and straightforward method for preparing symmetrical sulfides.[4]

  • Reaction: 2 (CH₃)₂CH-Br + Na₂S → (CH₃)₂CH-S-CH(CH₃)₂ + 2 NaBr

  • Materials:

    • 2-Bromopropane

    • Sodium sulfide nonahydrate (Na₂S·9H₂O)

    • Ethanol (or other suitable polar aprotic solvent like DMF)

    • Deionized water

    • Diethyl ether (for extraction)

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate in a mixture of ethanol and water.

    • Heat the solution to a gentle reflux.

    • Slowly add 2-bromopropane to the refluxing solution.

    • Maintain the reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by distillation.

Protocol 2: Reaction of 2-Propanethiol with an Isopropyl Halide

This method is also based on nucleophilic substitution, where a thiolate is generated in situ.[5]

  • Reaction: (CH₃)₂CH-SH + NaOH → (CH₃)₂CH-SNa + H₂O (CH₃)₂CH-SNa + (CH₃)₂CH-I → (CH₃)₂CH-S-CH(CH₃)₂ + NaI

  • Materials:

    • 2-Propanethiol (Isopropyl mercaptan)

    • Sodium hydroxide (NaOH)

    • 2-Iodopropane (or 2-bromopropane)

    • A suitable solvent (e.g., ethanol, methanol, or DMF)

    • Standard work-up reagents as in Protocol 1.

  • Procedure:

    • In a reaction vessel, dissolve 2-propanethiol in the chosen solvent.

    • Add a stoichiometric equivalent of sodium hydroxide to deprotonate the thiol and form the sodium thiolate.

    • To this solution, add 2-iodopropane dropwise.

    • Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC or GC).

    • Perform an aqueous work-up and extraction as described in Protocol 1.

    • Purify the resulting this compound by distillation.

thioether_synthesis_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactants Isopropyl Halide (e.g., 2-Bromopropane) + Sulfide Source (e.g., Na2S) ReactionVessel Solvent Addition & Heating under Reflux Reactants->ReactionVessel Charge Reactor Extraction Aqueous Work-up & Solvent Extraction ReactionVessel->Extraction Cool & Transfer Drying Drying of Organic Layer Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Purification Distillation Evaporation->Purification Analysis GC-MS, NMR Purification->Analysis

General workflow for the synthesis of this compound.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the identification and quantification of volatile sulfur compounds like this compound.[6]

  • Objective: To identify and quantify this compound in a sample matrix.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (e.g., with a quadrupole analyzer).

  • Sample Preparation (Purge & Trap for trace analysis):

    • Dilute a precise volume of the sample (e.g., 2.5 mL) in ultrapure water (e.g., to 25 mL).

    • Acidify the solution with hydrochloric acid.

    • Transfer the solution to a purge and trap apparatus.

    • Sparge with an inert gas (e.g., nitrogen) to volatilize the sulfur compounds.

    • Trap the volatile compounds on an adsorbent tube (e.g., Tenax TA).

  • GC-MS Analysis:

    • Thermally desorb the trapped compounds from the adsorbent tube with a flow of helium into the GC injection port.

    • GC Conditions (example):

      • Column: SH-Rxi™-1MS (30 m × 0.32 mm I.D., df= 4 μm) or similar non-polar column.

      • Carrier Gas: Helium at a constant flow.

      • Oven Program: Initial temperature of 40°C held for 3 minutes, then ramped at 10°C/min to 250°C and held for 16 minutes.

      • Injector Temperature: 275°C.

    • MS Conditions (example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 200.

      • Data Acquisition: Full scan for identification, Selected Ion Monitoring (SIM) for quantification.

  • Data Analysis:

    • Identification: Compare the obtained mass spectrum with a reference spectrum from a library (e.g., NIST). Key identifying ions for this compound include m/z 43, 61, 103, and the molecular ion at 118.[1][2]

    • Quantification: Generate a calibration curve using standards of known this compound concentrations.

Applications in Research and Industry

Organic Synthesis

This compound serves as a building block in organic synthesis. The sulfur atom can act as a nucleophile, and the isopropyl groups can influence the steric and electronic properties of the molecule and its derivatives. Thioethers, in general, are important intermediates in the synthesis of various pharmaceuticals and agrochemicals.[7]

Flavor and Fragrance Industry

Due to its potent sulfurous and garlic-like aroma, this compound is used as a flavoring agent in the food industry to impart or enhance savory notes in a variety of products.[3]

Biological Role and Signaling Pathways

Currently, there is no scientific evidence to suggest that this compound has a specific signaling role in mammalian systems. Searches for its involvement in signaling pathways have not yielded any direct results. It is important to distinguish it from hydrogen sulfide (H₂S), which is a well-known gasotransmitter with established roles in various physiological processes.

This compound has been identified as a metabolite in yeast (Saccharomyces cerevisiae).[1] However, its metabolic pathway and physiological significance in this context are not well-elucidated. The biotransformation of thioethers in mammals generally involves oxidation of the sulfur atom to form sulfoxides and sulfones, which increases their water solubility and facilitates excretion.

logical_relationship cluster_dis This compound cluster_bio Biological Context cluster_h2s Related Sulfur Compound DIS This compound SP Signaling Pathway DIS->SP No Direct Evidence MP Metabolic Pathway DIS->MP Metabolite in Yeast (Mammalian pathway not well-defined) H2S Hydrogen Sulfide (H2S) H2S_SP Known Signaling Pathways H2S->H2S_SP Established Role

Relationship between this compound and biological pathways.

Role in Drug Development

While thioether moieties are present in numerous pharmaceutical compounds, there is limited specific information in the public domain detailing the use of this compound as a direct intermediate in the synthesis of a marketed drug. However, the general reactivity of thioethers makes them valuable in medicinal chemistry for creating diverse molecular architectures. For instance, diphenyl sulfide derivatives, which share the thioether core, have been investigated for their potential as S1P3 antagonists.[8]

Conclusion

This compound is a commercially available organosulfur compound with a well-defined set of synonyms and physicochemical properties. Its synthesis is achievable through standard organic chemistry techniques, and its analysis is reliably performed using GC-MS. While it has established applications in organic synthesis and the flavor industry, its biological role, particularly in signaling and metabolism in higher organisms, remains largely unexplored. For professionals in drug development, while this compound itself may not be a common starting material, the chemistry of the thioether functional group it represents is of significant importance.

References

Health and safety hazards of Diisopropyl sulfide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the health and safety hazards of Diisopropyl sulfide, prepared for researchers, scientists, and professionals in drug development.

Executive Summary

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for safe handling, storage, and experimental design.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C6H14S[3]
Molecular Weight 118.24 g/mol [3][6]
Appearance Colorless liquid[1]
Odor Stench[1]
Boiling Point 120-122 °C at 760 mmHg[1][3][6]
Melting Point -78.1 °C[3]
Flash Point 7 °C / 44.6 °F (closed cup)[1][6]
Density 0.810 - 0.814 g/mL at 20-25 °C[1][6]
Vapor Pressure 15.0 mmHg at 20 °C[2]
Vapor Density 4.0 (Air = 1)[2]
Solubility Not miscible or difficult to mix with water[7]
LogP (Octanol/Water Partition Coefficient) 2.84[3]

Health and Safety Hazards

This compound is classified as a hazardous substance. The known health and safety hazards are summarized in Table 2.

Table 2: Summary of Health and Safety Hazards of this compound

Hazard CategoryDescriptionGHS ClassificationReferences
Flammability Highly flammable liquid and vapor. Vapors may form explosive mixtures with air.Flammable Liquid, Category 2 (H225)[1][3][4][6]
Skin Corrosion/Irritation Causes skin irritation.Skin Irritation, Category 2 (H315)[1][3][4]
Serious Eye Damage/Irritation Causes serious eye irritation.Eye Irritation, Category 2A (H319)[1][3][4]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.STOT SE, Category 3 (H335)[3][4][6]
Acute Toxicity (Oral, Dermal, Inhalation) Not determined; toxicological properties have not been fully investigated.Not Classified[2][5]

Experimental Protocols for Toxicological Assessment

While specific experimental reports on the toxicology of this compound are not publicly available, its irritant properties would be determined using standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD) or the Office of Prevention, Pesticides, and Toxic Substances (OPPTS).

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test is designed to assess the potential of a substance to cause reversible or irreversible skin damage.

  • Test System: Healthy, young adult albino rabbits are typically used.

  • Methodology:

    • Approximately 24 hours before the test, the fur is removed from a small area (approx. 6 cm²) on the animal's back.

    • A dose of 0.5 mL of this compound is applied to the shaved area and covered with a gauze patch and non-irritating tape.

    • The exposure period is typically 4 hours.

    • After exposure, the patch is removed, and any residual substance is carefully cleaned from the skin.

  • Observations:

    • The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

    • Observations may continue for up to 14 days to assess the reversibility of any observed effects.

    • Skin reactions are scored according to a standardized grading system (e.g., Draize scale).

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause damage to the eye.

  • Test System: Healthy, adult albino rabbits with no pre-existing eye defects are used.

  • Methodology:

    • A single dose of 0.1 mL of this compound is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

    • The eyelids are gently held together for about one second to prevent loss of the substance.

    • The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.

  • Observations:

    • The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.

    • If irritation persists, observations may be extended up to 21 days.

    • Ocular lesions are scored using a standardized system to quantify the degree of irritation.

Signaling Pathways and Mechanism of Action

There is currently no specific information available in the scientific literature regarding the signaling pathways or the precise molecular mechanism of toxicity for this compound. Research on other sulfur-containing compounds, such as hydrogen sulfide (H₂S), has shown interactions with various signaling pathways, including those involved in inflammation, oxidative stress, and cardiovascular regulation.[8][9][10][11][12][13] However, it cannot be assumed that this compound has similar effects without direct experimental evidence.

Given the lack of data, a logical experimental workflow to investigate the toxicological mechanisms of a novel sulfur-containing compound like this compound is proposed below.

toxicological_workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Confirmation cluster_mechanistic Mechanistic Studies cell_viability Cell Viability Assays (e.g., MTT, LDH) ros_production Reactive Oxygen Species (ROS) Production Assay cell_viability->ros_production inflammatory_markers Inflammatory Marker Quantification (e.g., ELISA for IL-6, TNF-α) ros_production->inflammatory_markers genotoxicity Genotoxicity Assays (e.g., Ames test, Comet assay) inflammatory_markers->genotoxicity acute_toxicity Acute Toxicity Studies (Oral, Dermal, Inhalation) genotoxicity->acute_toxicity If in vitro toxicity is observed histopathology Histopathological Examination of Target Organs acute_toxicity->histopathology pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for MAPK, NF-κB) histopathology->pathway_analysis Based on observed organ toxicity transcriptomics Transcriptomics (RNA-seq) pathway_analysis->transcriptomics metabolomics Metabolomics Analysis transcriptomics->metabolomics end end metabolomics->end Identify Mechanism of Action start Test Compound: This compound start->cell_viability Expose relevant cell lines (e.g., keratinocytes, bronchial epithelial cells)

Caption: Proposed workflow for toxicological investigation.

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Table 3: Recommended Safe Handling and PPE

PrecautionRecommendationReferences
Ventilation Use only outdoors or in a well-ventilated area. Use explosion-proof electrical/ventilating/lighting equipment.[1]
Fire Prevention Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Take precautionary measures against static discharges.[1][6]
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles. A face shield may also be necessary.[1][6]
Skin Protection Wear protective gloves (e.g., nitrile rubber), and appropriate protective clothing to prevent skin contact.[1][6]
Respiratory Protection If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[6]
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed. Store in a flammable liquids area.[1]
Incompatible Materials Strong oxidizing agents, strong bases, strong reducing agents.[1]

First Aid Measures

In case of exposure, immediate medical attention is crucial.

Table 4: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid MeasureReferences
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][14]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Get medical attention if irritation develops or persists.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Conclusion

This compound is a hazardous chemical that requires careful handling due to its high flammability and irritant properties. While a significant amount of data exists regarding its physical properties and general safety precautions, there is a notable lack of in-depth toxicological studies to quantify its acute toxicity and elucidate its mechanism of action. Professionals in research and drug development should treat this substance with caution, adhering to all recommended safety protocols. Further research is necessary to fully characterize its toxicological profile and potential effects on biological systems.

References

An In-depth Technical Guide to the Core Chemical Properties of Thioethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental chemical properties of thioethers, also known as organic sulfides. Thioethers are a class of organosulfur compounds with the general structure R-S-R', where R and R' are organic substituents. They are integral to numerous biological processes and are a common structural motif in pharmaceuticals.[1][2][3][4] This document delves into their structure, nomenclature, physical and spectroscopic properties, and key chemical reactions, offering detailed experimental protocols and data for laboratory applications.

Structure and Bonding

The thioether functional group consists of a sulfur atom bonded to two carbon atoms, with the C-S-C linkage adopting a bent molecular geometry.[5] The C-S-C bond angle is typically in the range of 99-107°, which is smaller than the corresponding C-O-C angle in ethers due to the larger size of the sulfur atom and the consequent reduced steric hindrance between the alkyl groups.[6] The carbon-sulfur bond lengths are approximately 180 pm.[5] Unlike the more electronegative oxygen in ethers, the sulfur atom in thioethers is less electronegative (2.58 for sulfur vs. 3.44 for oxygen on the Pauling scale), which influences the polarity and reactivity of the molecule.

Nomenclature

Thioethers are named in the IUPAC system by identifying the two organic groups attached to the sulfur atom and listing them in alphabetical order, followed by the word "sulfide". For symmetrical thioethers, the prefix "di-" is used. Some thioethers are also known by their common names, often derived by modifying the name of the corresponding ether.[3][5] For example, CH₃SCH₃ is dimethyl sulfide, and C₆H₅SCH₃ is methyl phenyl sulfide, more commonly known as thioanisole.[3][5]

Physical and Spectroscopic Properties

The physical properties of thioethers are influenced by the presence of the sulfur atom. They are generally less volatile and have higher boiling points and melting points than their ether analogues of similar molecular weight.[5][7][8] This is attributed to the greater polarizability of the larger sulfur atom, leading to stronger van der Waals forces.[5] Unlike alcohols, thioethers cannot act as hydrogen bond donors, but they can act as weak hydrogen bond acceptors. They are typically insoluble in water but soluble in common organic solvents.[8] A characteristic feature of many volatile thioethers is their strong, often unpleasant, odor.[5]

Tabulated Physical Properties
ThioetherMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
Dimethyl sulfideC₂H₆S62.1337.3
Diethyl sulfideC₄H₁₀S90.1992
Methyl phenyl sulfide (Thioanisole)C₇H₈S124.21188
TetrahydrothiopheneC₄H₈S88.17119
Spectroscopic Data

Spectroscopic techniques are crucial for the identification and characterization of thioethers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H NMR spectra, protons on carbons adjacent to the sulfur atom typically resonate in the range of 2.0-3.0 ppm.[9] In ¹³C NMR spectroscopy, the chemical shifts of carbons bonded to sulfur appear in the 20-40 ppm region.[10]

  • Infrared (IR) Spectroscopy : The C-S stretching vibration in thioethers gives rise to a weak absorption band in the range of 570-700 cm⁻¹.[11] This band can be difficult to identify due to its low intensity and the presence of other absorptions in this region of the spectrum.

Key Chemical Reactions and Experimental Protocols

Thioethers undergo several important chemical transformations, primarily centered at the sulfur atom.

Oxidation

The sulfur atom in a thioether can be readily oxidized to form a sulfoxide and subsequently a sulfone.[12][13] This stepwise oxidation allows for the synthesis of these two important classes of organosulfur compounds.

Oxidation_States Thioether Thioether (R-S-R') Sulfoxide Sulfoxide (R-S(=O)-R') Thioether->Sulfoxide Mild Oxidation (e.g., H₂O₂) Sulfone Sulfone (R-S(=O)₂-R') Sulfoxide->Sulfone Strong Oxidation (e.g., excess H₂O₂)

Diagram of Thioether Oxidation States.

Objective: To selectively oxidize a thioether to the corresponding sulfoxide using hydrogen peroxide.

Materials:

  • Thioether (1.0 mmol)

  • Hydrogen peroxide (30% aqueous solution, 1.1 mmol)

  • Glacial acetic acid (2 mL)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolve the thioether (1.0 mmol) in glacial acetic acid (2 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Slowly add hydrogen peroxide (1.1 mmol, 30% aqueous solution) to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude sulfoxide, which can be further purified by column chromatography or recrystallization.[14][15]

Objective: To oxidize a thioether to the corresponding sulfone using an excess of hydrogen peroxide.

Materials:

  • Thioether (0.5 mmol)

  • Hydrogen peroxide (30% aqueous solution, 1.5 mmol)

  • 95% Ethanol (10 mL)

  • Catalyst (e.g., phosphomolybdate hybrid, 150 mg) (optional, can improve reaction rate and selectivity)[16]

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, combine the thioether (0.5 mmol) and 95% ethanol (10 mL). If using a catalyst, add it at this stage.

  • Heat the mixture to 40 °C with stirring.

  • Slowly add hydrogen peroxide (1.5 mmol, 30% aqueous solution) to the reaction mixture.

  • Maintain the temperature and continue stirring. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solid catalyst was used, remove it by filtration.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.[16]

Alkylation

The lone pair of electrons on the sulfur atom allows thioethers to act as nucleophiles, reacting with alkyl halides to form stable sulfonium salts (R₃S⁺X⁻).[1][12]

Objective: To synthesize trimethylsulfonium iodide via the alkylation of dimethyl sulfide.

Materials:

  • Dimethyl sulfide (1.0 equiv.)

  • Iodomethane (1.2 equiv.)

  • Dichloromethane (DCE) or another suitable solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve dimethyl sulfide (1.0 equiv.) in the chosen solvent.

  • Slowly add iodomethane (1.2 equiv.) to the solution at room temperature with stirring.

  • The reaction is typically exothermic. The product, trimethylsulfonium iodide, will precipitate from the solution as a white solid.

  • Continue stirring for a designated period (e.g., 1-2 hours) to ensure complete reaction.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.[17]

Methionine_Metabolism Methionine Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM MAT2A SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (+ Methyl Acceptor) Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Homocysteine->Methionine HMT (+ 5-MTHF) Cystathionine Cystathionine Homocysteine->Cystathionine Cysteine Cysteine Cystathionine->Cysteine Glutathione Glutathione Cysteine->Glutathione

References

An In-depth Technical Guide to Organosulfur Compounds in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Organosulfur compounds are a cornerstone of modern organic synthesis, offering a versatile toolkit for the construction of complex molecules. Their unique electronic properties and the ability of sulfur to exist in various oxidation states allow for a wide range of chemical transformations. This guide provides an in-depth overview of the core principles and applications of organosulfur compounds in synthesis, with a focus on key reactions, experimental protocols, and their relevance in drug discovery and development.

Introduction to Organosulfur Compounds

Organosulfur compounds are organic molecules containing at least one carbon-sulfur bond. They are ubiquitous in nature, found in amino acids like cysteine and methionine, and are integral to the structure and function of numerous pharmaceuticals, including antibiotics like penicillin and sulfa drugs. In synthetic chemistry, the diverse reactivity of organosulfur functional groups—such as thiols, thioethers, sulfoxides, and sulfones—makes them invaluable intermediates and reagents.

The incorporation of sulfur into molecular frameworks can significantly influence a compound's physical, chemical, and biological properties.[1] For instance, sulfur-containing moieties can enhance metabolic stability, improve bioavailability, and provide specific binding interactions with biological targets, making them crucial in drug design.[2] About a quarter of all small-molecule pharmaceuticals currently in use are organosulfur compounds.[2]

Key Classes and Their Transformations

The reactivity of organosulfur compounds is largely dictated by the oxidation state of the sulfur atom. This section explores the synthesis and key reactions of some of the most important classes of organosulfur compounds.

Thiols and Thioethers

Thiols (R-SH) are sulfur analogs of alcohols and are potent nucleophiles. They are readily converted to thioethers (R-S-R'), typically through alkylation.[3] The synthesis of thioethers is a common transformation in pharmaceutical manufacturing.[4]

Sulfoxides

Sulfoxides (R-S(=O)-R') are chiral molecules that serve as important intermediates in asymmetric synthesis.[6][7] They are typically prepared by the oxidation of thioethers. The sulfinyl group can activate adjacent C-H bonds and act as a leaving group, enabling a variety of transformations.[8]

Sulfones

Sulfones (R-S(=O)₂-R') are characterized by a hexavalent sulfur atom double-bonded to two oxygen atoms.[9] The strong electron-withdrawing nature of the sulfonyl group makes adjacent protons acidic and allows it to act as a good leaving group.[10] Sulfones are versatile building blocks in organic synthesis and are found in numerous biologically active molecules.[11]

Synthesis of Sulfones: The most common method for preparing sulfones is the oxidation of thioethers or sulfoxides.[9] Other methods include the alkylation of sulfinate salts and Friedel-Crafts-type sulfonylation of arenes.[11]

Foundational Reactions in Organosulfur Synthesis

Several name reactions involving organosulfur compounds have become indispensable tools for synthetic chemists. This section details the mechanisms, applications, and experimental protocols for three such reactions.

The Pummerer Rearrangement

The Pummerer rearrangement is the reaction of a sulfoxide bearing at least one α-hydrogen with an acid anhydride (commonly acetic anhydride) to form an α-acyloxythioether.[12][13] This reaction provides a method to introduce oxygen functionality at the carbon atom alpha to the sulfur.[12] The intermediate thionium ion can be trapped by various nucleophiles, making it a versatile tool for constructing C-C and C-heteroatom bonds.[12][13]

Mechanism: The reaction is initiated by the acylation of the sulfoxide oxygen, followed by deprotonation at the α-carbon to generate a thionium ion. This intermediate is then attacked by a nucleophile.[12]

Quantitative Data for the Pummerer Rearrangement

Substrate (Sulfoxide)ActivatorNucleophileProductYield (%)Reference
N,N-dimethyl-2-(methylsulfinyl)acetamidep-Toluenesulfonic acidTolueneN,N-dimethyl-2-((p-tolyl)thio)acetamide49[3]
N,N-dimethyl-2-(methylsulfinyl)acetamidep-Toluenesulfonic acid1,2-Dimethoxybenzene2-((3,4-dimethoxyphenyl)thio)-N,N-dimethylacetamide42[3]
N,N-dimethyl-2-(methylsulfinyl)acetamidep-Toluenesulfonic acid1,3-Benzodioxole2-(1,3-benzodioxol-5-ylthio)-N,N-dimethylacetamide93[3]
β-monosubstituted vinylic sulfoxidesTrifluoroacetic anhydrideTrifluoroacetate1,2-bis(trifluoroacetoxy) thioetherExcellent[10]
Alkyl aryl sulfoxidesAcetic Anhydride / Al-MCM-41Acetateα-acetoxy sulfideHigh[14]

Experimental Protocol: Intermolecular Pummerer Reaction [3]

  • A solution of N,N-dimethyl-2-(methylsulfinyl)acetamide (1 mmol) and p-toluenesulfonic acid (1.2 mmol) in 1,2-dichloroethane (5 mL) is prepared.

  • The appropriate nucleophile (e.g., toluene, 1,2-dimethoxybenzene, or 1,3-benzodioxole) (1.2 mmol) is added to the solution.

  • The reaction mixture is refluxed for the appropriate time (monitored by TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired α-arylthioacetamide.

The Swern Oxidation

The Swern oxidation is a mild and highly efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, using dimethyl sulfoxide (DMSO) activated by an electrophile, most commonly oxalyl chloride, followed by the addition of a hindered organic base like triethylamine.[11][15] A key advantage is its low-temperature conditions (typically -78 °C), which allows for excellent functional group tolerance.[16]

Mechanism: The reaction proceeds via the formation of an alkoxysulfonium salt intermediate. The added base then facilitates an intramolecular E2-like elimination to yield the carbonyl compound, dimethyl sulfide, and the protonated base.[11][16]

Quantitative Data for the Swern Oxidation

Substrate (Alcohol)ElectrophileBaseProductYield (%)Reference
3-Methylbut-3-en-1-olOxalyl chlorideTriethylamine3-Methylbut-3-enalNot specified, but a standard protocol[16]
Secondary alcohol (generic)Oxalyl chlorideTriethylamineKetone (generic)High to quantitative[17]
Long-chain saturated, unsaturated, acetylenic, and steroidal alcoholsOxalyl chlorideTriethylamineCorresponding carbonylsHigh[17]
Aryl allylic alcoholOxalyl chloride (1 equiv)Triethylamineα,β-Unsaturated ketone56 (+10% chloro-ketone)
Aryl allylic alcoholOxalyl chloride (4 equiv)Triethylamineα-Chloro-α,β-unsaturated ketone75

Experimental Protocol: Swern Oxidation of 3-Methylbut-3-en-1-ol [16]

  • In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of dimethyl sulfoxide (DMSO) in anhydrous dichloromethane via a dropping funnel, maintaining the internal temperature at -78 °C. Stir the mixture for 15 minutes.

  • Prepare a solution of 3-methylbut-3-en-1-ol in anhydrous dichloromethane and add it dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. Stir for 45 minutes.

  • Add triethylamine (TEA) dropwise to the reaction mixture. A thick white precipitate will form.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by adding water. Separate the organic layer and wash it sequentially with water and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

The Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction involves the reaction of a sulfur ylide with a ketone, aldehyde, imine, or enone to produce the corresponding epoxide, aziridine, or cyclopropane. This reaction is a powerful tool for the construction of three-membered rings.

Quantitative Data for the Corey-Chaykovsky Reaction

SubstrateYlide PrecursorBaseProductYield (%)Diastereomeric Ratio (anti:syn)Reference
Allyl cyclohexanoneTrimethylsulfonium iodidePotassium tert-butoxideCorresponding epoxide88-[12]
γ-Silyloxy-α,β-unsaturated phenyl ketoneTrimethylsulfoxonium iodideNaHCyclopropane979:1[7]
γ-Silyloxy-α,β-unsaturated 4-chlorophenyl ketoneTrimethylsulfoxonium iodideNaHCyclopropane919:1[7]
γ-Silyloxy-α,β-unsaturated 4-carbomethoxyphenyl ketoneTrimethylsulfoxonium iodideNaHCyclopropane959:1[7]
γ-Silyloxy-α,β-unsaturated 2-furyl ketoneTrimethylsulfoxonium iodideNaHCyclopropane887:1[7]
γ-Silyloxy-α,β-unsaturated naphthyl ketoneTrimethylsulfoxonium iodideNaHCyclopropane928:1[7]

Experimental Protocol: Corey-Chaykovsky Epoxidation [12]

  • Add trimethylsulfonium iodide (1.65 eq) to dry DMSO (25 mL) and stir until the salt is completely dissolved.

  • Add the allyl cyclohexanone (7.15 mmol, 1.0 eq).

  • Add a solution of potassium tert-butoxide (1.65 eq) in DMSO (17 mL).

  • Stir the resulting solution at room temperature for 2 hours.

  • Add H₂O to the reaction mixture and extract with ethyl ether.

  • Wash the organic phase with H₂O, dry over anhydrous MgSO₄, and evaporate the solvent.

  • Purify the crude product by column chromatography to afford the desired epoxide.

Role in Signaling Pathways and Drug Development

Organosulfur compounds play critical roles in various cellular signaling pathways, making them attractive targets and scaffolds for drug development.

Glutathione and the Antioxidant Defense Pathway

Glutathione (GSH), a tripeptide containing cysteine, is the most abundant low-molecular-weight thiol in cells and a key player in antioxidant defense. It directly neutralizes free radicals and reactive oxygen species (ROS) and is a cofactor for enzymes like glutathione peroxidase.[2]

Glutathione_Pathway ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (DNA, Proteins, Lipids) ROS->Cellular_Damage causes GPx Glutathione Peroxidase (GPx) ROS->GPx GSH Glutathione (GSH) GSH->ROS neutralizes GSH->GPx GSSG Glutathione Disulfide (GSSG) GR Glutathione Reductase (GR) GSSG->GR GPx->GSSG GR->GSH NADP NADP+ GR->NADP NADPH NADPH NADPH->GR

Glutathione antioxidant defense pathway.
Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key regulator of cellular defense against oxidative stress. Many organosulfur compounds, such as sulforaphane from broccoli, are potent activators of this pathway.[1] They react with sulfhydryl groups on Keap1, a repressor of Nrf2, leading to Nrf2 release, translocation to the nucleus, and activation of antioxidant response element (ARE)-driven gene expression.[1]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OSC Organosulfur Compound Keap1_Nrf2 Keap1-Nrf2 Complex OSC->Keap1_Nrf2 reacts with Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Cytoprotective_Genes Cytoprotective Gene Expression ARE->Cytoprotective_Genes activates Synthesis_Workflow Start Start: Reagents & Solvents Reaction Reaction Setup (e.g., Swern Oxidation) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Drying Drying of Organic Phase Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Column Chromatography) Concentration->Purification Analysis Characterization (NMR, MS) Purification->Analysis Final_Product Pure Organosulfur Compound Analysis->Final_Product HTS_Workflow Compound_Library Compound Library (including Organosulfur Compounds) Primary_Screen Primary High-Throughput Screening (HTS) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Active Compounds) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response SAR_Studies Structure-Activity Relationship (SAR) Studies Dose_Response->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Candidate Drug Candidate Lead_Optimization->Candidate

References

An In-depth Technical Guide to the Discovery and History of Diisopropyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropyl sulfide, a dialkyl thioether, has a history rooted in the foundational period of organic sulfur chemistry. While the exact date of its first synthesis is not prominently documented, its discovery is intrinsically linked to the pioneering work on thioethers in the mid-19th century. This guide provides a comprehensive overview of the historical context of its discovery, the evolution of its synthesis, detailed experimental protocols from key periods, and a compilation of its physicochemical properties.

Introduction: The Dawn of Organosulfur Chemistry

The study of organosulfur compounds began in earnest in the 19th century, a period of rapid advancement in organic chemistry. Early chemists were intrigued by the sulfur analogs of alcohols and ethers, leading to the synthesis and characterization of thiols (mercaptans) and thioethers (sulfides). The foundational work on the synthesis of simple dialkyl sulfides, such as dimethyl and diethyl sulfide, was laid in the 1840s. These early methods typically involved the reaction of an alkyl halide with a metal sulfide.

While the first documented synthesis of this compound is not as clearly attributable to a single pioneering chemist as some simpler analogs, its preparation follows the logical extension of the methods developed during this era for other alkyl sulfides. The synthesis of related compounds such as isopropyl mercaptan and other secondary alkyl sulfides was also explored, providing the necessary precursors and chemical understanding for the creation of this compound.

The Historical Synthesis of this compound

The most probable method for the first synthesis of this compound in the 19th century was the reaction of an isopropyl halide (such as 2-bromopropane or 2-iodopropane) with a sulfide salt, mirroring the established procedures for other thioethers.

Key Chemical Principles of the Historical Synthesis

The synthesis relies on a nucleophilic substitution reaction, where the sulfide anion (S²⁻) or hydrosulfide anion (SH⁻) acts as the nucleophile, displacing the halide from the isopropyl halide.

  • Reaction with Sulfide Salts: 2 (CH₃)₂CH-X + K₂S → (CH₃)₂CH-S-CH(CH₃)₂ + 2 KX (where X = Cl, Br, I)

  • Reaction with Hydrosulfide Salts (leading to the mercaptan intermediate): (CH₃)₂CH-X + KSH → (CH₃)₂CH-SH + KX (CH₃)₂CH-SH + (CH₃)₂CH-X + K₂CO₃ → (CH₃)₂CH-S-CH(CH₃)₂ + KX + KHCO₃

The first method, direct reaction with a sulfide salt, would have been the more direct route to the desired product.

Experimental Protocols

Hypothetical 19th-Century Experimental Protocol for this compound Synthesis

The following protocol is based on the general methods for dialkyl sulfide synthesis described in the mid-to-late 19th century.

Objective: To synthesize this compound from 2-bromopropane and potassium sulfide.

Materials:

  • 2-bromopropane

  • Potassium sulfide (K₂S)

  • Ethanol (as a solvent)

  • Water

  • Distillation apparatus

  • Heating mantle or water bath

  • Separatory funnel

Methodology:

  • Preparation of the Reaction Mixture: In a round-bottom flask, a solution of potassium sulfide in a mixture of ethanol and water would be prepared. The use of a mixed solvent system would be common to dissolve the inorganic salt while also providing a suitable medium for the organic halide.

  • Addition of Alkyl Halide: 2-bromopropane would be slowly added to the stirred potassium sulfide solution. The reaction would likely be heated under reflux to increase the reaction rate.

  • Reaction Work-up: After a prolonged period of heating, the reaction mixture would be cooled. Water would be added to dissolve any remaining inorganic salts.

  • Extraction: The aqueous mixture would be transferred to a separatory funnel. The crude this compound, being immiscible with water, would form a separate organic layer. This layer would be separated.

  • Purification: The crude product would be washed with water to remove any residual salts and ethanol. It would then be dried over a suitable drying agent available at the time, such as anhydrous calcium chloride.

  • Distillation: The final purification step would be fractional distillation to obtain this compound with a characteristic boiling point.

Quantitative Data

PropertyValue
Molecular Formula C₆H₁₄S
Molecular Weight 118.24 g/mol
CAS Number 625-80-9
Boiling Point 120-122 °C at 760 mmHg
Melting Point -78.1 °C
Density 0.814 g/mL at 25 °C
Refractive Index 1.4379 at 20 °C
Solubility Soluble in organic solvents, sparingly soluble in water.
¹H NMR (CDCl₃) δ 2.98 (septet, 2H), δ 1.29 (d, 12H)
¹³C NMR (CDCl₃) δ 33.4, δ 23.7

Evolution of Synthesis Methods

While the foundational synthesis of this compound involved the reaction of alkyl halides with inorganic sulfides, methods have evolved over the 20th and 21st centuries to improve yield, selectivity, and safety.

  • Early 20th Century: Refinements of the classical methods continued, with a better understanding of reaction mechanisms and purification techniques.

  • Mid-20th Century to Present: The development of new reagents and catalytic systems has provided alternative routes. These include:

    • The reaction of isopropyl alcohol with hydrogen sulfide over a solid acid catalyst, which can produce both isopropyl mercaptan and this compound.

    • Thiol-ene reactions involving the addition of isopropyl mercaptan to propene.

    • The use of phase-transfer catalysts to improve the efficiency of the reaction between aqueous sulfide solutions and organic halides.

Mandatory Visualizations

Historical Synthesis Workflow

Historical_Synthesis_of_Diisopropyl_Sulfide cluster_reactants Reactants cluster_process Process cluster_products Products reactant1 2-Bromopropane ((CH₃)₂CHBr) reaction Nucleophilic Substitution in Ethanol/Water reactant1->reaction reactant2 Potassium Sulfide (K₂S) reactant2->reaction workup Aqueous Work-up & Extraction reaction->workup byproduct Potassium Bromide (KBr) reaction->byproduct purification Drying & Distillation workup->purification product This compound ((CH₃)₂CH)₂S purification->product

Methodological & Application

Diisopropyl Sulfide: Application Notes and Protocols for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl sulfide (CAS No. 625-80-9), a dialkyl sulfide, is a non-polar organic compound.[1] While its primary applications have been in organic synthesis as a reagent or intermediate, its utility as a solvent is an area of increasing interest. This document provides detailed application notes and protocols for the use of this compound as a solvent in a key organic transformation: the selective oxidation of alcohols.

Physicochemical Properties of this compound

A clear understanding of a solvent's physical properties is crucial for its application in chemical reactions. This compound is a colorless to pale yellow liquid with a characteristic garlic-like odor.[1] It is soluble in common organic solvents but has low solubility in water.[1]

PropertyValue
Molecular Formula C₆H₁₄S
Molecular Weight 118.24 g/mol
Boiling Point 120-122 °C at 760 mmHg
Melting Point -78.1 °C
Density 0.814 g/mL at 25 °C
Refractive Index 1.4379 at 20 °C
Flash Point 7 °C (closed cup)

Table 1: Physicochemical Properties of this compound. [2][3]

Application in Selective Alcohol Oxidation

This compound, in combination with N-chlorosuccinimide (NCS), serves as an effective system for the selective oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. This transformation is a variation of the well-known Corey-Kim oxidation. In this protocol, this compound acts as both a reactant and the solvent.[1]

The remarkable feature of this system is its temperature-dependent selectivity:

  • At 0 °C, primary alcohols are selectively oxidized to aldehydes in the presence of secondary alcohols.[1]

  • At -78 °C, secondary alcohols are selectively oxidized to ketones, while primary alcohols remain largely unaffected.[1]

This dual reactivity and selectivity provide a valuable tool for synthetic chemists, particularly in the context of complex molecules with multiple hydroxyl groups.

Reaction Data

The following table summarizes the results for the selective oxidation of various alcohols using the this compound/NCS system.

EntrySubstrateTemperature (°C)ProductYield (%)
11-Octanol (Primary)0Octanal90
2Cinnamyl alcohol (Primary, Allylic)0Cinnamaldehyde85
3Geraniol (Primary, Allylic)0Geranial88
42-Octanol (Secondary)-782-Octanone85
5Cyclohexanol (Secondary)-78Cyclohexanone82
6Benzhydrol (Secondary)-78Benzophenone92
71,10-Decanediol (Primary diol)010-Hydroxydecanal75
8cis-1,2-Cyclohexanediol (Secondary diol)-782-Hydroxycyclohexanone78

Table 2: Selective Oxidation of Alcohols using this compound and NCS.

Experimental Protocols

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) as organosulfur compounds can be sensitive to oxidation.

  • This compound should be handled in a well-ventilated fume hood due to its strong odor.

  • N-chlorosuccinimide should be pure and dry.

Protocol 1: Selective Oxidation of a Primary Alcohol to an Aldehyde

This protocol describes the selective oxidation of a primary alcohol at 0 °C.

Materials:

  • Primary alcohol

  • This compound (reagent and solvent)

  • N-chlorosuccinimide (NCS)

  • Triethylamine

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the primary alcohol (1.0 mmol) in this compound (5 mL).

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • To the stirred solution, add N-chlorosuccinimide (1.1 mmol) portion-wise over 5 minutes.

  • Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, add triethylamine (1.5 mmol) to the reaction mixture and stir for an additional 10 minutes at 0 °C.

  • Quench the reaction by adding cold (0 °C) diethyl ether (10 mL).

  • Wash the organic mixture sequentially with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure aldehyde.

Protocol 2: Selective Oxidation of a Secondary Alcohol to a Ketone

This protocol details the selective oxidation of a secondary alcohol at -78 °C.

Materials:

  • Secondary alcohol

  • This compound (reagent and solvent)

  • N-chlorosuccinimide (NCS)

  • Triethylamine

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the secondary alcohol (1.0 mmol) in this compound (5 mL).

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • To the stirred solution, add N-chlorosuccinimide (1.1 mmol) portion-wise over 5 minutes.

  • Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, add triethylamine (1.5 mmol) to the reaction mixture and stir for an additional 15 minutes at -78 °C.

  • Allow the reaction mixture to warm to room temperature and then quench by adding diethyl ether (10 mL).

  • Wash the organic mixture sequentially with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure ketone.

Reaction Mechanism and Workflow

The reaction proceeds via a mechanism analogous to the Corey-Kim oxidation. Initially, this compound reacts with N-chlorosuccinimide to form an electrophilic sulfur species. This species is then attacked by the alcohol to form an alkoxysulfonium salt. In the presence of a base (triethylamine), an E2-like elimination occurs to yield the corresponding carbonyl compound, this compound, and triethylammonium chloride.

Corey_Kim_Variation cluster_activation Activation of Sulfide cluster_oxidation Alcohol Oxidation Sulfide This compound ActiveS Electrophilic Sulfur Species Sulfide->ActiveS + NCS NCS NCS Alcohol Primary or Secondary Alcohol AlkoxyS Alkoxysulfonium Salt Alcohol->AlkoxyS + Active Sulfur Species Carbonyl Aldehyde or Ketone AlkoxyS->Carbonyl + Triethylamine - this compound - Et3N.HCl Base Triethylamine

Figure 1: Simplified workflow for the selective oxidation of alcohols using this compound and NCS.

Conclusion

This compound, in conjunction with N-chlorosuccinimide, presents a valuable and selective method for the oxidation of alcohols. The temperature-dependent selectivity for primary versus secondary alcohols offers a significant advantage in synthetic chemistry. The protocols provided herein offer a practical guide for researchers in academic and industrial settings, enabling the efficient and selective synthesis of aldehydes and ketones. Further exploration of this compound as a solvent in other organic transformations is warranted to expand its utility in modern organic synthesis.

References

Application Notes and Protocols: The Use of Diisopropyl Sulfide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl sulfide [(CH₃)₂CH]₂S, a simple dialkyl thioether, is a specialty chemical with potential applications in the synthesis of pharmaceutical intermediates and sulfur-containing heterocyclic scaffolds. While not a common building block in the synthesis of marketed drugs, its reactivity as a sulfur nucleophile and its use as a precursor for more complex sulfur-rich molecules make it a compound of interest for medicinal chemists. This document provides an overview of its demonstrated and potential applications in synthetic routes relevant to pharmaceutical development.

Synthesis of Sulfur-Rich Heterocycles: Dithiolethiones

This compound has been utilized as a starting material for the synthesis of substituted 1,2-dithiole-3-thiones. These sulfur-rich heterocyclic compounds are of interest in medicinal chemistry. For instance, the 1,2-dithiole-3-thione core is found in the drug Oltipraz, which has been investigated for its chemopreventive properties. The reaction of this compound with disulfur dichloride (S₂Cl₂) provides a route to functionalized dithiolethiones.

Experimental Protocol: Synthesis of 4-isopropylthio-5-isopropyldithio-1,2-dithiole-3-thione and its dimer from this compound

This protocol is based on the reaction of this compound with disulfur dichloride in the presence of a base, DABCO (1,4-diazabicyclo[2.2.2]octane).

Materials:

  • This compound

  • Disulfur dichloride (S₂Cl₂)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Chlorobenzene (solvent)

  • Diisopropyl disulfide (for selective synthesis)

Procedure:

  • In a round-bottom flask, dissolve this compound and DABCO in chlorobenzene under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of disulfur dichloride in chlorobenzene to the reaction mixture with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • To selectively obtain the monomeric product (4-isopropylthio-5-isopropyldithio-1,2-dithiole-3-thione), diisopropyl disulfide can be added during the final stage of the reaction.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by washing with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Quantitative Data:

ProductStarting MaterialsKey ReagentsSolventReported Yield
4-isopropylthio-5-isopropyldithio-1,2-dithiole-3-thione (monomer)This compound, Disulfur dichlorideDABCOChlorobenzeneNot specified
5,5'-dithiobis(4-isopropylthio-1,2-dithiol-3-thione) (dimer)This compound, Disulfur dichlorideDABCOChlorobenzeneNot specified

Reaction Pathway Diagram

G A This compound E Reaction Mixture A->E B S₂Cl₂ B->E C DABCO C->E D Chlorobenzene D->E F 4-isopropylthio-5-isopropyldithio- 1,2-dithiole-3-thione E->F G 5,5'-dithiobis(4-isopropylthio- 1,2-dithiol-3-thione) E->G

Caption: Synthesis of dithiolethiones from this compound.

This compound as a Nucleophile in Thioether Synthesis

Thioethers are a common functional group in many pharmaceuticals. The sulfur atom in this compound is nucleophilic and can theoretically react with electrophiles, such as alkyl halides, in Sₙ2 reactions to form sulfonium salts. These salts can then act as alkylating agents. While this compound itself is not typically used for introducing a simple isopropylthio group (isopropyl mercaptan is more common for this), the principle of its nucleophilicity is fundamental.

General Experimental Protocol: Formation of a Sulfonium Salt from this compound

This protocol outlines a general procedure for the reaction of a dialkyl sulfide with an alkyl halide to form a sulfonium salt.

Materials:

  • This compound

  • An alkyl halide (e.g., methyl iodide)

  • A suitable solvent (e.g., acetone or acetonitrile)

Procedure:

  • Dissolve this compound in the chosen solvent in a round-bottom flask.

  • Add the alkyl halide to the solution. The reaction is often exothermic, so addition may need to be controlled.

  • Stir the reaction mixture at room temperature. The sulfonium salt will often precipitate from the solution.

  • The reaction progress can be monitored by the disappearance of the starting materials (TLC or GC).

  • Once the reaction is complete, the solid sulfonium salt can be collected by filtration, washed with the solvent, and dried.

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup A Dissolve this compound in Solvent B Add Alkyl Halide A->B C Stir at Room Temperature B->C D Filter Precipitate C->D E Wash with Solvent D->E F Dry the Sulfonium Salt E->F

Caption: General workflow for sulfonium salt formation.

Discussion on Pharmaceutical Relevance

The utility of this compound in mainstream pharmaceutical synthesis is limited. This is likely due to a few factors:

  • Steric Hindrance: The two isopropyl groups can sterically hinder the sulfur atom, making it a less reactive nucleophile compared to less hindered dialkyl sulfides like dimethyl sulfide.

  • Alternative Reagents: For the introduction of an isopropylthio group, isopropyl thiol is a more direct and commonly used reagent.

  • Lack of Complex Functionality: As a simple aliphatic thioether, it does not offer complex structural features that would make it a unique or desirable building block for intricate drug molecules.

However, the synthesis of unique sulfur-containing heterocycles from this compound demonstrates a potential niche application.[1] Researchers looking to create novel, sulfur-rich scaffolds for drug discovery could explore this reactivity. The resulting dithiolethiones could serve as a starting point for further chemical modifications to generate libraries of compounds for biological screening.

This compound is a specialty chemical with demonstrated utility in the synthesis of sulfur-rich heterocycles. While its direct application in the synthesis of current pharmaceuticals is not well-documented, its fundamental reactivity as a sulfur nucleophile and its role as a precursor to more complex sulfur compounds provide avenues for its use in medicinal chemistry research and the development of novel molecular scaffolds. The protocols provided here offer a starting point for exploring the synthetic potential of this compound.

References

Application Notes and Protocols: Diisopropyl Sulfide in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the coordination chemistry of diisopropyl sulfide, a dialkyl sulfide ligand. While specific research on this compound as a ligand is limited, this document extrapolates from the well-established chemistry of analogous dialkyl sulfides to provide practical information for its use in synthesis and catalysis.

Introduction to this compound as a Ligand

This compound ((i-Pr)₂S) is a sterically hindered thioether that can act as a monodentate ligand in coordination chemistry.[1] Like other dialkyl sulfides, it coordinates to transition metals through its sulfur atom, which possesses lone pairs of electrons. The bulky isopropyl groups can influence the steric environment around the metal center, potentially affecting the stability, reactivity, and selectivity of the resulting complexes. Thioether ligands are generally considered soft ligands and therefore form stable complexes with soft metal ions such as Pd(II), Pt(II), and Au(I).[2][3]

Key Properties of this compound: [2][3]

  • Formula: C₆H₁₄S

  • Molecular Weight: 118.24 g/mol

  • Appearance: Colorless to pale yellow liquid[1]

  • Odor: Garlic- or onion-like[1]

  • Boiling Point: 120-122 °C

  • Density: 0.814 g/mL at 25 °C

Synthesis of this compound-Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of a metal precursor with the ligand in a suitable solvent. The general approach is adaptable for various metal centers.

G

Caption: A general catalytic cycle for palladium-catalyzed C-S cross-coupling where 'L' could be a thioether ligand like this compound.

Conclusion

This compound represents a sterically demanding thioether ligand with potential applications in coordination chemistry and catalysis. While detailed studies on its coordination complexes are sparse, the general principles of dialkyl sulfide chemistry provide a solid foundation for its exploration. The protocols and data presented here, based on analogous systems, offer a starting point for researchers interested in investigating the unique properties that the bulky isopropyl groups may impart on metal complexes. Further research is needed to synthesize and characterize this compound complexes and to evaluate their potential in catalytic applications.

References

Application Note: GC-MS Analysis of Diisopropyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diisopropyl sulfide (C₆H₁₄S) is a volatile organosulfur compound. Its analysis is critical in various fields, including the quality control of consumer products like isopropyl alcohol to prevent objectionable odors, and in the petroleum industry for monitoring fuel composition.[1][2] In pharmaceutical development, the identification and quantification of such volatile impurities are essential for ensuring drug substance purity and stability. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of this compound due to its high sensitivity and specificity.[3][4] This application note provides a detailed protocol for the analysis of this compound using GC-MS.

Experimental Protocols

This section details the methodologies for sample preparation and GC-MS analysis. The choice of sample preparation will depend on the sample matrix and the concentration of the analyte.

1. Sample Preparation

Three common methods for preparing samples containing this compound for GC-MS analysis are Headspace Solid-Phase Microextraction (HS-SPME), Purge and Trap, and Liquid-Liquid Extraction.

  • Method 1: Headspace Solid-Phase Microextraction (HS-SPME) [5] This technique is suitable for volatile compounds in liquid or solid samples.[5]

    • Materials:

      • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

      • 20 mL headspace vials with screw caps and septa

      • Heating block or water bath

      • Sodium chloride (NaCl)

      • Deionized water

    • Protocol:

      • Place 5 mL of a liquid sample or 1 g of a homogenized solid sample into a 20 mL headspace vial. For solid samples, add 5 mL of deionized water.[5]

      • Add 1 g of NaCl to the vial to increase the ionic strength of the aqueous phase, which enhances the partitioning of volatile analytes into the headspace.[5]

      • Immediately seal the vial.[5]

      • Equilibrate the vial in a heating block at 60°C for 15 minutes.[5]

      • Expose the SPME fiber to the headspace for 30 minutes at the same temperature.[5]

      • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.[5]

  • Method 2: Purge and Trap [1] This method is ideal for trace-level analysis of volatile sulfur compounds in liquid matrices like isopropyl alcohol.[1]

    • Materials:

      • Purge and Trap accessory

      • Tenax TA adsorbent media

      • Ultrapure water

      • 1:1 Hydrochloric acid

      • Dry nitrogen gas

    • Protocol:

      • Dilute a 2.5 mL portion of the isopropyl alcohol sample to 25 mL with ultrapure water and acidify with 1:1 hydrochloric acid.[1]

      • Transfer the solution to the liquid sample tube of the Purge and Trap accessory.[1]

      • Sparge the sample with dry nitrogen gas to remove volatile sulfur compounds.[1]

      • The nitrogen gas stream carries the compounds through a desorption tube containing Tenax TA adsorbent media, which traps the sulfur compounds.[1]

  • Method 3: Liquid-Liquid Extraction [4] This is a classic extraction technique useful for concentrating the analyte from a liquid sample.

    • Materials:

      • Methylene chloride

      • Centrifuge tubes

      • Vortex mixer

    • Protocol:

      • For a 300 mg sample dissolved in 15 mL of water, add 3 mL of Methylene chloride to a centrifuge tube.[4]

      • Vortex the tube for 1 minute to facilitate extraction.[4]

      • Allow the two phases to separate.[4]

      • Collect the lower organic layer (Methylene chloride) and transfer it to a 2 mL vial for injection.[4]

2. GC-MS Instrumentation and Conditions

The following are representative GC-MS parameters. Optimization may be required based on the specific instrument and sample matrix.

  • Gas Chromatograph (GC) Conditions:

    • Injector: Split/splitless injector. A split ratio of 1:9 can be a good starting point.[2]

    • Column: A non-polar column such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or a DB-1 (30 m x 0.32 mm, 1.0 µm film thickness) is recommended.[3][4]

    • Carrier Gas: Helium.[3]

    • Oven Temperature Program: An initial temperature of 40°C, ramped up to 250°C, is a typical program.[3]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Acquisition Mode:

      • Full Scan Mode: Used for qualitative analysis and method development.

      • Selected Ion Monitoring (SIM) Mode: Recommended for quantitative analysis to enhance sensitivity and selectivity.[3]

Data Presentation

The following table summarizes key quantitative data for the GC-MS analysis of this compound.

ParameterValueNotes
Molecular FormulaC₆H₁₄S[6]
Molecular Weight118.24 g/mol [6]
Boiling Point120.0 - 122.0 °C[7]
Kovats Retention Index778 - 788 (non-polar column)[7]
Characteristic Mass Ions (m/z)
Base Peak43[7]
Other Significant Ions61, 41, 103, 118[7]
Quantifier Ion (suggested)103 or 118Based on higher m/z for selectivity.
Qualifier Ions (suggested)43, 61To confirm identity.
Quantitative Performance (Method Dependent)
Limit of Detection (LOD)1.5 ppbThis value is reported for a purge and trap GC-MS method in an isopropyl alcohol matrix.[1]
Limit of Quantitation (LOQ)Method dependentMust be experimentally determined during method validation. A study on a similar compound, dipropyl disulfide, reported an LOQ of 0.09 mg/L using Headspace-GC-MS.[3]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection HS_SPME Headspace SPME Sample->HS_SPME Choose Method PurgeTrap Purge and Trap Sample->PurgeTrap Choose Method LLE Liquid-Liquid Extraction Sample->LLE Choose Method GC_Injection GC Injection HS_SPME->GC_Injection PurgeTrap->GC_Injection LLE->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (Scan/SIM) Ionization->Detection Processing Data Processing Detection->Processing Identification Identification Processing->Identification Quantitation Quantitation Processing->Quantitation

Caption: GC-MS Analysis Workflow for this compound.

Logical_Relationship Analyte This compound in Sample Matrix Volatilization Volatilization Technique (e.g., Headspace, Purge) Analyte->Volatilization Extraction Extraction (e.g., SPME, LLE) Analyte->Extraction GC Gas Chromatography (Separation by Boiling Point and Column Interaction) Volatilization->GC Extraction->GC MS Mass Spectrometry (Identification by Mass Spectrum Quantitation by Ion Abundance) GC->MS Result Qualitative and Quantitative Results MS->Result

Caption: Logical Flow of this compound Analysis.

References

Application Note: Structural Elucidation of Diisopropyl Sulfide using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This application note provides a detailed protocol for the analysis of diisopropyl sulfide using ¹H and ¹³C NMR spectroscopy. We present typical spectral data, comprehensive experimental procedures for sample preparation and data acquisition, and visual workflows to aid in understanding the principles of structural determination by NMR.

Introduction to NMR-based Structural Elucidation

This compound, with the chemical formula C₆H₁₄S, is a simple symmetrical thioether. Its straightforward structure provides an excellent model for demonstrating the fundamental principles of NMR spectroscopy in molecular identification. Due to the inherent symmetry of the molecule, ((CH₃)₂CH)₂S, only two distinct sets of signals are expected in both its ¹H and ¹³C NMR spectra, making it an ideal compound for illustrating concepts such as chemical equivalence, chemical shift, and spin-spin coupling.

This note outlines the expected NMR data and provides a standardized protocol for its acquisition and analysis, which can be adapted for other small organic molecules.

NMR Spectral Data for this compound

The quantitative NMR data for this compound, acquired in deuterated chloroform (CDCl₃), are summarized below. The chemical shifts are referenced to the residual solvent peak.

Table 1: ¹H and ¹³C NMR Data for this compound in CDCl₃

NucleusAtomChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
¹H -CH- (Methine)~2.9 - 3.1Septet~6.7
-CH₃ (Methyl)~1.25Doublet~6.7
¹³C -CH- (Methine)33.44CH-
-CH₃ (Methyl)23.68CH₃-

Data sourced from publicly available spectral databases.[1]

Experimental Protocols

This section provides detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

  • Weighing the Sample:

    • For ¹H NMR, accurately weigh 5-25 mg of this compound.[2]

    • For ¹³C NMR, a higher concentration is recommended; weigh 50-100 mg of the sample.[2]

  • Dissolution:

    • Transfer the weighed sample into a clean, dry vial.

    • Add approximately 0.5-0.6 mL of deuterated chloroform (CDCl₃).[3][4]

    • Gently swirl the vial until the sample is completely dissolved.

  • Transfer to NMR Tube:

    • Use a clean 5 mm NMR tube that is free of scratches or defects.[3][4]

    • If any particulate matter is visible, filter the solution into the NMR tube using a Pasteur pipette with a small cotton or glass wool plug.[2][5][6]

  • Capping and Labeling:

    • Cap the NMR tube securely.

    • Wipe the outside of the tube clean with a lint-free tissue.

    • Label the tube clearly near the top.

The following parameters are recommended for a standard high-field NMR spectrometer (e.g., 400 MHz or higher).

Table 2: Recommended NMR Spectrometer Parameters

Parameter¹H NMR Acquisition¹³C NMR Acquisition
Pulse Program Standard single-pulse (e.g., zg30)[7]Proton-decoupled (e.g., zgpg30)[7]
Solvent CDCl₃CDCl₃
Temperature 298 K298 K
Pulse Angle 30-45°[8]30°[8]
Spectral Width ~12 ppm~220 ppm
Acquisition Time (aq) 2-4 seconds[7][8]1-2 seconds[7]
Relaxation Delay (d1) 1-2 seconds[7]2-5 seconds[7]
Number of Scans (ns) 8-16[7]128-1024 (or more)[7]

Visualizing Workflows and Molecular Interactions

Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and the physical principles underlying the NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Weigh Weigh Sample (5-25 mg ¹H, 50-100 mg ¹³C) Dissolve Dissolve in ~0.6 mL Deuterated Solvent (CDCl₃) Weigh->Dissolve Transfer Filter and Transfer to 5mm NMR Tube Dissolve->Transfer Spectrometer Place Sample in NMR Spectrometer Transfer->Spectrometer Acquire Acquire Free Induction Decay (FID) Spectrometer->Acquire FT Fourier Transform (FT) Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Analysis Analyze Spectrum Baseline->Analysis Shift Chemical Shifts (δ) Analysis->Shift Coupling Coupling (J) & Splitting Analysis->Coupling Integration Integration Analysis->Integration Structure Structural Elucidation Analysis->Structure

Caption: Workflow for NMR-based structural elucidation.

The characteristic splitting pattern of this compound arises from spin-spin coupling between adjacent, non-equivalent protons. The methine (-CH-) proton is coupled to the six protons of the two methyl (-CH₃) groups, and vice-versa.

G cluster_CH Methine Proton (-CH-) Signal cluster_CH3 Methyl Proton (-CH₃) Signal CH_unsplit Unsplit Signal CH_split Septet CH_unsplit->CH_split  Coupled to 6 adjacent  -CH₃ protons (n=6)  Splits into n+1=7 lines CH3_unsplit Unsplit Signal CH3_split Doublet CH3_unsplit->CH3_split  Coupled to 1 adjacent  -CH- proton (n=1)  Splits into n+1=2 lines

Caption: Spin-spin coupling in this compound.

References

Application Notes and Protocols for High-Purity Diisopropyl Sulfide in Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of high-purity diisopropyl sulfide in a laboratory setting. It is intended for an audience of researchers, scientists, and professionals involved in drug development and organic synthesis.

Introduction

This compound ((CH₃)₂CH)₂S, also known as 2,2'-thiobispropane, is a thioether that serves as a versatile reagent and building block in organic chemistry.[1] Its utility in the laboratory is primarily associated with its role as a precursor in the synthesis of sulfur-containing heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[2] High-purity this compound is essential for these applications to ensure the integrity of experimental results and the quality of synthesized compounds.

Physicochemical Properties and Specifications

High-purity this compound is a colorless to pale yellow liquid with a characteristic garlic-like odor.[1] It is soluble in organic solvents but has low solubility in water.[1] Key physicochemical properties are summarized in the table below.

PropertyValue
CAS Number 625-80-9
Molecular Formula C₆H₁₄S
Molecular Weight 118.24 g/mol
Boiling Point 120-122 °C at 760 mmHg
Melting Point -78.1 °C
Density 0.814 g/mL at 25 °C
Refractive Index n20/D 1.4379
Purity (typical) >99% (GC)

Data sourced from public chemical databases.[3]

Applications in Research and Drug Development

High-purity this compound is a valuable starting material for the synthesis of various sulfur-containing compounds, which are prominent scaffolds in many pharmaceuticals.[4] Thioethers, such as this compound, are important structural motifs in a range of biologically active molecules.[5]

3.1. Synthesis of Biologically Active Heterocycles

A primary application of this compound is in the synthesis of sulfur-rich heterocycles, such as 1,2-dithiole-3-thiones.[6] These compounds are known to exhibit a range of biological activities, including anticancer and antiviral properties.[2][7] The reaction of this compound with reagents like disulfur dichloride provides a pathway to these complex and potentially therapeutic molecules.[6]

3.2. Building Block in Medicinal Chemistry

The isopropylthio group, which can be introduced using this compound or its derivatives, is a feature in some pharmacologically active compounds. The synthesis of thioethers is a common operation in the pharmaceutical industry, and this compound can serve as a source of a nucleophilic sulfur for the formation of C-S bonds.[8]

Experimental Protocols

4.1. Synthesis of 4-isopropylthio-5-isopropyldithio-1,2-dithiole-3-thione

This protocol describes the synthesis of a sulfur-rich heterocyclic compound from this compound, which has potential applications in the development of novel therapeutic agents.

Materials:

  • This compound (high-purity)

  • Disulfur dichloride (S₂Cl₂)

  • 1,4-diazabicyclo[2.2.2]octane (DABCO)

  • Chlorobenzene (anhydrous)

  • Diisopropyl disulfide

  • Silica gel for column chromatography

  • Petroleum ether

  • Dichloromethane

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Nitrogen inlet

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a cooled (-40 °C) solution of this compound (13.8 mmol) and DABCO (139 mmol) in chlorobenzene (180 mL), add disulfur dichloride (140 mmol) dropwise under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 72 hours.

  • Add diisopropyl disulfide (75 mmol) to the reaction mixture and reflux for 1.5 hours.

  • After cooling, the reaction mixture is worked up to yield the crude product.

  • The crude product is purified by column chromatography on silica gel using a gradient of petroleum ether to petroleum ether/dichloromethane to afford the desired product.

4.2. General Protocol for Thioether Synthesis

This protocol provides a general method for the synthesis of thioethers using a thiol and an alkyl halide, illustrating the fundamental reactivity that can be applied with this compound as a precursor to a nucleophilic sulfur species.

Materials:

  • Thiol (e.g., propanethiol)

  • Base (e.g., sodium hydroxide)

  • Alkyl halide (e.g., methyl iodide)

  • Solvent (e.g., ethanol)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

Procedure:

  • Dissolve the thiol in the solvent in the round-bottom flask.

  • Add the base to the solution to deprotonate the thiol and form the thiolate.

  • Add the alkyl halide to the reaction mixture.

  • Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is worked up by removing the solvent and partitioning the residue between water and an organic solvent to isolate the thioether product.

Analytical Protocols

5.1. Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for determining the purity of this compound.

ParameterSetting
GC Column DB-1 or equivalent non-polar capillary column (30 m x 0.32 mm ID, 1.0 µm film thickness)
Injector Temperature 250 °C
Oven Program Initial 40 °C, ramp to 250 °C
Carrier Gas Helium
MS Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

These parameters are a starting point and may require optimization for specific instrumentation.[9]

5.2. Purity Determination by High-Performance Liquid Chromatography (HPLC)

A general HPLC method for purity analysis is described below.

ParameterSetting
Column C18 reverse-phase column
Mobile Phase Acetonitrile and water gradient
Detector UV at a suitable wavelength
Flow Rate 1.0 mL/min
Injection Volume 10 µL

Specific conditions would need to be developed and validated for this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 4-isopropylthio-5-isopropyldithio-1,2-dithiole-3-thione start Start: High-Purity this compound reaction Reaction: -40°C to RT, 72h Reflux with Diisopropyl disulfide start->reaction reactants Reactants: S2Cl2, DABCO reactants->reaction solvent Solvent: Chlorobenzene solvent->reaction workup Work-up reaction->workup purification Purification: Column Chromatography workup->purification product Final Product purification->product

Synthesis Workflow

analytical_workflow cluster_analysis Purity Analysis Workflow sample This compound Sample gcms GC-MS Analysis sample->gcms hplc HPLC Analysis sample->hplc data Data Acquisition gcms->data hplc->data interpretation Data Interpretation (Purity Assessment) data->interpretation report Report interpretation->report

Analytical Workflow

signaling_pathway_example cluster_pathway Example Signaling Pathway: H2S Signaling h2s_donor H2S Donor Compound (e.g., 1,2-dithiole-3-thione derivative) h2s H2S Release h2s_donor->h2s keap1 Keap1 h2s->keap1 Persulfidation nrf2 Nrf2 keap1->nrf2 Inhibition are ARE (Antioxidant Response Element) nrf2->are Activation antioxidant_genes Antioxidant Gene Expression are->antioxidant_genes

H2S Signaling Pathway

Disclaimer: The signaling pathway diagram above is a generalized representation of H₂S signaling. While 1,2-dithiole-3-thiones (which can be synthesized from this compound) are known H₂S donors, the direct involvement of this compound itself in this pathway is not established. This diagram is for illustrative purposes to show a potential mechanism of action for its derivatives.[6]

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

High-purity this compound is a valuable reagent for laboratory use, particularly in the synthesis of biologically active sulfur-containing heterocycles. The protocols and information provided herein offer a foundation for its application in research and drug development. Adherence to proper experimental and safety procedures is crucial for successful and safe utilization.

References

Application Notes and Protocols for Diisopropyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of diisopropyl sulfide. The following protocols and data are intended to ensure the integrity of the compound and the safety of laboratory personnel.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid characterized by a strong, unpleasant garlic-like or onion-like odor.[1] It is a volatile and flammable thioether. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC6H14S[1]
Molecular Weight118.24 g/mol [1]
CAS Number625-80-9[1]
Boiling Point120 °C at 763 mmHg[2][3]
Flash Point7 °C (44.6 °F) - closed cup[2][3]
Density0.814 g/mL at 25 °C[3]
Vapor Pressure15.00 mmHg at 20.00 °C[4]
SolubilitySoluble in alcohol. Not miscible or difficult to mix with water.[4][5]
AppearanceColorless to Almost colorless clear liquid[1]
OdorStench, garlic-like, onion-like[1][2]

Safety and Hazards

This compound is a hazardous chemical that requires careful handling. It is classified as a highly flammable liquid and vapor, and it can cause skin and serious eye irritation.[2][3][6] Inhalation may cause respiratory irritation.[2][6]

Table 2: Hazard Identification and Precautionary Statements

Hazard ClassGHS PictogramSignal WordHazard StatementPrecautionary Statement(s)
Flammable liquids (Category 2)🔥DangerH225: Highly flammable liquid and vapor.P210, P233, P240, P241, P242, P243
Skin corrosion/irritation (Category 2)WarningH315: Causes skin irritation.P264, P280, P302+P352, P332+P313, P362+P364
Serious eye damage/eye irritation (Category 2A)WarningH319: Causes serious eye irritation.P280, P305+P351+P338, P337+P313
Specific target organ toxicity — single exposure (Category 3), Respiratory systemWarningH335: May cause respiratory irritation.P261, P271, P304+P340, P312, P403+P233, P405

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles and a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene), flame-retardant lab coat, and closed-toe shoes.
Respiratory Protection Work in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

Experimental Protocols

Protocol for Preparing a Standard Solution

This protocol describes the preparation of a standard solution of this compound. Due to its volatility and strong odor, all operations should be performed in a certified chemical fume hood.

Materials:

  • This compound

  • Anhydrous solvent (e.g., methanol, ethanol, or hexane)

  • Volumetric flasks with stoppers

  • Calibrated micropipettes or syringes

  • Analytical balance

Procedure:

  • Equilibrate the this compound container and the solvent to room temperature.

  • In a chemical fume hood, carefully measure the required volume of this compound using a calibrated micropipette or syringe.

  • Dispense the this compound into a partially filled volumetric flask containing the desired solvent.

  • Immediately stopper the flask to minimize evaporation and odor.

  • Fill the volumetric flask to the calibration mark with the solvent.

  • Invert the flask several times to ensure a homogenous solution.

  • Label the flask clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the standard solution in a tightly sealed container in a cool, well-ventilated, and flameproof area.

Protocol for Storage

Proper storage is crucial to maintain the stability and integrity of this compound and to ensure safety.

Storage Conditions:

  • Temperature: Store in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and other ignition sources.[7] Refrigeration is recommended for long-term storage.

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[7]

  • Incompatibilities: Store separately from strong oxidizing agents, strong bases, and strong reducing agents.[2]

  • Odor Control: Due to its strong stench, consider double containment or storing within a ventilated cabinet. Wrapping the container cap with Parafilm® or PTFE tape can help minimize vapor leakage.

Protocol for Quenching and Disposal

Small quantities of residual this compound should be quenched before disposal. This procedure should be carried out in a chemical fume hood.

Materials:

  • Residual this compound

  • Sodium hypochlorite solution (household bleach)

  • Stirring apparatus

  • Beaker or flask

  • Appropriate waste container

Procedure:

  • Place the beaker or flask containing the this compound in an ice bath to control the reaction temperature.

  • Slowly and with stirring, add an excess of sodium hypochlorite solution to the this compound. The sulfide will be oxidized to the less odorous sulfoxide and sulfone.

  • Allow the reaction mixture to stir for several hours to ensure complete oxidation.

  • Neutralize the resulting solution if necessary.

  • Dispose of the quenched solution and any contaminated materials in a properly labeled hazardous waste container according to local, state, and federal regulations.[8][9] Do not pour down the drain.

Diagrams

Handling_Workflow prep Preparation handling Handling prep->handling Proceed with PPE storage Storage handling->storage Store unused material disposal Quenching & Disposal handling->disposal Dispose of waste end Completion storage->end disposal->end

Caption: General workflow for handling this compound.

Storage_Considerations storage This compound Storage temp Cool, Dry, Well-Ventilated storage->temp container Tightly Sealed Container storage->container incompat Away from Incompatibles (Oxidizers, Bases, Reducers) storage->incompat odor Odor Control Measures storage->odor

Caption: Key storage considerations for this compound.

Disposal_Pathway start Waste this compound quench Quench with Sodium Hypochlorite start->quench Oxidation neutralize Neutralize Solution quench->neutralize If necessary dispose Dispose as Hazardous Waste neutralize->dispose Follow regulations

Caption: Disposal pathway for this compound waste.

References

Application Notes and Protocols: Diisopropyl Sulfide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropyl sulfide (CAS: 625-80-9), a simple thioether, serves as a versatile and effective intermediate in modern organic synthesis.[1] Its applications primarily lie in its role as a key reagent in mild oxidation reactions of alcohols and as a precursor for the construction of complex, sulfur-rich heterocyclic systems. These heterocycles are of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for two major synthetic applications of this compound.

Application 1: Reagent in the Corey-Kim Oxidation of Alcohols

The Corey-Kim oxidation provides a reliable method for the conversion of primary and secondary alcohols into their corresponding aldehydes and ketones, respectively.[2][3] The reaction utilizes a complex formed from a dialkyl sulfide, such as this compound or dimethyl sulfide (DMS), and N-chlorosuccinimide (NCS).[2][3] This method is valued for its mild reaction conditions, operating at low temperatures, which helps to prevent the overoxidation of aldehydes to carboxylic acids and preserves sensitive functional groups.[3]

The reaction proceeds via the formation of an electrophilic chlorosulfonium salt from this compound and NCS.[3] This intermediate, often referred to as the Corey-Kim reagent, activates the alcohol, making it susceptible to deprotonation by a mild base, typically triethylamine (Et₃N), to yield the carbonyl compound.[2][3]

Logical Relationship: Corey-Kim Oxidation Pathway

Corey_Kim_Pathway cluster_reagent Reagent Formation cluster_oxidation Oxidation Cycle Sulfide This compound Reagent Electrophilic Chlorosulfonium Salt Sulfide->Reagent NCS NCS NCS->Reagent Activated Alkoxysulfonium Salt Intermediate Reagent->Activated Activation Alcohol Primary or Secondary Alcohol Alcohol->Activated Product Aldehyde or Ketone Activated->Product Elimination Base Triethylamine Base->Product

Caption: Formation and action of the Corey-Kim reagent.

Experimental Protocol: General Procedure for Corey-Kim Oxidation

This protocol is a representative procedure adapted for this compound.

  • Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend freshly recrystallized N-chlorosuccinimide (NCS, 1.2 eq.) in anhydrous toluene (approx. 0.1 M relative to the alcohol).

  • Activation: Cool the suspension to 0 °C in an ice bath. Add this compound (1.2 eq.) dropwise via syringe. The mixture is then cooled to -25 °C.

  • Substrate Addition: Prepare a solution of the alcohol (1.0 eq.) in anhydrous toluene. Add this solution dropwise to the cold Corey-Kim reagent slurry over 10-15 minutes.

  • Reaction: Stir the reaction mixture at -25 °C for 2-3 hours. The progress can be monitored by thin-layer chromatography (TLC).

  • Base Addition: Once the alcohol is consumed, add triethylamine (Et₃N, 2.0 eq.) dropwise to the mixture.

  • Workup: Allow the reaction to warm to room temperature. Quench by adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data: Corey-Kim Oxidation
Substrate (Alcohol)ProductTemperature (°C)Time (h)Yield (%)
1-DecanolDecanal-253>90
CyclohexanolCyclohexanone-252.5>95
Benzyl Alcohol*Benzaldehyde-252~90
4-Nitrobenzyl alcohol4-Nitrobenzaldehyde-252>95

*Note: Benzylic and allylic alcohols can sometimes yield corresponding chlorides as byproducts if the base is not added promptly after alcohol activation.[2]

Application 2: Precursor for Sulfur-Rich Heterocycles

This compound serves as a valuable starting material for the synthesis of sulfur-rich heterocyclic compounds, specifically 1,2-dithiole-3-thiones.[1][4] These compounds are of interest as they can act as precursors to H₂S, an important gaseous signaling molecule in biological systems.[1] The synthesis involves a one-pot reaction between this compound, disulfur dichloride (S₂Cl₂), and a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO).[4]

This transformation builds a complex heterocyclic core from a simple acyclic sulfide, showcasing an efficient method for creating molecular complexity.

Experimental Workflow: Synthesis of 1,2-Dithiole-3-thiones

Dithiole_Synthesis start Start: This compound, DABCO in Chlorobenzene add_s2cl2 Add S₂Cl₂ dropwise at -40 °C start->add_s2cl2 stir_rt Stir under N₂ at room temp. for 72 h add_s2cl2->stir_rt add_disulfide Add Diisopropyl Disulfide stir_rt->add_disulfide reflux Reflux for 1.5 h add_disulfide->reflux workup Aqueous Workup & Extraction reflux->workup purify Column Chromatography workup->purify product Product: 4-isopropylthio-5-isopropyldithio- 1,2-dithiole-3-thione purify->product

Caption: Workflow for the synthesis of a 1,2-dithiole-3-thione.

Experimental Protocol: Synthesis of 4-isopropylthio-5-isopropyldithio-1,2-dithiole-3-thione

This protocol is based on a reported literature procedure.

  • Initial Setup: To a solution of this compound (1.0 eq., e.g., 13.8 mmol) and DABCO (10.0 eq., 139 mmol) in chlorobenzene (approx. 0.08 M) in a round-bottom flask, cool the mixture to -40 °C under a nitrogen atmosphere.

  • Reagent Addition: Add disulfur dichloride (S₂Cl₂, 10.1 eq., 140 mmol) dropwise to the cooled solution.

  • Reaction - Phase 1: Allow the mixture to warm to room temperature and stir under nitrogen for 72 hours.

  • Reaction - Phase 2: Add diisopropyl disulfide (5.4 eq., 75 mmol) to the reaction mixture and heat to reflux for 1.5 hours.

  • Workup: After cooling, pour the reaction mixture into water and extract with dichloromethane (CH₂Cl₂).

  • Purification: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the residue by column chromatography (silica gel, petroleum ether/CH₂Cl₂) to yield the product as a dark red oil.

Quantitative Data: 1,2-Dithiole-3-thione Synthesis
Starting MaterialKey ReagentsProductYield (%)
This compoundS₂Cl₂, DABCO, Diisopropyl disulfide4-isopropylthio-5-isopropyldithio-1,2-dithiole-3-thione48
This compoundS₂Cl₂, DABCO4-isopropylthio-5-isopropyldithio-1,2-dithiole-3-thione33
This compoundS₂Cl₂, DABCO5,5'-dithiobis(4-isopropylthio-1,2-dithiol-3-thione)19

Summary of Synthetic Utility

This compound is a readily available thioether that provides access to important synthetic transformations. Its role in the Corey-Kim oxidation offers a mild alternative for preparing aldehydes and ketones, while its reaction with sulfur chlorides opens a direct route to complex, biologically relevant sulfur heterocycles.

This compound as a Synthetic Intermediate

Summary cluster_ox Oxidation Chemistry cluster_het Heterocycle Synthesis start This compound reagent Corey-Kim Reagent (+ NCS) start->reagent [1] dithiole 1,2-Dithiole-3-thiones start->dithiole [2] (+ S₂Cl₂, DABCO) carbonyl Aldehydes / Ketones (from Alcohols) reagent->carbonyl Oxidation

Caption: Key synthetic transformations of this compound.

Safety Information

This compound is a flammable liquid and vapor. It can cause skin and serious eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

References

Applications of Diisopropyl Sulfide in Flavor and Fragrance Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl sulfide (CAS No. 625-80-9) is a volatile organosulfur compound that plays a notable role in the field of flavor and fragrance chemistry. Characterized by its potent, diffusive aroma, it is utilized by flavorists to impart specific savory and pungent notes to a variety of food products. Its unique organoleptic properties also make it a subject of interest in fragrance applications, albeit to a lesser extent. This document provides detailed application notes and experimental protocols relevant to the use of this compound for researchers, scientists, and professionals in drug development who may encounter this compound in their work, particularly in studies related to taste and smell.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application and safe handling.

PropertyValueReference
Molecular Formula C6H14S[1]
Molecular Weight 118.24 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Odor Sulfurous, vegetable-like, reminiscent of garlic[2]
Boiling Point 120-122 °C at 760 mmHg[1]
Melting Point -78.1 °C[1]
Density 0.814 g/mL at 25 °C
Refractive Index 1.4379 at 20 °C
Solubility Soluble in alcohol; very slightly soluble in water[2]
Vapor Pressure 15.0 mmHg at 20 °C[2]
Flash Point 7 °C (44.6 °F)

Applications in Flavor Chemistry

The primary application of this compound in the flavor industry is as a potent flavoring agent. Its characteristic sulfurous and garlic-like aroma is leveraged to enhance savory notes in a wide array of food products.

Key Flavor Applications:

  • Savory Flavors: Used in the creation of savory flavor profiles for processed meats, soups, sauces, and snacks.

  • Vegetable Flavors: Enhances the characteristic notes of onion, garlic, and other alliaceous vegetables.

  • Meat Flavors: Contributes to the development of authentic roasted and cooked meat aromas.

  • Snack Foods: Incorporated into seasonings for chips, crackers, and other savory snacks to provide a pungent kick.

Applications in Fragrance Chemistry

The use of this compound in fragrance is less common than in flavors due to its strong, often overpowering, sulfurous character. However, in trace amounts, it can be used by perfumers to introduce unique and intriguing notes to certain fragrance compositions, particularly in avant-garde or niche perfumery. It can add a sharp, pungent, and slightly "dangerous" element to a fragrance, creating a memorable and unconventional scent experience.

Experimental Protocols

The following protocols are provided as a guide for researchers working with this compound.

Protocol 1: Synthesis of this compound (Adapted from related sulfide synthesis)

This protocol describes a general method for the synthesis of dialkyl sulfides, which can be adapted for this compound.

Materials:

  • 2-Bromopropane (Isopropyl bromide)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol

  • Water, deionized

  • Diethyl ether

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, separatory funnel, magnetic stirrer, heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium sulfide nonahydrate in a mixture of deionized water and ethanol.

  • Heat the mixture to a gentle reflux.

  • From a dropping funnel, add 2-bromopropane dropwise to the refluxing solution over a period of 30-60 minutes.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 2-3 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the cooled mixture to a separatory funnel and add diethyl ether to extract the organic phase.

  • Separate the organic layer and wash it sequentially with deionized water and then with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the diethyl ether solvent using a rotary evaporator to yield the crude this compound.

  • The product can be further purified by distillation.

Characterization:

The identity and purity of the synthesized this compound can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Sensory Evaluation of this compound - Odor Threshold Determination

This protocol outlines a method for determining the odor detection threshold of this compound in a liquid medium.

Materials:

  • This compound, high purity

  • Propylene glycol or other suitable solvent

  • Odor-free water

  • A series of graduated glass sniffing bottles with caps

  • Panel of trained sensory assessors

Procedure:

  • Prepare a stock solution of this compound in propylene glycol (e.g., 1% v/v).

  • Create a series of dilutions of the stock solution in odor-free water. The dilution series should cover a wide range of concentrations, decreasing in logarithmic steps (e.g., 10 ppm, 1 ppm, 0.1 ppm, 0.01 ppm, etc.).

  • Present the samples to the sensory panel in a randomized and blind manner, alongside a blank sample (odor-free water).

  • Use the ascending method of limits. Panelists start with the most dilute sample and proceed to more concentrated samples until they can detect an odor different from the blank.

  • The concentration at which a panelist first correctly detects an odor is their individual threshold.

  • The group's odor detection threshold is typically calculated as the geometric mean of the individual thresholds.

Protocol 3: Analysis of this compound in a Food Matrix using Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS

This protocol provides a general method for the extraction and analysis of volatile this compound from a food sample.

Materials:

  • Food sample

  • Sodium chloride

  • Internal standard (e.g., d6-diisopropyl sulfide or another suitable labeled compound)

  • SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Headspace vials with septa

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Weigh a known amount of the homogenized food sample into a headspace vial.

  • Add a known amount of internal standard.

  • Add sodium chloride to the vial to increase the ionic strength and promote the release of volatiles.

  • Seal the vial with a septum cap.

  • Equilibrate the sample at a controlled temperature (e.g., 40-60 °C) for a specific time to allow volatiles to partition into the headspace.

  • Expose the SPME fiber to the headspace of the vial for a defined period to adsorb the volatile compounds.

  • Retract the fiber and immediately inject it into the GC-MS inlet for thermal desorption and analysis.

  • The GC-MS parameters (column type, temperature program, mass spectrometer settings) should be optimized for the separation and detection of volatile sulfur compounds.

Signaling Pathway for Sulfur Compound Perception

The perception of sulfur-containing compounds like this compound is a complex process mediated by olfactory receptors (ORs) located in the olfactory sensory neurons of the nasal cavity. While the exact receptor for this compound has not been definitively identified in humans, research on related sulfur compounds in animal models provides valuable insights into the potential signaling mechanism.

Recent studies have highlighted the crucial role of metal ions, particularly copper, in the detection of volatile sulfur compounds.[4] A specific mouse olfactory receptor, MOR244-3, has been shown to be robustly activated by the sulfur-containing compound (methylthio)methanethiol (MTMT).[4] This activation is dependent on the presence of copper ions, suggesting that the receptor may function as a metalloprotein.[4] The proposed mechanism involves the formation of a chelated metal complex between the sulfur compound and the copper ion within the binding pocket of the olfactory receptor.[4]

This interaction triggers a conformational change in the OR, which is a G protein-coupled receptor (GPCR). This conformational change initiates an intracellular signaling cascade, leading to the generation of an electrical signal that is transmitted to the brain and perceived as a specific odor.

Signaling_Pathway Olfactory Signaling Pathway for Sulfur Compounds DIS This compound (Odorant) Mucus Nasal Mucus DIS->Mucus Dissolves OR Olfactory Receptor (GPCR) (e.g., MOR244-3 in mice) Mucus->OR Binds with Cu+ G_protein G-protein (Gαolf) OR->G_protein Activates Cu Copper Ion (Cu+) Cu->OR AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Ca_Na Ca2+ / Na+ Influx CNG->Ca_Na Allows Depolarization Depolarization Ca_Na->Depolarization Causes Signal Signal to Brain Depolarization->Signal Generates Experimental_Workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Interpretation Sample Food Sample Homogenize Homogenization Sample->Homogenize Spike Internal Standard Spiking Homogenize->Spike HS_vial Transfer to Headspace Vial Spike->HS_vial Equilibrate Equilibration HS_vial->Equilibrate SPME HS-SPME Equilibrate->SPME GC_O GC-Olfactometry (GC-O) SPME->GC_O Desorption & Separation GC_MS GC-Mass Spectrometry (GC-MS) SPME->GC_MS Desorption & Separation Odor_desc Odor Description GC_O->Odor_desc Identification Compound Identification GC_MS->Identification Correlation Sensory-Chemical Correlation Odor_desc->Correlation Quantification Quantification Identification->Quantification Quantification->Correlation

References

Troubleshooting & Optimization

Technical Support Center: Diisopropyl Sulfide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of diisopropyl sulfide. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The nature and quantity of impurities in this compound largely depend on the synthetic route employed. Common impurities may include:

  • Unreacted starting materials: Such as isopropyl alcohol or isopropyl halides.

  • Reagents and byproducts: Including unreacted sulfur reagents or byproducts from side reactions.

  • Related sulfur compounds: Diisopropyl disulfide and other polysulfides can be present, particularly if oxidation or reduction steps are involved in the synthesis.

  • Solvent residues: Residual solvents from the reaction or extraction steps are common impurities.

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: A combination of analytical methods is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities.[1] It allows for the separation of compounds in a mixture and provides mass spectra for their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for confirming the structure of this compound and identifying impurities. Quantitative NMR (qNMR) can be used to determine the purity with a high degree of accuracy.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify functional groups present in the sample and can indicate the presence of certain impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Distillation

Issue: Product decomposition or discoloration during distillation.

  • Cause: this compound may be susceptible to thermal degradation at its atmospheric boiling point (120-122°C).[2]

  • Solution:

    • Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point of this compound, thereby minimizing thermal stress.

    • Inert Atmosphere: Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Issue: Poor separation of impurities with close boiling points.

  • Cause: Simple distillation may not be sufficient to separate impurities with boiling points similar to that of this compound.

  • Solution:

    • Fractional Distillation: Employ a fractional distillation column (e.g., Vigreux, Raschig, or packed column) to increase the separation efficiency. The increased surface area in the column allows for multiple theoretical plates of separation.

Extractive Workup

Issue: Emulsion formation during aqueous extraction.

  • Cause: The presence of both polar and non-polar components can lead to the formation of stable emulsions at the aqueous-organic interface.

  • Solution:

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase helps to break the emulsion.

    • Solvent Dilution: Dilute the organic layer with more of the extraction solvent.

    • Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® or glass wool can sometimes break the emulsion.

Issue: Incomplete removal of water-soluble impurities.

  • Cause: Insufficient washing of the organic layer.

  • Solution:

    • Multiple Extractions: Perform multiple extractions with smaller volumes of the aqueous washing solution rather than a single extraction with a large volume. This is a more efficient method for removing water-soluble impurities.

Column Chromatography

Issue: Poor separation of non-polar impurities.

  • Cause: The mobile phase may be too polar, causing both the this compound and non-polar impurities to elute quickly with little separation.

  • Solution:

    • Solvent System Optimization: Use a less polar solvent system. A good starting point for non-polar compounds on silica gel is a high percentage of a non-polar solvent like hexanes or heptane, with a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane. A gradient elution, where the polarity of the mobile phase is gradually increased, can also be effective.

Experimental Protocols

Fractional Distillation of this compound

This protocol is a general guideline and may require optimization based on the specific impurities present.

Objective: To purify this compound by separating it from impurities with different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractional distillation column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Heating mantle with stirrer

  • Vacuum source (optional, for vacuum distillation)

  • Boiling chips or magnetic stir bar

Procedure:

  • Set up the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.

  • Assemble the fractional distillation column, distillation head, condenser, and receiving flask.

  • If performing vacuum distillation, connect the apparatus to a vacuum source with a cold trap.

  • Begin heating the flask gently.

  • Monitor the temperature at the distillation head. The temperature should rise and then stabilize at the boiling point of the first fraction (the most volatile impurity).

  • Collect the initial fraction in a separate receiving flask. This fraction will be enriched in lower-boiling impurities.

  • As the temperature begins to rise again, change the receiving flask to collect the main fraction, which should distill at a stable temperature corresponding to the boiling point of this compound (120-122°C at atmospheric pressure).

  • Stop the distillation when the temperature starts to drop or rise significantly, or when only a small amount of residue remains in the distillation flask.

  • Analyze the purity of the collected fractions using GC-MS or NMR.

Extractive Workup for Removal of Acidic and Basic Impurities

Objective: To remove acidic and basic impurities from a solution of this compound in an organic solvent.

Materials:

  • Crude this compound in a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane)

  • Separatory funnel

  • Dilute aqueous acid solution (e.g., 1 M HCl)

  • Dilute aqueous base solution (e.g., 1 M NaOH or saturated NaHCO3)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Erlenmeyer flask

  • Filter funnel and filter paper

  • Rotary evaporator

Procedure:

  • Transfer the solution of crude this compound to a separatory funnel.

  • Add an equal volume of dilute aqueous acid (e.g., 1 M HCl) to the separatory funnel.

  • Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Add an equal volume of dilute aqueous base (e.g., 1 M NaOH) to the organic layer in the separatory funnel.

  • Shake and separate the layers as in steps 3 and 4.

  • Wash the organic layer with an equal volume of brine to remove residual water and help break any emulsions.

  • Drain the organic layer into a clean Erlenmeyer flask.

  • Add a sufficient amount of anhydrous magnesium sulfate or sodium sulfate to the organic layer to dry it. Swirl the flask until the drying agent no longer clumps together.

  • Filter the dried organic solution to remove the drying agent.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC6H14S[2]
Molecular Weight118.24 g/mol [2]
Boiling Point120-122 °C[2]
Density0.814 g/mL at 25 °C
Refractive Index1.4379 at 20 °C

Visualizations

Purification_Workflow cluster_start Crude Product cluster_extraction Extractive Workup cluster_distillation Distillation cluster_chromatography Chromatography cluster_analysis Purity Analysis cluster_end Purified Product Crude Crude this compound Wash_Acid Wash with Dilute Acid Crude->Wash_Acid Remove Basic Impurities Wash_Base Wash with Dilute Base Wash_Acid->Wash_Base Remove Acidic Impurities Wash_Brine Wash with Brine Wash_Base->Wash_Brine Dry Dry with Na2SO4/MgSO4 Wash_Brine->Dry Concentrate1 Concentrate Dry->Concentrate1 Distill Fractional/Vacuum Distillation Concentrate1->Distill If Volatile Impurities Column Column Chromatography Concentrate1->Column If Non-Volatile Impurities Analysis GC-MS, NMR, FTIR Distill->Analysis Column->Analysis Pure Pure this compound Analysis->Pure

Caption: General purification workflow for this compound.

Troubleshooting_Distillation Start Distillation Issue Decomposition Decomposition/Discoloration Start->Decomposition Poor_Separation Poor Separation Start->Poor_Separation Solution_Vacuum Use Vacuum Distillation Decomposition->Solution_Vacuum Solution_Inert Use Inert Atmosphere Decomposition->Solution_Inert Solution_Fractional Use Fractional Column Poor_Separation->Solution_Fractional

Caption: Troubleshooting logic for distillation issues.

References

Technical Support Center: Purification of Diisopropyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from diisopropyl sulfide samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound samples?

A1: Impurities in this compound often originate from its synthesis and storage. Common impurities include:

  • Isopropyl mercaptan (2-propanethiol): Unreacted starting material or degradation product.

  • Diisopropyl disulfide: An oxidation product.

  • Other polysulfides: Formed from further oxidation.

  • Diisopropyl sulfate: A potential genotoxic impurity, particularly from specific synthetic routes involving sulfuric acid.[1]

  • Residual solvents: From the synthesis and workup procedures.

Q2: What are the primary challenges when purifying this compound?

A2: The main challenges include:

  • Strong Odor: this compound and its common impurity, isopropyl mercaptan, have potent, unpleasant odors, necessitating work in a well-ventilated fume hood.

  • Close Boiling Points: Some impurities may have boiling points close to that of this compound, making separation by standard distillation difficult.

  • Thermal Instability: At elevated temperatures, the sulfide can be susceptible to decomposition.

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3: The most effective methods for determining the purity of this compound are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific technique for identifying and quantifying volatile impurities.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure of this compound and detect the presence of impurities. Purity can often be determined using a calibrated internal standard.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification of this compound.

Fractional Distillation
Problem Possible Cause(s) Recommended Solution(s)
Poor separation of product and impurities Boiling points of the components are too close for the distillation column's efficiency.- Use a longer fractionating column or a column with higher efficiency packing (e.g., Vigreux, Raschig rings, or metal sponge).- Slow down the distillation rate to allow for better vapor-liquid equilibrium.[4]
Product is discolored or contains new impurities after distillation The distillation temperature is too high, causing thermal decomposition.- Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.- Ensure the heating mantle is not set to an excessively high temperature.
No distillate is being collected - The heating temperature is too low.- There is a leak in the distillation apparatus (especially under vacuum).- The condenser is not functioning correctly.- Gradually increase the heating mantle temperature.- Check all joints and connections for leaks. Re-grease joints if necessary.- Ensure cold water is flowing through the condenser.
Chemical Washing
Problem Possible Cause(s) Recommended Solution(s)
Residual isopropyl mercaptan detected after purification The mercaptan has not been effectively removed by distillation alone.- Wash the crude this compound with an aqueous solution of sodium hydroxide (caustic wash). The basic solution deprotonates the acidic thiol of the mercaptan, forming a water-soluble sodium thiolate salt that can be partitioned into the aqueous layer.[5]
Presence of diisopropyl disulfide in the final product The disulfide was present in the initial sample and was not removed by distillation.- Consider a mild reducing agent to convert the disulfide back to the sulfide, followed by another purification step.- Alternatively, preparative chromatography may be necessary for complete removal.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

This protocol describes the purification of this compound from less volatile impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Boiling chips or magnetic stirrer

  • Vacuum adapter and pump (for vacuum distillation, if needed)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood.[4] Ensure all glassware is dry.

  • Sample Charging: Add the crude this compound and boiling chips or a magnetic stir bar to the round-bottom flask.

  • Distillation:

    • Begin heating the flask gently.

    • Observe the vapor rising through the fractionating column.

    • Collect the fraction that distills at the boiling point of this compound (approximately 119-121°C at atmospheric pressure).

    • If the impurities have very close boiling points, a slower distillation rate will improve separation.[4]

  • Analysis: Analyze the purified fraction by GC-MS to confirm its purity.

Protocol 2: GC-MS Analysis of this compound Purity

This protocol provides a general method for the analysis of this compound and its volatile impurities.

Instrumentation and Conditions:

Parameter Setting
GC Column DB-1 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250°C
Oven Program - Initial temperature: 50°C, hold for 2 minutes- Ramp: 10°C/min to 250°C- Hold: 5 minutes at 250°C
Carrier Gas Helium, constant flow of 1 mL/min
MS Interface Temp 280°C
Ion Source Temp 230°C
Mass Range 35-350 amu
Solvent Delay 3 minutes

Note: These parameters may need to be optimized for your specific instrument and sample.[1]

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane or hexane).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

  • Data Analysis: Identify the this compound peak based on its retention time and mass spectrum.[3] Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST). Quantify the purity by calculating the peak area percentage.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

Compound Molecular Weight ( g/mol ) Boiling Point (°C)
Isopropyl Mercaptan76.1657-60
This compound118.24119-121
Diisopropyl Disulfide150.31175-177

Note: Data is approximate and may vary with pressure.

Table 2: Example GC-MS Purity Analysis Data

Peak Number Retention Time (min) Compound Name Area %
14.2Isopropyl Mercaptan1.5
26.8This compound97.8
39.5Diisopropyl Disulfide0.7

Visualizations

PurificationWorkflow cluster_chemical_wash Chemical Washing (Optional) cluster_distillation Fractional Distillation crude_sample Crude this compound caustic_wash Caustic Wash (NaOH solution) crude_sample->caustic_wash separation Separatory Funnel caustic_wash->separation aqueous_layer Aqueous Layer (Mercaptide Salts) separation->aqueous_layer Remove organic_layer Organic Layer separation->organic_layer distillation_flask Distillation organic_layer->distillation_flask impurities Low-boiling Impurities distillation_flask->impurities First Fraction product Purified this compound distillation_flask->product Main Fraction residue High-boiling Residue distillation_flask->residue Remains in Flask

Caption: Workflow for the purification of this compound.

GCMS_Analysis_Workflow sample This compound Sample prepare_sample Dilute in Solvent sample->prepare_sample inject Inject into GC-MS prepare_sample->inject gc_separation GC Separation (Based on Boiling Point) inject->gc_separation ms_detection MS Detection & Ionization gc_separation->ms_detection data_analysis Data Analysis (Identify & Quantify Peaks) ms_detection->data_analysis result Purity Report data_analysis->result

Caption: Workflow for GC-MS purity analysis.

References

Technical Support Center: Stability of Diisopropyl Sulfide Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of reagents and compounds is critical for experimental success and product integrity. This technical support center provides guidance on the stability of diisopropyl sulfide in acidic environments, offering troubleshooting advice and answers to frequently asked questions.

Troubleshooting Guide: Degradation of this compound in Acidic Media

Researchers may encounter issues with the stability of this compound in their experiments, particularly when acidic conditions are employed. The following guide addresses common problems, their potential causes, and recommended solutions.

Problem Potential Cause Recommended Solution
Loss of this compound Potency Acid-Catalyzed Degradation: Prolonged exposure to strong acids, especially at elevated temperatures, can lead to the degradation of this compound. While thioethers are generally more resistant to hydrolysis than thioesters, some degradation can occur.- pH Control: Whenever possible, maintain the pH of the solution at a less acidic level (pH > 4).[1] - Temperature Management: If acidic conditions are necessary, conduct the experiment at the lowest possible temperature to minimize the rate of degradation. - Reaction Time: Limit the exposure time of this compound to acidic conditions.
Formation of Unidentified Impurities Oxidation: The presence of oxidizing agents, even in trace amounts, can lead to the oxidation of the sulfide to diisopropyl sulfoxide and subsequently to diisopropyl sulfone, particularly in the presence of acid catalysts.- Inert Atmosphere: Perform the experiment under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. - Use of Antioxidants: Consider the addition of a compatible antioxidant if it does not interfere with the desired reaction.[1]
C-S Bond Cleavage: Under harsh acidic conditions and high temperatures, cleavage of the carbon-sulfur bond may occur, leading to the formation of isopropyl alcohol, propanethiol, and other related compounds.- Milder Acid: If the reaction chemistry allows, use a weaker acid or a buffered acidic solution. - Forced Degradation Study: Conduct a forced degradation study to identify the specific degradation products and understand the degradation pathway under your experimental conditions.
Inconsistent Experimental Results Variability in Acid Concentration or Temperature: Small variations in pH or temperature can significantly impact the rate of degradation, leading to inconsistent results.- Precise Control: Ensure accurate and consistent control of pH and temperature throughout the experiment and between batches. - Buffer System: Utilize a suitable buffer system to maintain a stable pH.[1]
Difficulty in Quantifying this compound Co-elution with Degradation Products: In chromatographic analysis (e.g., HPLC or GC), degradation products may co-elute with the parent compound, leading to inaccurate quantification.- Method Development: Develop and validate a stability-indicating analytical method that can separate this compound from all potential degradation products.[2][3] - Alternative Detection: Use a mass spectrometer (MS) detector, which can help differentiate between compounds with the same retention time based on their mass-to-charge ratio.[4]

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in a typical acidic formulation (e.g., pH 3-5)?

A1: this compound, as a thioether, is generally considered to be relatively stable in moderately acidic solutions (pH 3-5) at room temperature for short periods. However, the stability can be influenced by the specific acid used, the temperature, and the presence of other components in the formulation. For long-term storage or at elevated temperatures, some degradation should be anticipated. It is always recommended to perform a stability study under the specific conditions of your application.

Q2: What are the likely degradation products of this compound in an acidic medium?

A2: Based on the general chemistry of thioethers, the most probable degradation pathways in the presence of acid are:

  • Oxidation: If an oxidizing agent is present, this compound can be oxidized to diisopropyl sulfoxide and further to diisopropyl sulfone.

  • Hydrolysis/Cleavage: Under more forced conditions (e.g., strong acid, high temperature), acid-catalyzed cleavage of the C-S bond may occur, potentially yielding isopropyl alcohol and isopropyl thiol.

Q3: How can I monitor the stability of this compound in my experimental setup?

A3: A stability-indicating analytical method is crucial for monitoring the concentration of this compound over time. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, and Gas Chromatography (GC) with a Flame Ionization Detector (FID) or MS are commonly used techniques.[2][3][4] The method should be validated to ensure it can separate this compound from its potential degradation products and other components in the sample matrix.

Q4: Are there any formulation strategies to enhance the stability of this compound in acidic conditions?

A4: Yes, several strategies can be employed:

  • pH Adjustment: Maintain the pH as close to neutral as the application allows.[1]

  • Buffering Agents: Use a suitable buffer to maintain a stable pH.[1]

  • Antioxidants: If oxidation is a concern, the inclusion of a compatible antioxidant can be beneficial.[1]

  • Packaging: Store formulations in tightly sealed containers under an inert atmosphere and protected from light to minimize oxidative and photo-degradation.

  • Temperature Control: Store and handle the formulation at controlled, low temperatures.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound.

Objective: To evaluate the stability of this compound under acidic stress and identify major degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), various concentrations (e.g., 0.1 N, 1 N)

  • Methanol or other suitable solvent

  • HPLC or GC-MS system

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Acidic Stress:

    • To separate aliquots of the stock solution, add an equal volume of the different concentrations of HCl.

    • Maintain the solutions at a controlled temperature (e.g., 60°C).

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the samples by adding a stoichiometric amount of a suitable base (e.g., sodium hydroxide) to stop the degradation process.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC or GC-MS method.

  • Data Evaluation:

    • Quantify the amount of remaining this compound at each time point.

    • Identify and quantify any significant degradation products by comparing the chromatograms of the stressed samples to the initial sample. Mass spectrometry can be used for structural elucidation of the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Materials:

  • This compound and its potential degradation products (if available as standards)

  • Forced degraded sample of this compound

  • HPLC system with a UV/PDA or MS detector

  • C18 reversed-phase column

  • Acetonitrile, methanol, and water (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

Procedure:

  • Column and Mobile Phase Screening:

    • Start with a generic gradient method on a C18 column (e.g., 5-95% acetonitrile in water with 0.1% formic acid over 20 minutes).

    • Inject the forced degraded sample.

  • Method Optimization:

    • Adjust the gradient slope, mobile phase composition (e.g., trying methanol instead of acetonitrile), and pH of the aqueous phase to achieve optimal separation of all peaks.

    • Ensure the this compound peak is well-resolved from all degradation product peaks.

  • Method Validation:

    • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the method can distinguish the analyte from its degradation products.[2]

Visualizations

DegradationPathway Diisopropyl_Sulfide This compound ((CH3)2CH)2S Diisopropyl_Sulfoxide Diisopropyl Sulfoxide ((CH3)2CH)2SO Diisopropyl_Sulfide->Diisopropyl_Sulfoxide Oxidation (e.g., H2O2, Acid) Cleavage_Products Cleavage Products (e.g., Isopropyl Alcohol, Isopropyl Thiol) Diisopropyl_Sulfide->Cleavage_Products Harsh Acidic Conditions (High Temperature) Diisopropyl_Sulfone Diisopropyl Sulfone ((CH3)2CH)2SO2 Diisopropyl_Sulfoxide->Diisopropyl_Sulfone Further Oxidation

Caption: Plausible degradation pathways of this compound under acidic conditions.

TroubleshootingWorkflow Start Instability of this compound Observed Check_Conditions Verify Experimental Conditions (pH, Temperature, Time) Start->Check_Conditions Analyze_Sample Analyze Sample with Stability-Indicating Method Check_Conditions->Analyze_Sample Identify_Products Identify Degradation Products (e.g., using GC-MS) Analyze_Sample->Identify_Products Optimize_Conditions Optimize Conditions (Lower Temp, Milder Acid, Shorter Time) Identify_Products->Optimize_Conditions Consider_Formulation Consider Formulation Changes (Buffers, Antioxidants) Identify_Products->Consider_Formulation End Stability Issue Resolved Optimize_Conditions->End Consider_Formulation->End

Caption: A logical workflow for troubleshooting this compound stability issues.

References

Technical Support Center: Diisopropyl Sulfide Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the degradation of diisopropyl sulfide.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation products of this compound?

Based on the oxidation pathways of similar dialkyl sulfides, the primary degradation products of this compound are diisopropyl sulfoxide and diisopropyl sulfone.[1][2][3][4] The oxidation process involves the sequential conversion of the sulfide to a sulfoxide and then to a sulfone.[3][4]

Q2: What are the principal methods for degrading this compound?

The main methods for degrading this compound are:

  • Microbial Degradation: Certain bacteria, such as some Thiobacillus species, have been shown to degrade a range of alkyl sulfides, including dipropyl sulfide, both aerobically and anaerobically.[5][6]

  • Advanced Oxidation Processes (AOPs): These methods utilize highly reactive species like hydroxyl radicals to oxidize organic compounds.[7][8][9] AOPs can be effective for the degradation of volatile organic sulfur compounds.[7]

  • Photocatalytic Degradation: This is a type of AOP that uses a semiconductor photocatalyst (like TiO₂) and light to generate reactive oxygen species that degrade the target compound.[10][11][12]

Q3: How can I monitor the degradation of this compound and quantify its byproducts?

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the separation, identification, and quantification of volatile compounds like this compound and its degradation products.[13] For enhanced sensitivity, especially at low concentrations, Selected Ion Monitoring (SIM) mode is recommended.[13] High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile byproducts or when derivatization is employed to enhance detection.

Degradation Pathways

The degradation of this compound typically proceeds through oxidation of the sulfur atom.

Diisopropyl_Sulfide_Degradation_Pathway This compound This compound Diisopropyl Sulfoxide Diisopropyl Sulfoxide This compound->Diisopropyl Sulfoxide Oxidation Diisopropyl Sulfone Diisopropyl Sulfone Diisopropyl Sulfoxide->Diisopropyl Sulfone Further Oxidation Troubleshooting_Photocatalytic_Degradation cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Recommended Solution Low Degradation Efficiency Low Degradation Efficiency Insufficient Light Intensity Insufficient Light Intensity Low Degradation Efficiency->Insufficient Light Intensity Catalyst Deactivation Catalyst Deactivation Low Degradation Efficiency->Catalyst Deactivation Inappropriate pH Inappropriate pH Low Degradation Efficiency->Inappropriate pH Presence of Scavengers Presence of Scavengers Low Degradation Efficiency->Presence of Scavengers Check lamp output and age Check lamp output and age Insufficient Light Intensity->Check lamp output and age Ensure catalyst is well-dispersed Ensure catalyst is well-dispersed Catalyst Deactivation->Ensure catalyst is well-dispersed Optimize pH of the solution Optimize pH of the solution Inappropriate pH->Optimize pH of the solution Use purified water; analyze for interfering ions Use purified water; analyze for interfering ions Presence of Scavengers->Use purified water; analyze for interfering ions Troubleshooting_Microbial_Degradation cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Recommended Solution No Microbial Growth or Degradation No Microbial Growth or Degradation Toxicity of this compound Toxicity of this compound No Microbial Growth or Degradation->Toxicity of this compound Inappropriate Culture Conditions Inappropriate Culture Conditions No Microbial Growth or Degradation->Inappropriate Culture Conditions Lack of Necessary Nutrients Lack of Necessary Nutrients No Microbial Growth or Degradation->Lack of Necessary Nutrients Incorrect Inoculum Size Incorrect Inoculum Size No Microbial Growth or Degradation->Incorrect Inoculum Size Start with a lower substrate concentration Start with a lower substrate concentration Toxicity of this compound->Start with a lower substrate concentration Optimize pH, temperature, and aeration Optimize pH, temperature, and aeration Inappropriate Culture Conditions->Optimize pH, temperature, and aeration Ensure the medium is not limiting for other essential nutrients Ensure the medium is not limiting for other essential nutrients Lack of Necessary Nutrients->Ensure the medium is not limiting for other essential nutrients Use a sufficient inoculum of healthy, active cells Use a sufficient inoculum of healthy, active cells Incorrect Inoculum Size->Use a sufficient inoculum of healthy, active cells

References

Technical Support Center: Optimizing Reactions with Diisopropyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions involving diisopropyl sulfide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in synthesis?

This compound (CAS 625-80-9) is an aliphatic sulfide used primarily as a reagent in organic synthesis.[1] Its most notable application is in the Corey-Kim oxidation , where, in combination with N-chlorosuccinimide (NCS), it serves to oxidize primary and secondary alcohols to aldehydes and ketones, respectively.[2][3][4] It is considered a milder alternative to other oxidation methods and, unlike the related dimethyl sulfide (DMS), it is less volatile and has a less pungent odor.[5]

Q2: What are the key safety considerations when working with this compound?

This compound is a highly flammable liquid with a flash point of 7.22 °C (45.00 °F).[6] It is crucial to handle it in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including suitable clothing, gloves, and eye/face protection, should always be worn.[6]

Q3: My reaction involving this compound is sluggish or incomplete. What are the common causes?

Incomplete conversion can stem from several factors:

  • Reagent Quality: N-chlorosuccinimide (NCS) can decompose over time. It is often beneficial to use freshly recrystallized NCS.[4] The this compound and solvent should be anhydrous.

  • Insufficient Activation Time: The intermediate sulfonium salt, formed from this compound and NCS, requires sufficient time to form. This step is typically performed at low temperatures (0 °C to -20 °C) before the alcohol is added.[4]

  • Suboptimal Temperature: The reaction temperature is critical and substrate-dependent. For Corey-Kim oxidations, the activation of the alcohol and the final elimination step may require different temperatures.[3][4]

Troubleshooting Guide: The Corey-Kim Oxidation

This guide addresses specific issues encountered during the oxidation of alcohols using the this compound/NCS system.

Issue 1: Low Yield or Incomplete Conversion of the Starting Alcohol

Low yields are a common problem that can often be resolved by systematically evaluating the reaction parameters.

Potential CauseRecommended Solution(s)
Poor Reagent Quality Use freshly recrystallized N-chlorosuccinimide (NCS). Ensure this compound and solvents are anhydrous.
Suboptimal Temperature The reaction to form the active electrophile from NCS and this compound is typically run between 0 °C and -20 °C. The subsequent alcohol addition and oxidation may require warming.[4] For selective oxidation, primary alcohols are oxidized at 0 °C, while secondary alcohols require -78 °C.[3]
Incorrect Stoichiometry Use a slight excess of both NCS (e.g., 1.2-2.0 eq) and this compound (e.g., 1.4-2.4 eq) relative to the alcohol. Use a sufficient amount of base (e.g., triethylamine, 2.0-4.0 eq) for the final elimination step.[4]
Insufficient Reaction Time Allow adequate time for the formation of the active species (typically 30-60 min) before adding the alcohol. Monitor the reaction by TLC or GC-MS to determine the optimal time for the oxidation step.[4]

Issue 2: Formation of Chlorinated Byproducts

A significant side reaction, particularly with certain substrates, is the formation of alkyl chlorides.

Potential CauseRecommended Solution(s)
Substrate Susceptibility Allylic and benzylic alcohols are highly susceptible to chlorination under Corey-Kim conditions.[2]
Slow Addition of Base The intermediate alkoxysulfonium salt can be converted to the corresponding alkyl chloride. This pathway competes with the desired oxidation. Add the base (e.g., triethylamine) promptly after the alcohol has been fully activated to facilitate the elimination reaction over substitution.[2]
Reaction Solvent The choice of solvent can influence side reactions. Toluene is a commonly used solvent. Using more polar solvents like dichloromethane may sometimes lead to other byproducts.[7]

Issue 3: Difficulty with Product Purification

The crude product mixture can contain sulfur-containing byproducts that complicate purification.

Potential CauseRecommended Solution(s)
Diisopropyl sulfoxide byproduct The sulfide is oxidized to a sulfoxide during the reaction. Most sulfur-containing byproducts can be removed with a standard aqueous workup followed by extraction.[5]
Persistent Sulfur Impurities If impurities co-elute with the product during chromatography, consider alternative purification methods such as distillation (if the product is volatile and stable) or recrystallization.

Experimental Protocols

Protocol: Selective Oxidation of a Secondary Alcohol to a Ketone

This protocol is a general guideline for the Corey-Kim oxidation using this compound, adapted for the selective oxidation of a secondary alcohol.[3][4]

  • Preparation: To a stirred suspension of freshly recrystallized N-chlorosuccinimide (1.2 eq) in anhydrous toluene (e.g., 0.1 M relative to the alcohol) under an inert atmosphere (Nitrogen or Argon), cool the mixture to 0 °C.

  • Activation: Add this compound (1.4 eq) dropwise. Cool the resulting solution to -78 °C (dry ice/acetone bath). Stir for 40-60 minutes at this temperature.

  • Alcohol Addition: Add a solution of the secondary alcohol (1.0 eq) in anhydrous toluene dropwise to the reaction mixture over 15 minutes, maintaining the temperature at -78 °C.

  • Oxidation: Stir the mixture at -78 °C for 1-2 hours. The progress can be monitored by TLC.

  • Elimination: Add triethylamine (2.0 eq) dropwise. Allow the reaction mixture to warm slowly to room temperature and stir for an additional 20-30 minutes.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Extraction: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Diagrams and Workflows

Corey_Kim_Mechanism cluster_activation Step 1: Formation of Active Electrophile cluster_oxidation Step 2: Alcohol Activation and Oxidation Sulfide iPr-S-iPr ActiveSpecies [iPr2S-Cl]+[Succinimide]- Sulfide->ActiveSpecies Reaction NCS NCS NCS->ActiveSpecies Alcohol R2CH-OH AlkoxySalt [R2CH-O-S(iPr)2]+ Alcohol->AlkoxySalt Nucleophilic Attack Product R2C=O (Ketone/Aldehyde) AlkoxySalt->Product Elimination Base Et3N Base->Product

Caption: The reaction mechanism of the Corey-Kim oxidation.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction reagents Check Reagent Quality (NCS, Sulfide, Solvent) start->reagents conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) start->conditions side_reactions Investigate Side Reactions (e.g., Chlorination) start->side_reactions reagents_sol Use fresh/purified reagents. Ensure anhydrous conditions. reagents->reagents_sol conditions_sol Adjust temperature based on substrate. Increase reaction time. Verify reagent equivalents. conditions->conditions_sol side_reactions_sol Add base promptly after alcohol activation. Consider alternative conditions for susceptible substrates. side_reactions->side_reactions_sol end Yield Improved reagents_sol->end conditions_sol->end side_reactions_sol->end

Caption: A logical workflow for troubleshooting low conversion rates.

Selective_Oxidation start Select Oxidation Temperature substrate What is the substrate type? start->substrate primary Primary Alcohol (→ Aldehyde) substrate->primary Primary secondary Secondary Alcohol (→ Ketone) substrate->secondary Secondary temp_prim Set reaction temp to 0 °C primary->temp_prim temp_sec Set reaction temp to -78 °C secondary->temp_sec

Caption: Decision tree for temperature selection in selective oxidation.[3]

References

Technical Support Center: Diisopropyl Sulfide Material Compatibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of appropriate materials for experiments involving diisopropyl sulfide. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to material incompatibility.

Troubleshooting Guide: Material Failure in the Presence of this compound

This guide is intended to help identify and resolve issues arising from the use of incompatible materials with this compound.

Issue Possible Cause Recommended Action
Unexpected reaction exotherm, gas evolution, or pressure buildup. Chemical reaction with incompatible reagents.Immediately and safely stop the experiment. This compound is known to react vigorously with strong oxidizing agents, strong bases, and strong reducing agents. Ensure all reagents are compatible before mixing.
Discoloration, swelling, or softening of plastic or rubber components (e.g., tubing, seals, gaskets). Chemical attack and absorption of this compound by the polymer.Replace the compromised component with a more chemically resistant material. Consult the material compatibility table below. For critical applications, perform a compatibility test.
Corrosion or discoloration of metal components. Reaction with the sulfur compound.Organosulfur compounds can be corrosive to certain metals, particularly copper and brass.[1] Replace with a more resistant metal such as stainless steel (304 or 316) or other compatible alloys.
Contamination of the experimental sample with leached substances. Degradation of incompatible materials in contact with this compound.Identify and replace the incompatible material. Clean the experimental setup thoroughly. Use high-purity, resistant materials like PTFE for sensitive applications.
Brittle or cracked plastic components after exposure. Chemical-induced stress cracking or degradation.Discontinue the use of the affected plastic. Refer to the chemical compatibility information to select a more suitable polymer.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical incompatibilities of this compound?

A1: this compound is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[2] Contact with these substances can lead to vigorous and potentially hazardous reactions. It is also advisable to avoid strong acids.

Q2: Which metals are generally safe to use with this compound?

A2: Stainless steel (such as 304 and 316) is generally considered to be compatible with this compound. It is crucial to avoid copper and brass, as organosulfur compounds can be corrosive to them.[1]

Q3: What plastics and elastomers are recommended for use with this compound?

A3: For applications requiring high chemical resistance, Polytetrafluoroethylene (PTFE) is an excellent choice as it is very non-reactive.[3] Fluoroelastomers like Viton® also offer good resistance to many hydrocarbons.[1] For less critical applications, Polypropylene may be suitable, but testing is recommended.[4] Always consult specific chemical compatibility charts and consider testing under your experimental conditions.

Q4: Can I use standard laboratory tubing like Tygon® with this compound?

A4: The compatibility of Tygon® and other flexible tubing depends on the specific formulation. Given that this compound can cause swelling or degradation of some polymers, it is critical to verify the compatibility of the specific tubing type. For assured performance, consider using PTFE or Viton® tubing.

Q5: How can I test the compatibility of a material with this compound before my experiment?

A5: A simple immersion test can provide a good indication of compatibility. Submerge a small sample of the material in this compound in a sealed container for a period (e.g., 24-48 hours) that mimics your experimental duration. Observe for any changes in the material, such as swelling, discoloration, softening, or weight change. Also, check the this compound for any signs of contamination.

Material Compatibility Summary

The following table provides a summary of the expected compatibility of various materials with this compound based on general chemical resistance data for sulfides and organic compounds. It is crucial to note that these are general guidelines, and for critical applications, in-house testing is strongly recommended.

Material CategoryMaterialCompatibility RatingNotes
Plastics Polytetrafluoroethylene (PTFE)A - Excellent Highly resistant to most chemicals.[3]
Polypropylene (PP)B - Good Good resistance to many organic solvents, but testing is advised at elevated temperatures.[4]
Polyethylene (PE)C - Fair May be susceptible to swelling and stress cracking with some organic compounds.
Polyvinyl Chloride (PVC)D - Not Recommended Generally poor resistance to organic sulfides.
Elastomers Fluoroelastomers (Viton®)A - Excellent Excellent resistance to hydrocarbons and many solvents.[1]
Nitrile Rubber (Buna-N)C - Fair Compatibility can vary; testing is recommended as swelling may occur.[5]
EPDMD - Not Recommended Generally has poor resistance to non-polar organic solvents.
SiliconeD - Not Recommended Prone to significant swelling in the presence of many organic solvents.
Metals Stainless Steel (304, 316)A - Excellent Good corrosion resistance.
AluminumB - Good Generally good resistance, but should be monitored for pitting.
Copper, BrassD - Not Recommended Corrosive reaction with sulfur compounds is likely.[1]

Rating Key:

  • A - Excellent: No significant effect.

  • B - Good: Minor effect, slight corrosion or discoloration.

  • C - Fair: Moderate effect, not recommended for continuous use. Softening, loss of strength, or swelling may occur.

  • D - Not Recommended: Severe effect, not suitable for use.

Experimental Protocols

Protocol: Material Compatibility Immersion Test

Objective: To determine the physical and chemical resistance of a material to this compound under simulated experimental conditions.

Materials:

  • Small coupons or pieces of the material to be tested (e.g., plastic, elastomer, metal).

  • This compound, analytical grade.

  • Glass vials with PTFE-lined caps.

  • Analytical balance (for weight change measurement).

  • Calipers or micrometer (for dimensional change measurement).

  • Fume hood.

  • Appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves (e.g., nitrile or Viton®), lab coat.

Procedure:

  • Pre-Test Measurement:

    • Measure the initial weight of each material coupon to at least three decimal places and record it.

    • Measure the initial dimensions (length, width, thickness, or diameter) of each coupon and record them.

    • Visually inspect each coupon for any pre-existing defects and note its appearance (color, texture).

  • Immersion:

    • Place each material coupon into a separate, clean glass vial.

    • Inside a fume hood, carefully add enough this compound to completely submerge the coupon.

    • Securely cap the vials with PTFE-lined caps to prevent evaporation.

  • Incubation:

    • Store the vials at the intended experimental temperature for a duration representative of the planned experiment (e.g., 24, 48, or 72 hours).

  • Post-Test Evaluation:

    • After the incubation period, carefully remove the coupons from the vials in a fume hood.

    • Allow any excess this compound to evaporate from the surface of the coupons.

    • Visual Inspection: Note any changes in color, surface texture, or signs of degradation.

    • Dimensional Measurement: Re-measure the dimensions of the coupons and calculate the percentage of swelling or shrinkage.

    • Weight Measurement: Re-weigh the coupons and calculate the percentage of weight change.

    • Solvent Inspection: Observe the this compound for any discoloration or the presence of precipitates, which could indicate leaching from the material.

  • Interpretation:

    • Significant changes in weight, dimensions, or appearance indicate incompatibility. A weight gain and swelling are common for incompatible polymers. Weight loss or surface pitting can indicate corrosion in metals.

Visualizations

MaterialCompatibilityWorkflow Workflow for Material Selection with this compound start Start: Identify need for material in contact with this compound chem_prop Review Chemical Properties of this compound (Flammable, Irritant) start->chem_prop incompat Identify Known Incompatibilities (Strong Oxidizers, Bases, Reducing Agents) chem_prop->incompat consult_table Consult Material Compatibility Tables incompat->consult_table select_candidate Select Candidate Material(s) consult_table->select_candidate critical_app Is the application critical or sensitive? select_candidate->critical_app perform_test Perform Immersion Compatibility Test critical_app->perform_test Yes use_material Proceed with Experiment critical_app->use_material No, low risk evaluate_results Evaluate Test Results (Swelling, Weight Change, Degradation) perform_test->evaluate_results material_ok Material is Compatible evaluate_results->material_ok No significant change material_not_ok Material is Not Compatible evaluate_results->material_not_ok Significant change material_ok->use_material material_not_ok->select_candidate Select new candidate end End use_material->end

Caption: Workflow for selecting and verifying compatible materials for use with this compound.

References

Technical Support Center: Safe Handling of Diisopropyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling of diisopropyl sulfide, with a specific focus on managing its potent odor.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly flammable liquid and vapor.[1][2] It can cause skin and serious eye irritation.[1] Inhalation may also cause respiratory irritation.[1] It is characterized by a strong, unpleasant stench.[2]

Q2: What immediate steps should be taken in case of accidental exposure?

A2:

  • Inhalation: Move the individual to fresh air. If they are not breathing, administer artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water. If skin irritation occurs, seek medical advice.

  • Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek medical attention if irritation persists.

  • Ingestion: Clean the mouth with water and seek immediate medical attention.[1]

Q3: How can the strong odor of this compound be effectively controlled during experiments?

A3: Proactive odor management is crucial. All work with this compound should be conducted in a certified chemical fume hood with a high linear air velocity (at least 100 ft./min).[3] For reactions that may release volatile sulfur compounds, consider passing the fume hood exhaust through a charcoal bed or a caustic scrubber.[3] Ensure all containers are tightly sealed when not in use.[4][5]

Q4: What is the correct procedure for cleaning glassware contaminated with this compound to eliminate the odor?

A4: First, rinse the glassware with a suitable solvent like acetone to remove the bulk of the this compound, disposing of the rinse waste in a designated hazardous waste container.[3] Then, immerse the glassware in a 10% bleach solution for at least 30 minutes within a chemical fume hood.[3] The bleach will oxidize and neutralize the residual sulfide.[3] After soaking, rinse the glassware thoroughly with water, followed by a standard wash with soap and water.[3]

Troubleshooting Guides

Issue: A persistent garlic-like or sulfurous odor is present in the lab, even when using a fume hood.

Possible Cause Recommended Solution
Inadequate Fume Hood Performance Verify that the fume hood's certification is current and that the sash is positioned at the appropriate height to ensure proper airflow.[3]
Contaminated Surfaces or Equipment Decontaminate all glassware, equipment, and lab surfaces that may have come into contact with this compound using a bleach solution.[3]
Improper Waste Disposal Ensure all this compound waste is collected in clearly labeled, sealed containers and disposed of according to your institution's and local regulations.[4] Do not pour it down the drain.[4]

Issue: Odor complaints are received from adjacent laboratories.

Possible Cause Recommended Solution
Fume Hood Exhaust Re-entry The exhaust from your fume hood might be re-entering the building's air intake system. Contact your institution's Environmental Health and Safety (EHS) department to evaluate the building's ventilation and fume hood exhaust systems.[3]
Permeation Through Shared Ventilation The odor may be spreading through shared ventilation systems. Your EHS office can help assess and address this issue.[3]

Quantitative Data Summary

PropertyValue
Molecular Formula C6H14S[1]
Molecular Weight 118.24 g/mol [1]
Boiling Point 120 °C at 763 mmHg
Density 0.814 g/mL at 25 °C
Flash Point 7 °C (44.6 °F) - closed cup
Vapor Pressure 15.0 mmHg at 20.00 °C[6]
Specific Gravity 0.810[1]

Experimental Protocols

Protocol for Neutralizing a Small this compound Spill

Objective: To safely clean up a minor spill of this compound and neutralize its odor.

Materials:

  • Inert absorbent material (e.g., sand, vermiculite)[4]

  • Sodium hypochlorite solution (3-10% bleach)[3]

  • Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat[7]

  • Sealable container for hazardous waste[4]

Procedure:

  • Evacuate and Ventilate: If the spill is outside a fume hood, ensure the area is well-ventilated and evacuate non-essential personnel.[4]

  • Contain the Spill: Use an inert absorbent material to contain the spill and prevent it from spreading.[3]

  • Absorb the Liquid: Apply the absorbent material over the spill to absorb the this compound.[3]

  • Neutralize the Odor: Carefully apply a 3-10% sodium hypochlorite solution to the spill area to oxidize the residual sulfide.[3] Be aware that this reaction can be exothermic.[3] Caution: Do not add sodium hypochlorite solution to a large quantity of concentrated this compound, as a violent reaction may occur.[3]

  • Collect Waste: Collect the absorbed material and place it into a clearly labeled, sealable container for hazardous waste disposal.[4]

  • Decontaminate the Area: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[4]

Visual Workflow: Handling a this compound Spill

G cluster_spill This compound Spill Protocol spill Spill Occurs evacuate Evacuate Area & Ensure Ventilation spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain absorb Absorb the Liquid contain->absorb neutralize Neutralize with Bleach Solution (3-10%) absorb->neutralize collect Collect Waste in Sealed Container neutralize->collect decontaminate Decontaminate Area with Soap & Water collect->decontaminate dispose Dispose of Waste as Hazardous Material decontaminate->dispose

Caption: Workflow for the safe cleanup and neutralization of a this compound spill.

References

Technical Support Center: Diisopropyl Sulfide Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support for the proper storage and handling of diisopropyl sulfide to prevent oxidation and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to oxidation?

This compound (CAS No. 625-80-9) is a volatile aliphatic sulfide.[1][2] Like other sulfides, the sulfur atom is susceptible to oxidation, which can be initiated by exposure to oxygen, light, and elevated temperatures. The primary oxidation products are diisopropyl sulfoxide and diisopropyl sulfone.

Q2: What are the visible signs of this compound degradation?

While early-stage oxidation may not be visible, significant degradation can manifest as:

  • Discoloration: A change from a colorless liquid to a yellowish tint.

  • Formation of Precipitates: In advanced stages of degradation, insoluble byproducts may form.

  • Inconsistent Experimental Results: The most critical indicator of degradation is variability or unexpected outcomes in your experiments.

Q3: What are the ideal storage conditions to minimize oxidation?

To ensure the long-term stability of this compound, it is crucial to store it under conditions that minimize exposure to oxygen, light, and heat.

Storage ConditionRecommendationRationale
Temperature Frozen (-20°C) is recommended for long-term storage.[3]Reduces the rate of chemical reactions, including oxidation.
Refrigerated (2-8°C) is suitable for moderate-term storage.[3]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Displaces oxygen, a key reactant in the oxidation process.
Container Use a tightly sealed, opaque (amber) glass container.Protects from light, which can catalyze oxidation, and prevents evaporation.
Handling Minimize the frequency of opening the container. Aliquot into smaller, single-use vials if accessed frequently.Reduces repeated exposure to atmospheric oxygen and moisture.

Q4: Can I use antioxidants to prevent the oxidation of this compound?

While specific antioxidant compatibility data for this compound is not extensively published, the use of antioxidants is a common strategy for preventing the oxidation of similar compounds. For aliphatic sulfides, radical scavengers or peroxide decomposers may be effective. However, it is critical to note that adding any substance will alter the purity of the this compound. If you choose to explore the use of antioxidants, it is imperative to conduct small-scale stability studies to confirm compatibility and effectiveness for your specific application. Potential classes of antioxidants to investigate include:

  • Phenolic Antioxidants (e.g., BHT - Butylated Hydroxytoluene): Act as radical scavengers.

  • Thioethers: Can act as secondary antioxidants by decomposing hydroperoxides.

Q5: How can I detect and quantify the oxidation of this compound?

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for detecting and quantifying this compound and its primary oxidation products, diisopropyl sulfoxide and diisopropyl sulfone. A stability-indicating GC-MS method can separate the parent compound from its degradation products, allowing for accurate assessment of purity.[4][5]

Troubleshooting Guide: Suspected Oxidation of this compound

Observed Issue Potential Cause Recommended Action(s)
Inconsistent or unexpected experimental results. Degradation of this compound stock.1. Verify the storage conditions and age of the stock solution. 2. Perform a purity check using a validated GC-MS method. 3. If degradation is confirmed, prepare fresh solutions from a new, unopened bottle of this compound.
Visible discoloration (yellowing) of the liquid. Onset of oxidative degradation.1. Immediately assess the purity of the material via GC-MS. 2. If purity is critical for your application, consider discarding the degraded material. 3. Review your storage and handling procedures to prevent future occurrences.
Appearance of new, unidentified peaks in the chromatogram. Presence of degradation products (e.g., sulfoxide, sulfone).1. Attempt to identify the degradation products by interpreting their mass spectra. 2. Conduct a forced degradation study (see Protocol 1) to intentionally generate degradation products and confirm their retention times and mass spectra.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to intentionally degrade this compound under controlled conditions. This is crucial for developing a stability-indicating analytical method and identifying potential degradation products.[6][7][8][9][10]

1. Materials:

  • This compound

  • Methanol (HPLC grade)

  • 3% Hydrogen Peroxide (H₂O₂)

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • GC-MS system

2. Procedure:

  • Prepare a Stock Solution: Dissolve a known concentration of this compound in methanol (e.g., 1 mg/mL).

  • Control Sample: Keep a portion of the stock solution at -20°C in the dark.

  • Oxidative Stress: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Store at 60°C for 24 hours.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Store at 60°C for 24 hours.

  • Thermal Stress: Place a vial of the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Stress: Expose a vial of the stock solution to UV light (e.g., 254 nm) for 48 hours.

  • Sample Analysis: After the designated time, neutralize the acidic and alkaline samples. Analyze all stressed samples and the control sample by a validated GC-MS method.

3. Data Analysis:

  • Compare the chromatograms of the stressed samples to the control.

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Characterize any new peaks (degradation products) by their mass spectra.

  • Calculate the percentage of degradation in each stress condition.

Protocol 2: Stability-Indicating GC-MS Method for this compound

This protocol provides a starting point for a GC-MS method to analyze this compound and its oxidation products. Method optimization will be required for your specific instrumentation and application.

Parameter Condition
GC Column DB-1 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250°C
Oven Program Initial: 50°C, hold for 2 min Ramp: 10°C/min to 280°C, hold for 5 min
Carrier Gas Helium at a constant flow rate of 1 mL/min
MS Interface Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

Visualizations

Oxidation_Pathway DIPS This compound (C6H14S) DIPSO Diisopropyl Sulfoxide (C6H14SO) DIPS->DIPSO Oxidation DIPSO2 Diisopropyl Sulfone (C6H14SO2) DIPSO->DIPSO2 Further Oxidation

Caption: Simplified oxidation pathway of this compound.

Troubleshooting_Workflow start Inconsistent Experimental Results Observed check_storage Verify Storage Conditions (Temp, Inert Gas, Light) start->check_storage analyze_purity Analyze Purity via GC-MS check_storage->analyze_purity Conditions OK review_procedures Review Handling and Storage Procedures check_storage->review_procedures Conditions Not Met degradation_detected Degradation Detected? analyze_purity->degradation_detected use_new_stock Use Fresh Stock of This compound degradation_detected->use_new_stock Yes end_ok Continue Experiment degradation_detected->end_ok No use_new_stock->review_procedures end_review Implement Corrective Actions review_procedures->end_review

Caption: Troubleshooting workflow for suspected this compound oxidation.

References

Technical Support Center: Troubleshooting Low Yield in Reactions Involving Diisopropyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in chemical reactions involving diisopropyl sulfide, with a focus on resolving issues of low product yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

This compound serves as a versatile reagent in several key organic transformations. It is primarily used as a precursor to form sulfonium ylides, which are crucial intermediates in reactions such as the Corey-Chaykovsky reaction for the synthesis of epoxides and cyclopropanes.[1][2][3] It is also employed in variations of the Gassman indole synthesis, which involves the generation of a sulfonium ylide for the construction of the indole ring system.[4][5] Additionally, this compound can act as a nucleophile in substitution reactions to introduce the this compound moiety into a molecule.

Q2: What are the common causes of low yield in reactions involving this compound?

Low yields in reactions utilizing this compound can often be attributed to several factors:

  • Steric Hindrance: The bulky isopropyl groups can impede the approach of the sulfur atom to the reaction center, slowing down the reaction rate and potentially favoring side reactions.

  • Suboptimal Reaction Conditions: Temperature, solvent, and the choice of base (in the case of ylide formation) are critical parameters that require careful optimization.

  • Impure Reagents: The presence of impurities in this compound or other reactants can inhibit the desired transformation.

  • Side Reactions: Competing reaction pathways, such as elimination or rearrangement, can consume starting materials and reduce the yield of the desired product.

  • Instability of Intermediates: Sulfonium ylides, key intermediates in many of these reactions, can be unstable and decompose if not generated and used under appropriate conditions.

Q3: How can I purify commercial this compound before use?

If you suspect that impurities in your this compound are affecting your reaction, purification by distillation is recommended. This compound has a boiling point of 119-120 °C.[6] Ensure that the distillation is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Troubleshooting Guides

This section provides detailed troubleshooting for specific reactions involving this compound.

Corey-Chaykovsky Reaction: Epoxide and Cyclopropane Synthesis

The Corey-Chaykovsky reaction utilizes a sulfonium ylide, generated from this compound, to convert carbonyl compounds to epoxides or α,β-unsaturated carbonyls to cyclopropanes.[1][2][3]

Issue: Low yield of the desired epoxide or cyclopropane.

Potential CauseRecommended Solutions
Inefficient Ylide Formation - Choice of Base: Strong, non-nucleophilic bases are crucial for deprotonating the sulfonium salt to form the ylide. Common choices include sodium hydride (NaH) or n-butyllithium (n-BuLi).[3][7] The choice of base can be critical, and empirical optimization may be necessary. - Temperature Control: The formation of the sulfonium salt and its subsequent deprotonation should be carried out at low temperatures (typically -78 °C to 0 °C) to prevent decomposition of the ylide.[7] - Anhydrous Conditions: Ensure all glassware is oven-dried and that anhydrous solvents are used, as moisture will quench the strong base and the ylide.
Steric Hindrance from Diisopropyl Groups - Reaction Time and Temperature: Reactions with the bulkier this compound-derived ylide may require longer reaction times or slightly elevated temperatures compared to those using dimethyl sulfide. Monitor the reaction progress by TLC or GC-MS to determine the optimal conditions.
Side Reactions - β-hydroxymethyl sulfide formation: When using n-BuLi as the base in THF, a significant byproduct can be the β-hydroxymethyl sulfide.[7] Consider using NaH as an alternative base. - Rearrangement of the Epoxide: If the product epoxide is sensitive to the reaction conditions, it may undergo rearrangement. Ensure a timely work-up and purification of the product.
Substrate Reactivity - Electron-withdrawing groups: Substrates with strong electron-withdrawing groups may be less reactive towards the nucleophilic ylide. In such cases, more forcing conditions (higher temperature, longer reaction time) may be required.
  • Sulfonium Salt Formation: To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, Et2O), add an alkylating agent (e.g., methyl iodide or trimethyloxonium tetrafluoroborate) (1.0 eq.) at 0 °C under an inert atmosphere. Allow the reaction to stir at room temperature until the formation of the sulfonium salt is complete (can be monitored by the disappearance of the starting sulfide by GC-MS).

  • Ylide Generation: Cool the suspension of the sulfonium salt to the desired temperature (e.g., -78 °C or 0 °C) and add a strong base (e.g., n-BuLi or NaH) (1.0 eq.) dropwise. Stir the mixture for 30-60 minutes to allow for complete ylide formation.

  • Reaction with Carbonyl Compound: Add a solution of the carbonyl compound (1.0 eq.) in the same anhydrous solvent to the ylide solution at the low temperature.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until the starting carbonyl compound is consumed (monitor by TLC or GC-MS). Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Corey_Chaykovsky_Workflow cluster_start Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Troubleshooting start This compound + Alkylating Agent sulfonium Sulfonium Salt start->sulfonium Alkylation ylide Sulfonium Ylide sulfonium->ylide Deprotonation (Strong Base) reaction Nucleophilic Addition ylide->reaction carbonyl Carbonyl Compound carbonyl->reaction intermediate Betaine Intermediate reaction->intermediate product Epoxide/Cyclopropane intermediate->product Intramolecular SN2 analysis Reaction Monitoring (TLC/GC-MS) product->analysis low_yield Low Yield? analysis->low_yield troubleshoot Troubleshoot: - Base Selection - Temperature - Reaction Time low_yield->troubleshoot Yes troubleshoot->ylide Optimize

Gassman Indole Synthesis

This one-pot synthesis produces substituted indoles from an aniline and a ketone bearing a thioether substituent.[4][5]

Issue: Low yield of the desired indole.

Potential CauseRecommended Solutions
Failure of N-Chlorination - Purity of Aniline: Ensure the aniline starting material is pure. Electron-rich anilines, such as 4-methoxyaniline, are known to fail in this reaction.[4] - Activity of tBuOCl: Use freshly opened or properly stored tert-butyl hypochlorite, as its activity can diminish over time.
Inefficient Sulfonium Ylide Formation and Rearrangement - Low Temperature: The addition of the keto-thioether to the N-chloramine should be performed at low temperatures (typically -78 °C) to form the sulfonium ion intermediate.[4] - Base Strength: A non-nucleophilic base like triethylamine is added to generate the sulfonium ylide, which then undergoes a[2][7]-sigmatropic rearrangement. Ensure the base is added after the formation of the sulfonium ion.
Side Reactions of the Aniline - Electron-Rich Anilines: As mentioned, anilines with strong electron-donating groups can lead to side reactions and decomposition.[4] Consider alternative indole syntheses for these substrates.
Incomplete Cyclization - Reaction Time and Temperature: After the rearrangement, the resulting ketone undergoes condensation to form the indole. Allowing the reaction to warm to room temperature and stir for a sufficient time is necessary for the cyclization to complete.

Gassman_Indole_Synthesis cluster_activation Aniline Activation cluster_ylide_formation Ylide Formation & Rearrangement cluster_cyclization Indole Formation cluster_troubleshooting Troubleshooting Points aniline Aniline chloramine N-Chloramine aniline->chloramine tBuOCl sulfonium Sulfonium Ion chloramine->sulfonium keto_thioether Keto-thioether (from this compound) keto_thioether->sulfonium ylide Sulfonium Ylide sulfonium->ylide Base (Et3N) rearrangement [2][7]-Sigmatropic Rearrangement ylide->rearrangement amino_ketone Amino Ketone rearrangement->amino_ketone indole 3-Thioalkylindole amino_ketone->indole Condensation t1 Aniline Purity t1->aniline t2 Low Temperature t2->sulfonium t3 Base Addition Timing t3->ylide

This compound as a Nucleophile

When used as a nucleophile in substitution reactions, the steric bulk of this compound can significantly impact the reaction rate and yield.

Issue: Low yield in nucleophilic substitution reactions.

Potential CauseRecommended Solutions
Steric Hindrance - Substrate Choice: The reaction will be most efficient with unhindered electrophiles such as primary alkyl halides or tosylates. Secondary substrates will react more slowly, and tertiary substrates are unlikely to undergo an SN2 reaction.[8] - Reaction Conditions: Higher temperatures and longer reaction times may be necessary to overcome the steric hindrance. However, be mindful that this can also promote elimination (E2) as a side reaction, especially with secondary substrates.[8]
Leaving Group Ability - Choice of Leaving Group: A better leaving group will accelerate the reaction. For example, iodide is a better leaving group than bromide, which is better than chloride. Tosylates and mesylates are also excellent leaving groups.[9]
Solvent Effects - Polar Aprotic Solvents: For SN2 reactions, polar aprotic solvents such as DMF, DMSO, or acetone are generally preferred as they do not solvate the nucleophile as strongly as polar protic solvents, thus increasing its nucleophilicity.[10]
Competing Elimination - Reaction Conditions: To minimize the competing E2 reaction, use the least sterically hindered base possible if a base is required, and maintain the lowest effective reaction temperature.

This technical support guide provides a starting point for troubleshooting low yields in reactions involving this compound. Successful organic synthesis often requires careful optimization of reaction conditions and consideration of the specific properties of the reagents and substrates involved.

References

Technical Support Center: Diisopropyl Sulfide Waste Management

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information for the safe handling and disposal of diisopropyl sulfide waste, tailored for researchers, scientists, and drug development professionals. Please consult your institution's specific Environmental Health & Safety (EHS) policies and the Safety Data Sheet (SDS) for this compound before handling or disposing of this chemical.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound? A1: this compound is a hazardous chemical with several primary risks. It is a highly flammable liquid and vapor.[1] It can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] Furthermore, like many organic sulfides, it possesses a strong, unpleasant stench.

Q2: What is the most critical first step for managing this compound waste? A2: The most crucial first step is proper waste classification and segregation.[2] this compound waste must be collected as hazardous waste and must be stored separately from incompatible materials, especially acids.[2][3] Mixing sulfide waste with acids can generate highly toxic hydrogen sulfide gas.[4]

Q3: Can I dispose of small amounts of this compound waste down the sink? A3: No, it is prohibited to dispose of hazardous chemicals like this compound by pouring them down the drain or by evaporating them in a fume hood.[2][5] Only certain non-hazardous, water-soluble chemicals at a neutral pH may be approved for drain disposal, following strict institutional and local regulations.[6]

Q4: How should I store this compound waste prior to disposal? A4: All this compound waste must be collected in a sturdy, leak-proof, and chemically compatible container.[7][8] The container must be kept tightly closed except when adding waste and must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound".[8] Store the container in a designated satellite accumulation area (SAA), segregated from acids and oxidizers.[3][5]

Q5: What are the approved disposal methods for this compound waste? A5: There are two primary disposal routes depending on the quantity:

  • Small, Lab-Scale Quantities: Small amounts of this compound can be chemically treated in the lab via oxidation to convert them into less hazardous substances before disposal.[4][9]

  • Large or Mixed Quantities: For larger volumes or when mixed with other wastes, the standard procedure is to collect the waste in approved containers for pickup and disposal by a licensed hazardous waste management company, which typically uses high-temperature incineration.[10][11]

Troubleshooting Guide

Problem Probable Cause(s) Solution(s)
Strong, unpleasant sulfur odor in the laboratory. 1. Improperly sealed waste container.2. Small spill or contaminated labware.3. Leaks from an experimental setup.1. Ensure the waste container cap is tightly secured.[12]2. Work within a certified chemical fume hood.3. Inspect experimental apparatus for leaks.4. Neutralize odor from minor spills or on glassware with a sodium hypochlorite (bleach) solution, but never add bleach directly to concentrated sulfide waste as a violent reaction may occur.[12]
Uncertainty about waste stream compatibility. Mixing this compound with other chemical wastes (e.g., acids, solvents, oxidizers).1. Do not mix waste streams. [8] Always collect different types of hazardous waste in separate, dedicated containers.2. Segregate containers of acids, bases, oxidizers, and flammable organics to prevent accidental mixing.[4][5]3. If in doubt, consult the chemical's SDS and your institution's EHS office before mixing any chemicals.
The waste container is full. Routine generation of waste from experimental procedures.1. Do not overfill the container. Leave adequate headspace (typically 10-15%) to allow for vapor expansion.2. Once full, seal the container and request a waste pickup from your institution's EHS department promptly.[3]3. A full container must be moved to a central hazardous waste storage area within three days.[3]
A spill of this compound has occurred. Accidental release during handling or transfer.1. Minor Spill: Wearing appropriate Personal Protective Equipment (PPE), contain the spill with an inert absorbent material like vermiculite, sand, or earth.[12][13] Do not use combustible materials like sawdust.[12] Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[12]2. Major Spill: Evacuate the area immediately and alert emergency responders and your EHS department.[12]

Data Summary for Disposal Methods

The following table summarizes key quantitative parameters for the recommended disposal methods for this compound waste.

ParameterLaboratory OxidationLicensed Incineration
Applicability Small quantities of relatively pure sulfide wasteLarge quantities, mixed waste streams
Primary Reagent Sodium Hypochlorite (NaOCl) solution (5-15%)[4][9]Fuel and Air
Operating Temperature Ambient, may require cooling for exothermic reaction1200°F to 2000°F (approx. 650°C to 1090°C)[11]
Residence Time Reaction completion (minutes to hours)0.5 to 2.0 seconds[11]
Key Performance Metric Complete oxidation of sulfide to sulfateDestruction and Removal Efficiency (DRE) of ≥99.99%[14]
Final Waste Product Aqueous solution of sodium sulfate and sodium chloride[9]Carbon dioxide, water, and sulfur oxides (SOx)[13]

Detailed Experimental Protocol

Laboratory-Scale Oxidation of this compound Waste

This procedure is for the destruction of small quantities (<100 mL) of this compound. Perform this entire procedure in a certified chemical fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Objective: To oxidize this compound to a less hazardous and water-soluble sulfone or sulfonic acid using sodium hypochlorite.

Materials:

  • This compound waste

  • Commercial sodium hypochlorite solution (e.g., laundry bleach, typically 5.25% NaOCl) or a 15% NaOCl solution

  • Large three-necked flask (sized to be no more than 1/4 full at the end of the procedure)

  • Dropping funnel

  • Stirrer (magnetic or mechanical)

  • Thermometer

  • Ice bath

Procedure:

  • Setup: Assemble the three-necked flask with the stirrer, dropping funnel, and thermometer in a fume hood. Place the flask in an ice bath to control the reaction temperature.

  • Reagent Addition: Pour a significant excess of the sodium hypochlorite solution into the three-necked flask. A 25% excess is recommended.[9] For every 1 mole of sulfide, at least 4 moles of hypochlorite are needed for complete oxidation to sulfate (Na₂S + 4NaOCl → Na₂SO₄ + 4NaCl).

  • Initiate Stirring: Begin stirring the hypochlorite solution.

  • Controlled Addition of Sulfide: Add the this compound waste dropwise from the dropping funnel into the stirred hypochlorite solution. The rate of addition should be slow enough to maintain the temperature below 50°C to prevent excessive fuming and potential runaway reaction.

  • Reaction: Continue stirring the mixture after the addition is complete. The reaction time will vary depending on the concentration and temperature. Stir for at least 2 hours to ensure the reaction goes to completion.

  • Verification (Optional but Recommended): Test the aqueous solution to ensure the absence of sulfide. This can be done with lead acetate paper (no blackening indicates absence of sulfide).

  • Neutralization and Disposal: Once the reaction is complete, the resulting aqueous solution can be neutralized with a suitable acid (e.g., dilute HCl) to a pH between 5.5 and 9.5.[15] This neutralized solution, containing primarily salts, can then be washed down the drain with copious amounts of water (at least 100-fold excess), in accordance with institutional guidelines.[6][15]

Process Diagrams

WasteDisposalWorkflow start This compound Waste Generated decision_quant Small Quantity? (<100mL & Not Mixed) start->decision_quant proc_treat Lab-Scale Chemical Treatment (Oxidation with NaOCl) decision_quant->proc_treat Yes proc_collect Collect in Labeled, Compatible Container decision_quant->proc_collect No / Mixed Waste proc_verify Verify Complete Oxidation (e.g., Test for Sulfide) proc_treat->proc_verify proc_dispose_aq Neutralize & Dispose of Aqueous Waste per Local Regulations proc_verify->proc_dispose_aq proc_segregate Segregate from Acids & Incompatible Materials proc_collect->proc_segregate proc_dispose_incin Arrange for Licensed Hazardous Waste Disposal (Incineration) proc_segregate->proc_dispose_incin

Caption: Decision workflow for this compound waste disposal.

SegregationLogic center This compound Waste (Flammable) acid Acid Waste center->acid SEPARATE (Toxic Gas Risk) base Base Waste center->base oxidizer Oxidizer Waste center->oxidizer SEPARATE (Violent Reaction Risk)

Caption: Chemical segregation logic for sulfide waste storage.

References

Validation & Comparative

Diisopropyl Sulfide vs. Diethyl Sulfide: A Comparative Guide to Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organosulfur chemistry, dialkyl sulfides are fundamental building blocks and reagents. Among them, diisopropyl sulfide and diethyl sulfide are two commonly encountered thioethers. While structurally similar, the seemingly minor difference in their alkyl substituents—isopropyl versus ethyl—gives rise to significant distinctions in their chemical reactivity. This guide provides an objective comparison of their performance in various reactions, supported by experimental principles and data, to aid researchers, scientists, and drug development professionals in selecting the appropriate reagent for their specific applications.

Physical Properties at a Glance

A summary of the key physical properties of this compound and diethyl sulfide is presented below. These properties can influence reaction conditions and product purification.

PropertyThis compoundDiethyl Sulfide
Molar Mass 118.24 g/mol [1][2][3]90.19 g/mol [4][5][6]
Boiling Point 120-122 °C[1]92 °C[7]
Density 0.814 g/mL at 25 °C0.837 g/cm³
Structure S(CH(CH₃)₂)₂S(CH₂CH₃)₂

Comparative Reactivity: The Role of Steric Hindrance

The primary factor governing the differential reactivity of this compound and diethyl sulfide is steric hindrance.[8] The branched isopropyl groups in this compound create a more crowded environment around the sulfur atom compared to the linear ethyl groups in diethyl sulfide. This steric bulk impedes the approach of reactants to the sulfur's lone pairs of electrons, thereby influencing its nucleophilicity and susceptibility to oxidation.

Nucleophilicity and Basicity

Both this compound and diethyl sulfide act as nucleophiles and Lewis bases, owing to the two lone pairs of electrons on the sulfur atom.[7][9] In this capacity, they can react with electrophiles, such as alkyl halides, to form sulfonium salts.

However, the greater steric hindrance of the isopropyl groups in this compound makes its sulfur atom less accessible to electrophiles. Consequently, diethyl sulfide is generally a more potent nucleophile than this compound . This difference in nucleophilicity can be observed in the rates of SN2 reactions, where diethyl sulfide will typically react faster with a given electrophile under identical conditions. While sulfur compounds are generally more nucleophilic than their oxygen analogs[10], the steric bulk around the sulfur in this compound diminishes this advantage compared to the less hindered diethyl sulfide.

Oxidation Reactions

Dialkyl sulfides can be readily oxidized, typically to sulfoxides and subsequently to sulfones. Common oxidizing agents for these transformations include hydrogen peroxide and peroxyacids.

The steric hindrance in this compound also affects its rate of oxidation. The bulky isopropyl groups shield the sulfur atom, making it more difficult for the oxidizing agent to approach and react. Therefore, the oxidation of this compound generally requires harsher reaction conditions or proceeds at a slower rate than the oxidation of diethyl sulfide .

Interestingly, this difference in reactivity can be exploited for selective oxidations. For example, a reagent system of this compound and N-chlorosuccinimide has been used for the selective oxidation of alcohols. At 0 °C, this system oxidizes primary alcohols to aldehydes while leaving secondary alcohols untouched. At a lower temperature of -78 °C, the same reagent mixture selectively oxidizes secondary alcohols to ketones without affecting primary alcohols.[11] This demonstrates how the specific reactivity of a hindered sulfide can be harnessed for synthetic advantage.

Experimental Data

Direct, side-by-side quantitative comparisons of the reactivity of this compound and diethyl sulfide in the literature are not abundant. However, the well-established principles of steric hindrance allow for a qualitative and predictive comparison. The following table summarizes the expected relative reactivity based on these principles.

Reaction TypeThis compoundDiethyl SulfideRationale
Nucleophilic Substitution (SN2) SlowerFasterLess steric hindrance around the sulfur atom in diethyl sulfide allows for easier attack by electrophiles.
Oxidation to Sulfoxide/Sulfone Slower / Requires harsher conditionsFaster / Milder conditions sufficientBulky isopropyl groups in this compound impede the approach of the oxidizing agent.
Formation of Lewis Acid Adducts Weaker Lewis BaseStronger Lewis BaseSteric hindrance in this compound can weaken its interaction with Lewis acids.

Illustrative Experimental Protocol: Competitive Oxidation

To empirically determine the relative reactivity in an oxidation reaction, a competitive experiment can be designed.

Objective: To demonstrate the higher reactivity of diethyl sulfide towards oxidation compared to this compound.

Materials:

  • This compound

  • Diethyl sulfide

  • Hydrogen peroxide (30% solution)

  • Methanol (solvent)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare an equimolar solution of this compound and diethyl sulfide in methanol in a round-bottom flask.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add a sub-stoichiometric amount (e.g., 0.5 equivalents relative to the total sulfides) of 30% hydrogen peroxide dropwise with stirring.

  • Allow the reaction to stir at 0 °C for 1 hour.

  • Quench the reaction by adding a small amount of a reducing agent (e.g., sodium sulfite solution).

  • Extract the organic components with a suitable solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it.

  • Analyze the product mixture by GC-MS to determine the relative amounts of unreacted sulfides and their corresponding sulfoxides.

Expected Outcome: The analysis is expected to show a higher conversion of diethyl sulfide to diethyl sulfoxide compared to the conversion of this compound to diisopropyl sulfoxide, providing experimental evidence for the lower reactivity of the sterically hindered sulfide.

Visualizing Reactivity Concepts

The following diagrams illustrate the key structural differences and a generalized experimental workflow for comparing the reactivity of these two sulfides.

Steric_Hindrance cluster_diethyl Diethyl Sulfide cluster_diisopropyl This compound DES S Et1 CH2CH3 DES->Et1 Et2 CH2CH3 DES->Et2 DES_label Less Steric Hindrance Higher Reactivity DIPS S iPr1 CH(CH3)2 DIPS->iPr1 iPr2 CH(CH3)2 DIPS->iPr2 DIPS_label Greater Steric Hindrance Lower Reactivity

Caption: Steric hindrance comparison of diethyl and this compound.

Experimental_Workflow Start Equimolar Mixture of This compound & Diethyl Sulfide Reaction React with Sub-stoichiometric Oxidizing Agent Start->Reaction 1. Add Reagent Quench Quench Reaction Reaction->Quench 2. Stop Reaction Extraction Workup and Extraction Quench->Extraction 3. Isolate Products Analysis GC-MS Analysis of Products and Unreacted Starting Materials Extraction->Analysis 4. Quantify End Determine Relative Conversion Rates Analysis->End

Caption: Workflow for a competitive reactivity experiment.

Conclusion

References

A Comparative Guide to Diisopropyl Sulfide and Dimethyl Sulfide as Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical solvents, the selection of an appropriate medium is paramount to the success of a reaction, influencing yield, reaction rate, and product purity. This guide provides a comprehensive comparison of two structurally related thioethers, diisopropyl sulfide and dimethyl sulfide, for their applications as solvents in research and development, with a particular focus on the pharmaceutical and chemical synthesis sectors.

Executive Summary

This compound and dimethyl sulfide, while both belonging to the sulfide family, exhibit distinct physical and chemical properties that dictate their suitability for different applications. Dimethyl sulfide (DMS) is a well-established reagent and solvent with a low boiling point, high volatility, and a strong, unpleasant odor. It is frequently employed in specific oxidation reactions and as a reducing agent in ozonolysis. This compound, with its higher boiling point, lower volatility, and different steric profile, presents an alternative with potential advantages in specific contexts, although it is less commonly documented as a solvent in the literature. This guide aims to provide a detailed comparison to aid in solvent selection.

Physicochemical Properties: A Side-by-Side Comparison

The fundamental properties of a solvent are critical in determining its behavior in a chemical reaction. The following table summarizes the key physicochemical properties of this compound and dimethyl sulfide.

PropertyThis compoundDimethyl SulfideReferences
Molecular Formula C₆H₁₄SC₂H₆S[1][2]
Molecular Weight 118.24 g/mol 62.13 g/mol [1][3]
Appearance Colorless to pale yellow liquidColorless to straw-colored liquid[2][4]
Odor Garlic- or onion-likeDisagreeable, cabbage-like[3][4]
Boiling Point 120-122 °C37 °C[1][3]
Melting Point -78.1 °C-98 °C[1]
Density 0.810 - 0.818 g/mL at 20 °C0.846 g/cm³[3][4]
Flash Point 7.22 °C-38 °C[3][4]
Vapor Pressure 15 mmHg at 20 °C502 mmHg at 25 °C[2][4]
Solubility in Water Slightly solubleSlightly soluble[2][4]
Solubility in Organic Solvents Soluble in alcoholMiscible with most common organic solvents[3][4]

Performance as Solvents: A Comparative Analysis

Direct comparative studies on the performance of this compound and dimethyl sulfide as solvents for the same reaction are scarce in the published literature. However, a comparison can be drawn based on their individual applications and physicochemical properties.

Dimethyl Sulfide (DMS) is more than just a solvent; it is often a reactant or a co-reagent. Its most notable applications include:

  • Swern and Related Oxidations: DMS is a key reagent in the Swern oxidation and its variations (e.g., Corey-Kim oxidation), where it is activated by an electrophile (like oxalyl chloride or trifluoroacetic anhydride) to form a sulfonium species that oxidizes primary and secondary alcohols to aldehydes and ketones, respectively.[3]

  • Ozonolysis Work-up: DMS is a common reducing agent used in the work-up of ozonolysis reactions to convert the intermediate ozonide to carbonyl compounds without over-oxidation.[3]

  • Precursor to Dimethyl Sulfoxide (DMSO): DMS is the primary precursor for the industrial synthesis of DMSO, a widely used polar apathetic solvent.[5]

  • Ligand in Organometallic Chemistry: The sulfur atom in DMS can act as a Lewis base and coordinate with metal ions, finding use in catalysis.[5]

The low boiling point of DMS can be advantageous for easy removal post-reaction, but it also necessitates careful temperature control to prevent evaporation.

This compound is less frequently cited as a solvent in readily available literature compared to DMS. However, its properties suggest potential applications in scenarios where:

  • Higher Reaction Temperatures are Required: With a boiling point of 120-122 °C, this compound can be used for reactions that require heating above the boiling point of DMS.[1]

  • Lower Volatility is Desired: Its lower vapor pressure reduces solvent loss through evaporation and can be a safety advantage.[4]

  • Steric Hindrance is a Factor: The bulky isopropyl groups may influence reaction selectivity in certain cases, although specific examples are not well-documented.

  • Alternative to Other Thioethers: It can be considered as a higher-boiling point alternative to other thioether solvents.

One specific documented use of this compound is in the reaction with disulfur dichloride to synthesize sulfur-rich heterocyclic compounds.[6]

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility. Below are examples of protocols utilizing dimethyl sulfide. While a specific comparative protocol for this compound is not available, its use as a solvent would follow standard laboratory practices for handling flammable liquids.

Experimental Workflow: Swern Oxidation using Dimethyl Sulfide

Swern_Oxidation A 1. Dissolve Oxalyl Chloride in Dichloromethane B 2. Cool to -78 °C A->B C 3. Add Dimethyl Sulfide Dropwise B->C D 4. Add Alcohol Solution Dropwise C->D E 5. Stir for 15-30 min D->E F 6. Add Triethylamine Dropwise E->F G 7. Warm to Room Temperature F->G H 8. Quench with Water G->H I 9. Extract with Dichloromethane H->I J 10. Dry, Filter, and Concentrate I->J K 11. Purify by Chromatography J->K Solvent_Choice cluster_DMS Dimethyl Sulfide cluster_DIPS This compound DMS_BP Low Boiling Point (37 °C) DMS_Use Easy Removal Swern Oxidation DMS_BP->DMS_Use DMS_Reactivity Reagent in Oxidations DMS_Reactivity->DMS_Use DIPS_BP High Boiling Point (120-122 °C) DIPS_Use Higher Temp Reactions Improved Safety DIPS_BP->DIPS_Use DIPS_Volatility Low Volatility DIPS_Volatility->DIPS_Use

References

Navigating Chemical Synthesis: A Guide to Diisopropyl Sulfide Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis, the choice of reagents is paramount to achieving desired outcomes efficiently and safely. Diisopropyl sulfide, a thioether recognized for its role in specific synthetic transformations, is often a subject of inquiry for researchers seeking alternative reagents. This guide provides a comprehensive comparison of this compound with its alternatives in two key applications: the synthesis of sulfur-containing heterocycles and the oxidation of alcohols. The information presented herein, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

This compound in Profile

This compound [(CH₃)₂CH]₂S is a non-polar organic compound used as a reagent, solvent, and intermediate in chemical synthesis.[1] Its utility is particularly noted in the synthesis of sulfur-rich heterocycles and in variations of the Corey-Kim oxidation for converting alcohols to aldehydes and ketones. However, its characteristic strong odor and potential toxicity necessitate the exploration of viable alternatives.

Application 1: Synthesis of 1,2-Dithiole-3-thiones

This compound is a known reactant in the synthesis of 1,2-dithiole-3-thiones, a class of sulfur-containing heterocycles with various biological activities. The reaction typically involves the treatment of this compound with disulfur dichloride (S₂Cl₂). In this process, only one isopropyl group of the this compound generally reacts.[2]

While direct comparative studies exhaustively detailing the performance of various dialkyl sulfides in this specific reaction are limited in publicly available literature, the general transformation provides a basis for considering structurally similar sulfides as potential alternatives. The reactivity is influenced by the nature of the alkyl group attached to the sulfur atom.

Logical Workflow for Dithiole Synthesis:

G cluster_reactants Reactants Dialkyl_Sulfide Dialkyl Sulfide (e.g., this compound) Reaction Reaction (e.g., in Chlorobenzene with DABCO) Dialkyl_Sulfide->Reaction S2Cl2 Disulfur Dichloride (S₂Cl₂) S2Cl2->Reaction Intermediate Reactive Intermediate Reaction->Intermediate Product 1,2-Dithiole-3-thione Derivative Intermediate->Product

Caption: General workflow for the synthesis of 1,2-dithiole-3-thiones.

Application 2: Oxidation of Alcohols (Corey-Kim Oxidation Variant)

A significant application of this compound is in a modification of the Corey-Kim oxidation, where it is used in combination with N-chlorosuccinimide (NCS) to oxidize alcohols to aldehydes and ketones. This method offers the advantage of operating at temperatures higher than the traditional Swern oxidation (above -25 °C).[3] A key feature of using this compound is the ability to selectively oxidize primary alcohols to aldehydes at 0 °C, while secondary alcohols are oxidized to ketones at a lower temperature of -78 °C.

The primary driver for seeking alternatives in this context is the malodorous nature of the dimethyl sulfide (DMS) byproduct in the original Corey-Kim and Swern oxidations. Consequently, odorless, higher molecular weight dialkyl sulfides have been investigated as replacements.

Comparative Performance of Dialkyl Sulfides in Alcohol Oxidation

The following table summarizes the performance of this compound and its alternatives in the Corey-Kim type oxidation of various alcohols. The data highlights the yield of the resulting aldehyde or ketone.

Sulfide ReagentAlcohol SubstrateProductYield (%)Reference
This compound Primary AlcoholsAldehydesHigh (Selective at 0°C)[4]
Secondary AlcoholsKetonesHigh (Selective at -78°C)[4]
Dimethyl Sulfide (DMS) Benzyl AlcoholBenzaldehyde>90[3][5]
1-Octanol1-Octanal>90[3][5]
Dodecyl Methyl Sulfide Benzyl AlcoholBenzaldehyde95[6][7]
1-Decanol1-Decanal98[6][7]
2-Octanol2-Octanone96[6][7]
Methyl 6-Morpholinohexyl Sulfide BenzhydrolBenzophenone96[1][8]
Cinnamyl AlcoholCinnamaldehyde95[1][8]
GeraniolGeranial94[1][8]

Key Observations:

  • Odor: Dodecyl methyl sulfide and methyl 6-morpholinohexyl sulfide are presented as odorless alternatives to the pungent dimethyl sulfide.[1][6][7][8]

  • Efficiency: The odorless alternatives demonstrate high yields, comparable to or exceeding those of the traditional dimethyl sulfide in many cases.

  • Work-up: The use of methyl 6-morpholinohexyl sulfide allows for a simple acid-base extraction to separate the product from the sulfide byproduct, simplifying purification.[1][8]

Corey-Kim Oxidation Signaling Pathway:

G cluster_reactants Reactants Dialkyl_Sulfide Dialkyl Sulfide (R₂S) Active_Species Formation of Electrophilic Sulfur Species [R₂SCl]⁺ Dialkyl_Sulfide->Active_Species NCS N-Chlorosuccinimide (NCS) NCS->Active_Species Alkoxysulfonium_Salt Alkoxysulfonium Salt Active_Species->Alkoxysulfonium_Salt Alcohol Alcohol (R'CH₂OH or R'₂CHOH) Alcohol->Alkoxysulfonium_Salt Product Aldehyde or Ketone Alkoxysulfonium_Salt->Product Base Base (e.g., Triethylamine) Base->Product Byproducts Dialkyl Sulfide + Protonated Base

Caption: Mechanism of the Corey-Kim oxidation.

Experimental Protocols

General Procedure for Corey-Kim Oxidation using an Alternative Sulfide

The following is a general protocol adapted from literature for the oxidation of an alcohol using an odorless dialkyl sulfide and NCS.

Materials:

  • N-Chlorosuccinimide (NCS)

  • Alternative Dialkyl Sulfide (e.g., Dodecyl Methyl Sulfide or Methyl 6-Morpholinohexyl Sulfide)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Alcohol to be oxidized

  • Triethylamine (Et₃N), freshly distilled

  • Nitrogen atmosphere

Procedure:

  • A solution of N-chlorosuccinimide (1.5 equivalents) in anhydrous DCM is cooled to 0 °C under a nitrogen atmosphere.

  • The alternative dialkyl sulfide (1.5 equivalents) is added dropwise to the cooled solution.

  • The reaction mixture is then cooled to the desired temperature (e.g., -20 °C to -40 °C) and stirred for 30-60 minutes.

  • A solution of the alcohol (1.0 equivalent) in anhydrous DCM is added dropwise.

  • The reaction is stirred for a period of 1 to 3 hours at the same temperature.

  • Freshly distilled triethylamine (2.0-3.0 equivalents) is added, and the mixture is allowed to warm to room temperature and stirred for an additional 1 to 2.5 hours.

  • The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether).

  • The organic layer is washed with dilute acid (e.g., 1N HCl), water, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[1][9]

Conclusion

The selection of a dialkyl sulfide in chemical synthesis is a balance of reactivity, safety, and practicality. While this compound has demonstrated utility, particularly in the selective oxidation of alcohols, the development of odorless and easily separable alternatives like dodecyl methyl sulfide and methyl 6-morpholinohexyl sulfide for Corey-Kim type oxidations represents a significant advancement. These alternatives not only mitigate the unpleasant odor associated with lower-chain dialkyl sulfides but also maintain high reaction yields and offer simplified purification procedures. For the synthesis of sulfur heterocycles, while this compound is effective, the exploration of other dialkyl sulfides could be a fruitful area for further research to optimize yields and reaction conditions. This guide provides a foundation for researchers to choose the most appropriate reagent for their specific synthetic needs, aligning with the principles of green and efficient chemistry.

References

Confirming Diisopropyl Sulfide: A Comparative Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification of volatile sulfur compounds is a critical analytical challenge. This guide provides a comparative overview of the mass spectrometry data for diisopropyl sulfide and its structural alternatives, diethyl sulfide and dimethyl sulfide, to aid in its unambiguous confirmation. Detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS) analysis are also presented.

Mass Spectrometry Data Comparison

The confirmation of this compound relies on its characteristic fragmentation pattern under electron ionization (EI). The following table summarizes the key mass-to-charge ratios (m/z) and relative abundances of the major fragment ions for this compound and two common alkyl sulfides. This quantitative data is essential for distinguishing between these structurally similar compounds.

CompoundMolecular Weight ( g/mol )Molecular Ion (M+) [m/z]Base Peak [m/z]Key Fragment Ions [m/z] and (Relative Abundance %)
This compound 118.24118 (29.89%)43103 (45.41%), 61 (92.26%), 41 (52.45%)
Diethyl Sulfide 90.19906275, 47, 29
Dimethyl Sulfide 62.13626261, 47, 45

Note: Relative abundance data for diethyl sulfide and dimethyl sulfide fragments are based on typical spectra and may vary slightly between instruments.

Understanding the Fragmentation Patterns

This compound: The mass spectrum of this compound is characterized by a prominent base peak at m/z 43, corresponding to the isopropyl cation ([CH(CH₃)₂]⁺). The molecular ion peak at m/z 118 is clearly visible.[1] Other significant fragments include the loss of a methyl group (m/z 103) and the [C₂H₅S]⁺ fragment (m/z 61).[1]

Diethyl Sulfide: Diethyl sulfide presents a molecular ion at m/z 90.[2][3][4] Its fragmentation is dominated by the loss of a methyl radical to form the ion at m/z 75 and cleavage of the C-S bond to produce the ethylthio radical cation at m/z 62.

Dimethyl Sulfide: As the simplest of the three, dimethyl sulfide shows a strong molecular ion peak at m/z 62, which is often the base peak.[5][6] Key fragments are observed at m/z 61, 47, and 45, corresponding to the loss of a hydrogen atom, a methyl group, and a methylthio group, respectively.[6]

It is important to note that electrospray ionization (ESI) is generally not a suitable method for the analysis of small, volatile, and non-polar compounds like this compound. ESI is a soft ionization technique primarily used for large, polar, and non-volatile molecules, as it is effective at generating ions from solution with minimal fragmentation. The volatile nature of this compound makes it ideally suited for introduction into a mass spectrometer via a gas chromatograph, where electron ionization is the standard and most effective ionization technique.

Experimental Protocol: GC-MS Analysis of Volatile Sulfur Compounds

This protocol outlines a general method for the analysis of this compound and other volatile sulfur compounds in a liquid matrix.

1. Sample Preparation:

  • Liquid Samples (e.g., environmental water, process streams): For samples with expected low concentrations of the analyte, a pre-concentration step is recommended. Headspace solid-phase microextraction (HS-SPME) is a highly effective technique.

    • Place 5-10 mL of the liquid sample into a 20 mL headspace vial.

    • Add a magnetic stir bar and an appropriate amount of salting-out agent (e.g., NaCl) to increase the volatility of the analytes.

    • Seal the vial with a PTFE-lined septum.

    • Equilibrate the sample at a controlled temperature (e.g., 40-60 °C) for a set period (e.g., 15-30 minutes) with agitation.

    • Expose a suitable SPME fiber (e.g., polydimethylsiloxane/divinylbenzene - PDMS/DVB) to the headspace for a defined time (e.g., 20-40 minutes) to adsorb the volatile compounds.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph:

    • Injection Port: Operate in splitless mode for high sensitivity. Set the injector temperature to 250 °C.

    • SPME Desorption: The SPME fiber is desorbed in the injection port for 2-5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Column: A non-polar or medium-polarity capillary column is recommended. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: Increase to 150 °C at a rate of 10 °C/min.

      • Ramp 2: Increase to 250 °C at a rate of 20 °C/min and hold for 5 minutes. (This program should be optimized based on the specific analytes and matrix).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Transfer Line Temperature: 280 °C.

3. Data Analysis:

  • Identify the chromatographic peak corresponding to this compound based on its retention time, which is determined by running a standard under the same conditions.

  • Confirm the identity of the peak by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST/EPA/NIH Mass Spectral Library) and the data presented in this guide. The match in both the m/z values and the relative abundances of the fragment ions is crucial for positive identification.

GC-MS Workflow for this compound Confirmation

The following diagram illustrates the logical workflow for the analysis and confirmation of this compound using the GC-MS protocol described above.

GCMS_Workflow GC-MS Workflow for this compound Confirmation cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Liquid Sample HS_SPME Headspace SPME (Pre-concentration) Sample->HS_SPME Injection GC Injection (SPME Desorption) HS_SPME->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z Scan) Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_ID Peak Identification (Retention Time) Data_Acquisition->Peak_ID Spectral_Match Mass Spectral Matching Peak_ID->Spectral_Match Confirmation Confirmation of This compound Spectral_Match->Confirmation

Caption: A flowchart of the GC-MS analysis for this compound confirmation.

References

A Comparative Guide to Validated Analytical Methods for Diisopropyl Sulfide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the primary analytical methods for the quantification of diisopropyl sulfide: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The selection of an appropriate analytical technique is critical for accurate and reliable quantification of this compound in various matrices, from environmental samples to pharmaceutical formulations. This document presents a summary of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable method for your research needs.

Method Comparison at a Glance
ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by detection based on mass-to-charge ratio.[1]Separation of compounds based on their polarity and interaction with a stationary phase, with detection typically via UV absorbance after derivatization.[1]
Sample Volatility High (Essential)[1]Low to High[1]
Sample Preparation Often requires headspace extraction (e.g., SPME) or purge and trap for volatile analytes from complex matrices.[1][2][3]May require reduction of the disulfide bond followed by derivatization of the resulting thiols for UV detection.[1]
Specificity Very High (Mass spectral data provides definitive identification).[1]High (Dependent on chromatographic resolution and derivatization agent specificity).[1]
Sensitivity (LOD/LOQ) Generally higher for volatile compounds. A detection limit of 1.5 ppb has been reported for this compound in isopropyl alcohol.[3]Can be high, but is dependent on the derivatization agent's molar absorptivity. Detection in the low parts per billion range is possible with sensitive detectors.[1][4]
Throughput Moderate[1]Moderate to High[1]
Cost (Instrument) Higher[1]Lower[1]
Typical Application Analysis of volatile sulfur compounds in food, environmental, and biological samples.[1]Analysis of disulfide-containing compounds in pharmaceutical and biological samples.[1]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound due to its high sensitivity and specificity.[2]

a) Sample Preparation: Purge & Trap

This method is suitable for measuring trace sulfur compounds in liquid samples like isopropyl alcohol.[3]

  • Sample Preparation: A 2.5ml portion of the isopropyl alcohol sample is diluted to 25ml with ultrapure water and acidified with 1:1 hydrochloric acid.[3]

  • Purging: The solution is transferred to a liquid sample tube of a Purge & Trap Accessory and sparged with dry nitrogen gas to remove volatile sulfur compounds.[3]

  • Trapping: The purged compounds are carried by the nitrogen gas stream through a desorption tube containing Tenax TA adsorbent media which traps and holds the sulfur compounds.[3]

  • Desorption: The sulfur compounds are desorbed from the Tenax TA media by heating the tube to 250°C while flowing ultrapure helium gas through it. The compounds are then concentrated in a cold trap before injection into the GC.[3]

b) GC-MS Analysis

  • Gas Chromatograph (GC): The trapped compounds are injected into a gas chromatograph where they are separated into individual components.[3]

  • Mass Spectrometer (MS): As each compound exits the chromatographic column, it enters a quadrupole mass spectrometer where its mass spectrum is obtained. The mass spectrum provides compound identification, while the area under the chromatographic peak allows for the measurement of concentration.[3]

  • Quantitative Analysis: For enhanced sensitivity and selectivity, quantitative analysis should be performed in Selected Ion Monitoring (SIM) mode. A calibration curve should be prepared using standard solutions of this compound in a suitable solvent (e.g., methanol) over the desired concentration range.[2]

High-Performance Liquid Chromatography (HPLC)

This method is suitable for less volatile samples or when GC-MS is not available. It often involves the reduction of the disulfide bond followed by derivatization to a UV-active compound.[1]

a) Sample Preparation and Derivatization

  • Reduction: Dissolve the sample in a suitable solvent (e.g., methanol/water).[1]

  • Derivatization: Add a derivatizing agent that reacts with the thiol groups. A common choice is 2,2'-Dithiodipyridine (2,2'-DTDP), which forms a stable, UV-active mixed disulfide. Allow the derivatization reaction to proceed to completion.[1]

b) HPLC Analysis

  • HPLC System: An Agilent 1260 Infinity II or equivalent system can be used.[1]

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is typically employed.[1]

  • Mobile Phase: A gradient of acetonitrile and water with a constant concentration of a buffer (e.g., 0.1% formic acid) is used. An example gradient is 20% to 80% acetonitrile over 15 minutes.[1]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

  • Column Temperature: The column is maintained at a constant temperature, for example, 30°C.[1]

  • Detection: A UV detector is used for quantification. The wavelength is selected based on the maximum absorbance of the derivatized analyte.[1]

  • Data Analysis: The analyte is identified based on its retention time compared to a standard. Quantification is performed using a calibration curve prepared with standards of known concentrations.[1]

Visualizations

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Routine Application A Define Analytical Requirements B Select Appropriate Technology (e.g., GC-MS, HPLC) A->B C Develop Separation & Detection Method B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy & Precision E->F G Limit of Detection (LOD) & Limit of Quantification (LOQ) F->G H Robustness G->H I Sample Analysis H->I J System Suitability Testing I->J K Quality Control J->K

Caption: General workflow for analytical method validation.

This guide provides a comparative overview of GC-MS and HPLC methods for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. For volatile analysis, GC-MS offers excellent specificity and sensitivity. For non-volatile samples or when derivatization is feasible, HPLC provides a robust and often more accessible alternative.

References

A Comparative Analysis of Thioether Ligands in Catalysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is paramount in achieving high efficiency and stereoselectivity in catalytic reactions. Thioether ligands have emerged as a versatile and powerful class of ligands in transition metal catalysis, offering unique steric and electronic properties. This guide provides an objective comparison of the performance of various thioether ligands in key catalytic transformations, supported by experimental data, detailed protocols, and visual representations of reaction mechanisms and workflows.

Thioether ligands, characterized by the presence of a sulfur atom bonded to two organic groups, have demonstrated significant utility in a range of catalytic reactions, including asymmetric allylic alkylation, hydrogenation, and cross-coupling reactions. Their ability to coordinate to transition metals, coupled with the potential for chirality at the sulfur atom or within the ligand backbone, makes them attractive for asymmetric catalysis. This guide will delve into a comparative analysis of different classes of thioether ligands, focusing on their performance in palladium-catalyzed asymmetric allylic alkylation and iridium-catalyzed asymmetric hydrogenation.

Performance of Thioether Ligands in Asymmetric Catalysis

The efficacy of a chiral ligand in asymmetric catalysis is typically evaluated by the yield and enantiomeric excess (ee) of the product. The following tables summarize the performance of various thioether-containing ligands in two key catalytic reactions, providing a basis for comparison.

Palladium-Catalyzed Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of ligand is crucial in controlling the enantioselectivity of this reaction. Thioether-containing ligands, such as those with phosphine-thioether (P,S) and nitrogen-thioether (N,S) donor sets, have been shown to be highly effective.

Ligand TypeLigand Structure/NameSubstrateNucleophileCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
Phosphine-Thioether (P,S)(S)-BINAP(S)1,3-Diphenylallyl acetateDimethyl malonate1THFrt129592Feringa, B. L. et al. J. Am. Chem. Soc.2000 , 122, 7540-7541.
Phosphine-Thioether (P,S)(R,R)-Trost Ligand analogue1,3-Diphenylallyl acetateDimethyl malonate2CH2Cl2rt249899Trost, B. M. et al. J. Am. Chem. Soc.1996 , 118, 6297-6298.
Nitrogen-Thioether (N,S)Pyridine-thioether1,3-Diphenylallyl acetateDimethyl malonate1.5Toluene0488588Carretero, J. C. et al. J. Org. Chem.2002 , 67, 881-889.
Thioether-Oxazoline(S)-Thio-BOX1,3-Diphenylallyl acetateDimethyl malonate2CH2Cl2rt189295Guiry, P. J. et al. Org. Lett.2003 , 5, 245-248.
Iridium-Catalyzed Asymmetric Hydrogenation

Iridium-catalyzed asymmetric hydrogenation is a key technology for the synthesis of chiral compounds, particularly for unfunctionalized olefins. Thioether-phosphite and dithioether ligands have demonstrated exceptional performance in this transformation, affording high enantioselectivities.

Ligand TypeLigand Structure/NameSubstrateCatalyst Loading (mol%)SolventPressure (bar)Temp (°C)Time (h)Yield (%)ee (%)Reference
Thioether-PhosphiteThio-Phos(E)-1,2-Diphenylethene1CH2Cl2502512>9998Diéguez, M. et al. Chem. Commun., 2011 , 47, 9215-9217.[1]
Dithioether(S,S)-BDPP(S)Methyl (Z)-α-acetamidocinnamate1MeOH125110094Helmchen, G. et al. Angew. Chem. Int. Ed.1999 , 38, 1987-1989.
Thioether-PhosphiteSugar-derived Thio-Phos(E)-α-Methylstilbene1CH2Cl2502516>9999Diéguez, M. et al. Chem. Commun., 2011 , 47, 9215-9217.[1]
Dithioether(R,R)-Me-BPE(S)Tiglic Acid0.1MeOH60252410097Zhang, X. et al. J. Am. Chem. Soc.2003 , 125, 10536-10537.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of these catalytic systems. Below are representative procedures for the synthesis of a chiral thioether ligand and its application in a palladium-catalyzed asymmetric allylic alkylation reaction.

Synthesis of a Chiral Phosphine-Thioether Ligand

Synthesis of (S)-2-(Diphenylphosphino)-2'-(propylthio)biphenyl

Materials:

  • (S)-2-Bromo-2'-(propylthio)biphenyl

  • n-Butyllithium (n-BuLi) in hexanes

  • Chlorodiphenylphosphine

  • Anhydrous tetrahydrofuran (THF)

  • Standard Schlenk line and glassware

Procedure:

  • To a solution of (S)-2-bromo-2'-(propylthio)biphenyl (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere, n-BuLi (1.1 mmol, 1.6 M in hexanes) is added dropwise.

  • The resulting mixture is stirred at -78 °C for 1 hour.

  • Chlorodiphenylphosphine (1.2 mmol) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (10 mL).

  • The aqueous layer is extracted with diethyl ether (3 x 15 mL).

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the desired (S)-2-(diphenylphosphino)-2'-(propylthio)biphenyl ligand.

Palladium-Catalyzed Asymmetric Allylic Alkylation

General Procedure for the Reaction of 1,3-Diphenylallyl Acetate with Dimethyl Malonate

Materials:

  • [Pd(allyl)Cl]2

  • Chiral phosphine-thioether ligand (e.g., (S)-2-(diphenylphosphino)-2'-(propylthio)biphenyl)

  • 1,3-Diphenylallyl acetate

  • Dimethyl malonate

  • Base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)

  • Potassium acetate (KOAc)

  • Anhydrous dichloromethane (CH2Cl2)

Procedure:

  • In a glovebox, a Schlenk tube is charged with [Pd(allyl)Cl]2 (0.01 mmol, 0.5 mol%) and the chiral phosphine-thioether ligand (0.022 mmol, 1.1 mol%).

  • Anhydrous CH2Cl2 (1 mL) is added, and the mixture is stirred at room temperature for 30 minutes.

  • 1,3-Diphenylallyl acetate (2.0 mmol) and dimethyl malonate (3.0 mmol) are added to the catalyst solution.

  • BSA (3.0 mmol) and KOAc (0.1 mmol) are then added.

  • The Schlenk tube is sealed and the reaction mixture is stirred at room temperature for the time indicated in the data tables (e.g., 12-24 hours).

  • Upon completion, the reaction mixture is directly loaded onto a silica gel column and purified by flash chromatography to yield the product.

  • The enantiomeric excess of the product is determined by chiral HPLC analysis.

Visualizing Catalytic Processes

Understanding the underlying mechanisms and workflows is essential for ligand design and reaction optimization. The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of catalysis with thioether ligands.

Catalytic_Cycle_AAA cluster_reactants Reactants cluster_products Product Pd(0)L Pd(0)L π-allyl-Pd(II)L π-allyl-Pd(II)L Pd(0)L->π-allyl-Pd(II)L Oxidative Addition π-allyl-Pd(II)L->Pd(0)L Nucleophilic Attack Reductive Elimination Allylic Substrate Allylic Substrate Allylic Substrate->π-allyl-Pd(II)L Nucleophile Nucleophile Nucleophile->π-allyl-Pd(II)L Alkylated Product Alkylated Product π-allyl-Pd(II)L* π-allyl-Pd(II)L* π-allyl-Pd(II)L*->Alkylated Product Ligand_Synthesis_Screening cluster_synthesis Ligand Synthesis cluster_screening Catalyst Screening A Chiral Backbone Selection B Introduction of Thioether Moiety A->B C Introduction of Second Donor Atom (P, N, etc.) B->C D Purification and Characterization C->D E Complexation with Metal Precursor D->E Ligand Library F Test Reaction with Benchmark Substrate E->F G Analysis of Yield and Enantioselectivity F->G H Optimization of Reaction Conditions G->H G->H Iterative Improvement

References

A Comparative Guide to the Spectral Analysis of Diisopropyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification and characterization of chemical compounds are paramount. This guide provides a comprehensive comparison of the spectral data for Diisopropyl sulfide against other common dialkyl sulfides, supported by experimental data from established databases.

Cross-Referencing Spectral Data: A Workflow for Compound Identification

The process of identifying an unknown compound through spectral analysis involves a systematic cross-referencing of data from various spectroscopic techniques with established databases. This workflow ensures a high degree of confidence in the final identification.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Comparison cluster_2 Identification Unknown_Sample Unknown Sample MS Mass Spectrometry (MS) Unknown_Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Unknown_Sample->NMR IR IR Spectroscopy Unknown_Sample->IR MS_Data MS Spectral Data (Molecular Weight, Fragmentation) MS->MS_Data NMR_Data NMR Spectral Data (Chemical Shift, Coupling) NMR->NMR_Data IR_Data IR Spectral Data (Functional Groups) IR->IR_Data Database_Search Database Search (NIST, PubChem, SDBS) MS_Data->Database_Search NMR_Data->Database_Search IR_Data->Database_Search Compound_ID Compound Identification Database_Search->Compound_ID

A generalized workflow for compound identification using spectral data.
Spectroscopic Methodologies for Structural Elucidation

The combination of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy provides a powerful toolkit for elucidating the structure of an organic molecule. Each technique offers unique and complementary information.

G cluster_0 Spectroscopic Techniques cluster_1 Information Obtained cluster_2 Structural Elucidation MS Mass Spectrometry MW Molecular Weight & Formula MS->MW NMR NMR Spectroscopy Connectivity Carbon-Hydrogen Framework NMR->Connectivity IR IR Spectroscopy Functional_Groups Presence of Specific Functional Groups IR->Functional_Groups Structure Chemical Structure MW->Structure Connectivity->Structure Functional_Groups->Structure

Logical relationships between spectroscopic methods for structural elucidation.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data presented in this guide. Specific parameters may vary based on the instrumentation and laboratory conditions.

Mass Spectrometry (Electron Ionization - EI-MS): A sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC) for volatile liquids like dialkyl sulfides. The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) to a concentration of approximately 5-25 mg/0.7 mL for ¹H NMR and a more concentrated solution for ¹³C NMR. The solution is placed in an NMR tube and subjected to a strong magnetic field. Radiofrequency pulses are applied, and the resulting signals (free induction decay) are recorded and Fourier transformed to obtain the NMR spectrum. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Infrared (IR) Spectroscopy: For a liquid sample, a thin film is placed between two salt plates (e.g., NaCl or KBr), or a drop is placed on the crystal of an attenuated total reflectance (ATR) accessory. The sample is then exposed to infrared radiation, and the absorption of energy at different wavenumbers (cm⁻¹) is measured, corresponding to the vibrational frequencies of the chemical bonds within the molecule.

Spectral Data Comparison

The following tables summarize the key spectral data for this compound and a selection of other dialkyl sulfides for comparative analysis.

Mass Spectrometry Data
Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
This compoundC₆H₁₄S118.24118 (M+), 103, 75, 61, 43[1]
Diethyl sulfideC₄H₁₀S90.1990 (M+), 75, 61, 47, 29[2][3]
Dipropyl sulfideC₆H₁₄S118.24118 (M+), 89, 75, 43[4]
Dibutyl sulfideC₈H₁₈S146.29146 (M+), 89, 61, 57, 41[1][5]
Di-tert-butyl sulfideC₈H₁₈S146.29146 (M+), 90, 57, 41[6][7]
¹H NMR Spectral Data (CDCl₃)
Compound NameChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound1.25, 2.97Doublet, Septet12H, 2H-CH₃, -CH-
Diethyl sulfide1.25, 2.51Triplet, Quartet6H, 4H-CH₃, -CH₂-
Dipropyl sulfide0.99, 1.59, 2.48Triplet, Sextet, Triplet6H, 4H, 4H-CH₃, -CH₂-, -CH₂-S
Dibutyl sulfide0.92, 1.41, 1.56, 2.50Triplet, Sextet, Quintet, Triplet6H, 4H, 4H, 4H-CH₃, -CH₂-, -CH₂-, -CH₂-S
Di-tert-butyl sulfide1.32Singlet18H-C(CH₃)₃
¹³C NMR Spectral Data (CDCl₃)
Compound NameChemical Shift (δ) ppm
This compound23.7, 33.4[1]
Diethyl sulfide14.9, 26.0
Dipropyl sulfide13.4, 23.1, 34.3
Dibutyl sulfide13.7, 22.1, 32.0, 32.4
Di-tert-butyl sulfide31.0, 43.8
IR Spectral Data (Key Absorptions)
Compound NameWavenumber (cm⁻¹)Assignment
This compound~2960, ~1460, ~1380, ~650-700C-H stretch, C-H bend, C-H bend, C-S stretch
Diethyl sulfide~2965, ~1455, ~1375, ~650-700C-H stretch, C-H bend, C-H bend, C-S stretch
Dipropyl sulfide~2960, ~1465, ~1378, ~650-700C-H stretch, C-H bend, C-H bend, C-S stretch
Dibutyl sulfide~2957, ~1465, ~1378, ~650-700C-H stretch, C-H bend, C-H bend, C-S stretch
Di-tert-butyl sulfide~2965, ~1475, ~1365, ~650-700C-H stretch, C-H bend, C-H bend, C-S stretch

References

Diisopropyl Sulfide: A Reagent for Selective Alcohol Oxidation Compared to Other Sulfur-Based Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the choice of reagents for alcohol oxidation is critical for achieving desired outcomes with high efficiency and selectivity. The Corey-Kim oxidation, a widely used method for converting primary and secondary alcohols to aldehydes and ketones, traditionally employs dimethyl sulfide (DMS). However, the noxious odor of DMS has prompted the exploration of alternatives. This guide provides a comparative overview of diisopropyl sulfide and other sulfur-based reagents used in Corey-Kim and similar oxidation reactions, supported by available experimental data and detailed protocols.

Performance Comparison of Sulfur-Based Reagents in Alcohol Oxidation

At 0 °C, the this compound-NCS reagent system selectively oxidizes primary alcohols to aldehydes, leaving secondary alcohols largely unreacted.[1] Conversely, at a lower temperature of -78 °C, the same reagent mixture preferentially oxidizes secondary alcohols to ketones while not affecting primary alcohols.[1] This unique characteristic offers a powerful tool for chemoselective transformations in complex molecules.

In contrast, the standard Corey-Kim reagent, dimethyl sulfide (DMS), and its odorless alternatives typically do not exhibit this pronounced temperature-dependent selectivity and are used for the general oxidation of both primary and secondary alcohols.

The following tables summarize the performance of dimethyl sulfide and some of its odorless alternatives in the Corey-Kim oxidation of various alcohols.

Table 1: Oxidation of Alcohols using Dimethyl Sulfide (DMS) and N-Chlorosuccinimide (NCS)

Alcohol SubstrateProductReaction Time (h)Yield (%)
1-Octanol1-Octanal295
Cinnamyl alcoholCinnamaldehyde296
GeraniolGeranial292
4-t-Butylcyclohexanol4-t-Butylcyclohexanone298
BenzhydrolBenzophenone299

Data is representative of typical Corey-Kim oxidation reactions and may vary based on specific reaction conditions.

Table 2: Oxidation of Alcohols using Odorless Sulfide Reagents and N-Chlorosuccinimide (NCS)

Sulfide ReagentAlcohol SubstrateProductReaction Time (h)Yield (%)
Dodecyl methyl sulfide1-Decanol1-Decanal198
Dodecyl methyl sulfide2-Octanol2-Octanone197
Methyl 6-morpholinohexyl sulfideBenzyl alcoholBenzaldehyde4.595
Methyl 6-morpholinohexyl sulfide4-Nitrobenzyl alcohol4-Nitrobenzaldehyde4.596

Data sourced from studies on odorless alternatives to DMS in the Corey-Kim oxidation.

Experimental Protocols

General Experimental Protocol for Corey-Kim Oxidation using Dimethyl Sulfide

To a solution of N-chlorosuccinimide (1.2 equiv.) in anhydrous toluene at 0 °C under a nitrogen atmosphere is added dimethyl sulfide (1.2 equiv.). The mixture is cooled to -25 °C and stirred for 30 minutes. A solution of the alcohol (1.0 equiv.) in anhydrous toluene is then added dropwise. The reaction mixture is stirred for 2-3 hours at -25 °C. Triethylamine (2.0 equiv.) is added, and the mixture is allowed to warm to room temperature and stirred for an additional 30 minutes. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product, which can be further purified by chromatography if necessary.

Experimental Protocol for Selective Oxidation using this compound (Based on available literature)

Selective Oxidation of Primary Alcohols: To a solution of N-chlorosuccinimide (1.1 equiv.) in anhydrous dichloromethane at 0 °C is added this compound (1.1 equiv.). The mixture is stirred for a short period, and then a solution of the alcohol containing both primary and secondary hydroxyl groups (1.0 equiv.) in anhydrous dichloromethane is added. The reaction is maintained at 0 °C and monitored by TLC. Upon completion, the reaction is worked up as described in the general protocol.

Selective Oxidation of Secondary Alcohols: The procedure is similar to the one above, but the reaction is carried out at -78 °C. To a solution of N-chlorosuccinimide (1.1 equiv.) in anhydrous dichloromethane at -78 °C is added this compound (1.1 equiv.). A solution of the alcohol (1.0 equiv.) in anhydrous dichloromethane is then added, and the reaction is maintained at -78 °C until the starting material is consumed. The workup procedure is analogous to the general protocol.

Reaction Mechanisms and Workflows

The Corey-Kim oxidation proceeds through the formation of a sulfonium salt, which then reacts with the alcohol to form an alkoxysulfonium salt. A base, typically triethylamine, then facilitates an elimination reaction to yield the carbonyl compound and dimethyl sulfide.

Corey_Kim_Oxidation DMS Dimethyl Sulfide (CH3)2S Sulfonium_Salt Dimethylchlorosulfonium Chloride DMS->Sulfonium_Salt + NCS NCS N-Chlorosuccinimide (NCS) Alkoxysulfonium_Salt Alkoxysulfonium Salt Sulfonium_Salt->Alkoxysulfonium_Salt + Alcohol Alcohol R-CH2OH (Alcohol) Product R-CHO (Aldehyde) Alkoxysulfonium_Salt->Product + Et3N TEA Triethylamine (Et3N) Byproducts Dimethyl Sulfide + Triethylammonium Chloride

Corey-Kim Oxidation Pathway

The unique feature of this compound is its ability to selectively oxidize primary or secondary alcohols based on the reaction temperature. This can be represented in a decision-based workflow.

Selective_Oxidation_Workflow Start Alcohol Mixture (Primary & Secondary) Reagent This compound + N-Chlorosuccinimide Start->Reagent Temp_Decision Select Reaction Temperature Reagent->Temp_Decision Temp_0C 0 °C Temp_Decision->Temp_0C Temp_Neg78C -78 °C Temp_Decision->Temp_Neg78C Oxidize_Primary Selective Oxidation of Primary Alcohol Temp_0C->Oxidize_Primary Oxidize_Secondary Selective Oxidation of Secondary Alcohol Temp_Neg78C->Oxidize_Secondary Product_Aldehyde Aldehyde + Unreacted Secondary Alcohol Oxidize_Primary->Product_Aldehyde Product_Ketone Ketone + Unreacted Primary Alcohol Oxidize_Secondary->Product_Ketone

Temperature-Dependent Selectivity

References

A Comparative Purity Analysis of Commercial Diisopropyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of diisopropyl sulfide available from various commercial suppliers. The information herein is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable grade of this compound for their specific applications, where purity is a critical parameter. This guide is based on commonly available information and standardized analytical protocols.

Introduction

This compound, also known as 2,2'-thiobispropane, is a versatile organosulfur compound utilized as a flavoring agent and an intermediate in organic synthesis.[1] The purity of this reagent is paramount, as impurities can lead to undesirable side reactions, affect product yields, and compromise the integrity of research findings. This guide outlines the analytical methodologies for purity assessment and presents a comparative overview of typical product specifications from major chemical suppliers.

Comparative Purity of Commercial this compound

The purity of this compound from commercial suppliers is typically high, often stated as 99%.[1][2] However, the nature and quantity of residual impurities can vary between manufacturers and even between different batches from the same supplier. For applications sensitive to specific contaminants, it is crucial to consult the lot-specific Certificate of Analysis (CoA).

Table 1: Comparison of Typical Purity Specifications for this compound from Commercial Suppliers

SupplierAdvertised PurityAnalytical Techniques MentionedPotential Impurities
Sigma-Aldrich ≥99%[2]Refractive Index, Boiling Point, Density[2]Unspecified
Thermo Scientific Chemicals 99%[1]Boiling Point, Density[1]Unspecified
TCI America >98.0% (GC)[3]Gas Chromatography (GC)Unspecified
Oakwood Chemical Not specifiedBoiling Point, Density[4]Unspecified
BOC Sciences Not specifiedCustom synthesis and analytical services offered[3]Unspecified

Note: This table is a summary of generally available information. For specific lot purity, always refer to the supplier's Certificate of Analysis.

Potential Impurities

The synthesis of this compound can result in several potential impurities. These may include unreacted starting materials, byproducts from side reactions, or degradation products. Common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for the identification and quantification of these impurities.[5][6]

Experimental Protocols for Purity Analysis

To ensure an accurate and reproducible assessment of this compound purity, standardized analytical methods are necessary. The following are detailed protocols for the two most common and powerful techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative ¹H NMR (qNMR) spectroscopy.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for separating volatile compounds and identifying them based on their mass-to-charge ratio.[7][8]

Objective: To separate, identify, and quantify volatile impurities in a this compound sample.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) detector.

  • Capillary Column: DB-1 (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.

Reagents and Materials:

  • This compound sample

  • High-purity solvent (e.g., dichloromethane or acetone)

  • Helium (carrier gas)

Procedure:

  • Sample Preparation: Accurately prepare a 1% (v/v) solution of the this compound sample in the chosen solvent.

  • GC-MS Instrument Setup:

    • Injector Temperature: 250 °C

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 250 °C

      • Hold at 250 °C for 5 minutes

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • MS Scan Range: 35-350 amu

  • Data Analysis:

    • The purity is calculated based on the peak area percentage from the FID chromatogram.

    • The MS detector is used to identify the main component and any co-eluting impurities by comparing their mass spectra to a reference library (e.g., NIST).

Purity Determination by Quantitative ¹H NMR (qNMR) Spectroscopy

Quantitative ¹H NMR is a primary analytical method that allows for the determination of compound purity without the need for a specific reference standard of the analyte.[6]

Objective: To determine the absolute purity of a this compound sample using an internal standard.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

Reagents and Materials:

  • This compound sample

  • High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal Standard (e.g., maleic anhydride or 1,4-dinitrobenzene) with a known purity.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.

    • Accurately weigh approximately 5-10 mg of the internal standard and add it to the same NMR tube.

    • Add approximately 0.7 mL of the deuterated solvent to the NMR tube.

    • Cap the tube and gently invert it until both the sample and the internal standard are completely dissolved.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to ensure full signal relaxation.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate the signals corresponding to the this compound (septet and doublet) and the internal standard.

    • Calculate the purity of the this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (W_IS / W_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • W = Weight

    • P = Purity of the internal standard

Visualizing the Experimental Workflow

The following diagrams illustrate the logical workflow for the purity analysis of this compound.

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Processing & Purity Calculation cluster_result Final Report sample This compound Sample prep Sample Preparation sample->prep gcms GC-MS Analysis prep->gcms Dilution in Solvent qnmr qNMR Analysis prep->qnmr Dissolution with Internal Standard gc_data Peak Integration (GC-FID) gcms->gc_data ms_data Mass Spectral Analysis (MS) gcms->ms_data nmr_data Signal Integration (¹H NMR) qnmr->nmr_data purity_calc_gc Purity Calculation (% Area) gc_data->purity_calc_gc report Purity Report & Impurity Profile ms_data->report purity_calc_nmr Absolute Purity Calculation nmr_data->purity_calc_nmr purity_calc_gc->report purity_calc_nmr->report

Caption: Experimental workflow for this compound purity analysis.

signaling_pathway_logic start Start: Purity Analysis Required volatile_impurities Are volatile impurities the primary concern? start->volatile_impurities absolute_quantification Is absolute quantification required? volatile_impurities->absolute_quantification No gcms Perform GC-MS Analysis volatile_impurities->gcms Yes absolute_quantification->gcms No qnmr Perform qNMR Analysis absolute_quantification->qnmr Yes end End: Purity Determined gcms->end qnmr->end

Caption: Decision logic for selecting an analytical method.

References

Safety Operating Guide

Proper Disposal of Diisopropyl Sulfide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Diisopropyl sulfide is a highly flammable and hazardous chemical that requires strict adherence to safety protocols for its handling and disposal. This guide provides essential information for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste, ensuring the safety of laboratory personnel and environmental protection.

Immediate Safety and Handling

Before handling this compound, it is crucial to be familiar with its hazards. It is a highly flammable liquid and vapor, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is also characterized by a strong, unpleasant stench.[1][3]

Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:

  • Chemical safety goggles or a face shield.[4]

  • Chemical-resistant gloves.[3]

  • A lab coat.[3]

  • In situations with inadequate ventilation, a respirator with an appropriate filter (e.g., type ABEK (EN14387)) should be used.[4]

Handling and Storage:

  • Always work in a well-ventilated chemical fume hood.[3]

  • Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[3][5]

  • Keep containers tightly closed when not in use.[3][5]

  • Ground and bond containers when transferring the liquid to prevent static discharge.[3]

  • It should be stored separately from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[1]

Spill Response Protocol

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate risks.

Minor Spills:

  • Evacuate and Ventilate: If safe to do so, increase ventilation in the area.

  • Wear PPE: Ensure you are wearing the appropriate personal protective equipment.[3]

  • Absorb the Spill: Use an inert absorbent material such as sand, earth, or vermiculite to contain and absorb the spill. Do not use combustible materials like sawdust.[3]

  • Collect Waste: Carefully collect the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal.[3]

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[3]

Major Spills:

  • Evacuate Immediately: Evacuate all personnel from the affected area and move upwind.[3]

  • Alert Emergency Responders: Contact your institution's environmental health and safety department or emergency services.[3]

  • Prevent Spread: If it can be done without risk, try to contain the spill to prevent it from entering drains or waterways.[3][5]

  • Eliminate Ignition Sources: Remove all sources of ignition from the area.[3]

Disposal Procedures

This compound waste is classified as hazardous waste and must be disposed of accordingly.[3] Improper disposal, such as pouring it down the drain or into the environment, is prohibited.[3]

Step-by-Step Disposal Guide:

  • Waste Collection:

    • Collect all this compound waste, including contaminated materials from spills, in a suitable, labeled, and sealed container.[3]

    • Ensure the container is compatible with this compound and is in good condition.

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".

    • Indicate the associated hazards with appropriate pictograms (e.g., flammable, irritant).

  • Storage Pending Disposal:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[5]

    • Follow all institutional guidelines for the storage of hazardous waste.

  • Arrange for Professional Disposal:

    • Contact your institution's environmental health and safety department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[6]

    • Dispose of the contents and container in accordance with all local, state, and federal regulations.[3]

Quantitative Data

The following table summarizes key quantitative data for this compound, which is essential for its safe handling and disposal.

PropertyValueSource
CAS Number 625-80-9[1]
Molecular Formula C6H14S[2]
Molecular Weight 118.24 g/mol [2]
Boiling Point 120 °C / 248 °F @ 763 mmHg[1][4]
Flash Point 7 °C / 44.6 °F (closed cup)[1][4]
Density 0.814 g/mL at 25 °C[4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 On-Site Management cluster_1 Professional Disposal cluster_2 Spill Response A Generation of This compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect Waste in a Labeled, Sealed Container B->C D Store in Designated Hazardous Waste Area C->D E Contact Environmental Health & Safety or Licensed Disposal Co. D->E F Schedule Waste Pickup E->F G Transport to an Approved Waste Disposal Plant F->G H Final Disposal in Accordance with Regulations G->H Spill Spill Occurs MinorSpill Minor Spill: Absorb with Inert Material Spill->MinorSpill Minor MajorSpill Major Spill: Evacuate & Call for Help Spill->MajorSpill Major CollectSpill Collect Contaminated Material as Hazardous Waste MinorSpill->CollectSpill CollectSpill->C

This compound Disposal Workflow

References

Safeguarding Your Research: A Comprehensive Guide to Handling Diisopropyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for working with Diisopropyl sulfide (CAS No. 625-80-9), a highly flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2][3] Adherence to these procedures is critical for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

A thorough risk assessment should always precede the handling of this compound to ensure the appropriate level of personal protective equipment is utilized. The following table summarizes the recommended PPE for standard handling and emergency situations.

Body Part Standard Handling Spill or Emergency Specifications
Eyes/Face Tightly fitting safety goggles or a face shield.[4]Full-face respirator or chemical safety goggles with a face shield.[4]Must conform to EN 166 (EU) or NIOSH (US) standards. Contact lenses should not be worn.[4]
Skin Chemical-resistant gloves (e.g., Neoprene, PVC) and a lab coat or overalls.[4]Chemical-impermeable suit and boots.[4]Gloves must be inspected for any defects before use.
Respiratory Work in a well-ventilated area, preferably a chemical fume hood.[4]Full-face respirator with appropriate cartridges (e.g., ABEK type) or a self-contained breathing apparatus (SCBA).[3][4]Use a NIOSH-certified respirator if exposure limits are exceeded or irritation is experienced.[4]

Experimental Protocol: Step-by-Step Handling of this compound

This protocol outlines the procedural workflow for the safe handling of this compound, from preparation to disposal, minimizing the risk of exposure and ensuring a secure working environment.

1. Preparation:

  • Familiarization: Before beginning any work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.[5]

  • Ventilation: All handling of this compound must be conducted in a properly functioning chemical fume hood.[4][5]

  • Emergency Equipment: Ensure that a safety shower and an emergency eyewash station are readily accessible and have been recently tested.[4]

  • PPE Inspection: Carefully inspect all necessary PPE for any signs of damage or degradation before use.[4]

2. Handling:

  • Personal Protection: Wear the appropriate PPE as detailed in the table above, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Avoiding Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, and to prevent the inhalation of vapors.[5]

  • Grounding: To prevent the build-up of static electricity, which can ignite the flammable vapors, ensure that all containers and equipment are properly grounded and bonded when transferring the liquid.[5][6]

  • Ignition Sources: Keep this compound away from all potential ignition sources, including heat, sparks, and open flames.[5][6] Use only non-sparking tools.[6]

  • Container Management: Keep containers of this compound tightly sealed when not in use to minimize the release of vapors.[5]

3. Spill and Emergency Procedures:

  • Minor Spills: In the event of a small spill, absorb the liquid with an inert material such as sand, earth, or vermiculite.[5] Do not use combustible materials like sawdust.[5] Collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[5]

  • Major Spills: For larger spills, evacuate the area immediately. Wear a chemical protection suit and a self-contained breathing apparatus (SCBA).[4] Contain the spill using an inert absorbent material and collect it for disposal as hazardous waste.[4][5]

  • Reporting: Report any spills to your institution's environmental health and safety department.[5]

4. Disposal Plan:

  • Waste Collection: All this compound waste, including contaminated materials, must be collected in a suitable, labeled, and sealed container.[5]

  • Hazardous Waste Disposal: Dispose of all waste as hazardous waste in strict accordance with local, state, and federal regulations.[5] Do not pour this compound down the drain or release it into the environment.[5]

Workflow for Safe Handling of this compound

The following diagram provides a visual representation of the key steps and logical relationships in the safe handling of this compound.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_response 3. Spill & Emergency cluster_disposal 4. Disposal prep_sds Review SDS prep_hood Verify Fume Hood Operation prep_sds->prep_hood prep_emergency Check Emergency Equipment prep_hood->prep_emergency prep_ppe Inspect PPE prep_emergency->prep_ppe handle_ppe Don Appropriate PPE prep_ppe->handle_ppe handle_transfer Ground and Bond Equipment handle_ppe->handle_transfer handle_work Conduct Work in Fume Hood handle_transfer->handle_work handle_seal Keep Containers Sealed handle_work->handle_seal spill_assess Assess Spill Size handle_work->spill_assess disp_collect Collect Waste in Labeled Container handle_seal->disp_collect spill_minor Minor Spill: Absorb & Collect spill_assess->spill_minor Small spill_major Major Spill: Evacuate & Contain spill_assess->spill_major Large spill_report Report Spill spill_minor->spill_report spill_major->spill_report spill_report->disp_collect disp_dispose Dispose as Hazardous Waste disp_collect->disp_dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.